molecular formula C35H37ClNNaO4S B12041163 Montelukast sodium hydrate

Montelukast sodium hydrate

Cat. No.: B12041163
M. Wt: 626.2 g/mol
InChI Key: QAXHQHBRRJHZHL-ZPQUALOVSA-M
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Description

Montelukast sodium hydrate is a useful research compound. Its molecular formula is C35H37ClNNaO4S and its molecular weight is 626.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H37ClNNaO4S

Molecular Weight

626.2 g/mol

IUPAC Name

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate;hydrate

InChI

InChI=1S/C35H36ClNO3S.Na.H2O/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);;1H2/q;+1;/p-1/b15-10+;;/t32-;;/m1../s1

InChI Key

QAXHQHBRRJHZHL-ZPQUALOVSA-M

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+]

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Montelukast Sodium Hydrate in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of montelukast (B128269) sodium hydrate (B1144303), a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, in preclinical models of asthma. The document details the molecular interactions, downstream signaling effects, and the resulting physiological changes in the airways, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: CysLT1 Receptor Antagonism

Montelukast is a potent and selective antagonist of the CysLT1 receptor.[1][2][3][4][5] Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway.[5] In asthma, these leukotrienes are released from various cells, including mast cells, eosinophils, and basophils, upon allergen challenge.[4][5]

The binding of CysLTs to the CysLT1 receptor, a G-protein coupled receptor found on airway smooth muscle cells and inflammatory cells, triggers a cascade of intracellular signaling events.[3][6] This signaling leads to the hallmark features of asthma: bronchoconstriction, increased vascular permeability leading to airway edema, enhanced mucus secretion, and the recruitment and activation of inflammatory cells, particularly eosinophils.[1][4][5] Montelukast competitively and selectively blocks the binding of LTD4 to the CysLT1 receptor, thereby inhibiting these downstream effects without any agonist activity.[1][2]

Signaling Pathway of CysLT1 Receptor and Inhibition by Montelukast

The following diagram illustrates the signaling pathway initiated by cysteinyl leukotrienes and the point of intervention by montelukast.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular & Physiological Responses Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic_Acid->5-LO Metabolism CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) 5-LO->CysLTs CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to G_Protein G-Protein CysLT1R->G_Protein Activates Montelukast Montelukast Montelukast->CysLT1R Blocks Bronchoconstriction Bronchoconstriction Inflammation Airway Inflammation (Eosinophil & Neutrophil Infiltration) Airway_Remodeling Airway Remodeling (Fibrosis, Smooth Muscle Hyperplasia) Mucus_Production Increased Mucus Production Ca_Release Increased Intracellular Calcium (Ca2+) G_Protein->Ca_Release PKC Protein Kinase C (PKC) Activation Ca_Release->PKC Ca_Release->Bronchoconstriction MAPK MAPK Pathway (p38) PKC->MAPK PKC->Mucus_Production NF-kB NF-κB Activation MAPK->NF-kB NF-kB->Inflammation NF-kB->Airway_Remodeling

CysLT1 Receptor Signaling and Montelukast's Point of Action.

Effects on Airway Inflammation

A primary manifestation of asthma is chronic airway inflammation characterized by the infiltration of eosinophils, lymphocytes, and mast cells. Montelukast has been shown to significantly attenuate this inflammatory response in various animal models.

Reduction of Inflammatory Cell Infiltration

In ovalbumin (OVA)-sensitized mouse models of allergic asthma, montelukast treatment leads to a marked reduction in the number of inflammatory cells, particularly eosinophils, in the bronchoalveolar lavage (BAL) fluid.[7][8] Studies have demonstrated that high-dose montelukast can reduce the number of eosinophils in the BAL by over 90%.[7] Montelukast also attenuates chlorine-induced macrophage influx, neutrophilia, and eosinophilia in BAL fluid in a mouse model of irritant-induced asthma.[9][10]

Modulation of Pro-inflammatory Cytokines and Chemokines

The anti-inflammatory effects of montelukast are mediated, in part, through the suppression of T helper type-2 (Th2) cytokines.[7] In preclinical models, montelukast treatment significantly reduces the levels of key Th2 cytokines including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) in both BAL fluid and lung tissue.[7][11] IL-4 is crucial for IgE production, IL-5 is a key factor in eosinophil survival and activation, and IL-13 is implicated in airway hyperresponsiveness and mucus production.

Furthermore, montelukast has been shown to prevent increases in Vascular Endothelial Growth Factor (VEGF) and IL-6 in BAL fluid following chlorine exposure.[9][10] Montelukast has also been observed to suppress M2-related cytokines and chemokines in alternatively activated macrophages, potentially through the MAPK-p38 and NF-κB-p65 pathways.[12]

Quantitative Data on Anti-inflammatory Effects
ParameterAnimal ModelMontelukast DoseRoute of AdministrationEffectReference
Eosinophils in BALF OVA-sensitized BALB/c mice25 mg/kg for 3 daysIntravenous>90% reduction[7]
Eosinophils in BALF OVA-challenged C57BL/6 mice6 mg/kg for 20 daysNot specifiedSignificant suppression[8]
Total Cells in BALF OVA-sensitized BALB/c mice15 mg/kgNot specifiedSignificant decrease from (5.4 +/- 1.1) x 10^5/ml to (3.9 +/- 1.6) x 10^5/ml[11]
Eosinophils in BALF OVA-sensitized BALB/c mice15 mg/kgNot specifiedSignificant decrease from 2.32 +/- 0.20 to 1.64 +/- 0.32[11]
IL-5 in BAL and Lung OVA-sensitized BALB/c mice25 mg/kg for 3 daysIntravenousSignificant reduction[7]
IL-4 in BAL and Lung OVA-sensitized BALB/c mice25 mg/kg for 3 daysIntravenousSignificant reduction[7]
IL-13 in Lung OVA-sensitized BALB/c mice25 mg/kg for 3 daysIntravenousSignificant decrease[7]
IL-4 mRNA in Lung OVA-sensitized BALB/c mice15 mg/kgNot specifiedAbsorbance reduced from 0.91 to 0.22[11]
IL-5 mRNA in Lung OVA-sensitized BALB/c mice15 mg/kgNot specifiedAbsorbance reduced from 0.96 to 0.35[11]
Neutrophils in BALF Chlorine-exposed BALB/c mice3 mg/kgNot specifiedAttenuated influx[9]
Macrophages in BALF Chlorine-exposed BALB/c mice3 mg/kgNot specifiedAttenuated influx[9]
IL-6 in BALF Chlorine-exposed BALB/c mice3 mg/kgNot specifiedPrevented increase[9][10]
VEGF in BALF Chlorine-exposed BALB/c mice3 mg/kgNot specifiedPrevented increase[9][10]

Effects on Bronchoconstriction and Airway Hyperresponsiveness

Airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a cardinal feature of asthma. Montelukast effectively attenuates AHR in preclinical models.

In OVA-sensitized guinea pigs, inhaled montelukast potently suppressed bronchoconstriction induced by both inhaled and intravenous LTC4 and LTD4.[13] The protective effect against LTD4-induced bronchoconstriction was observed for at least 24 hours.[13] In a mouse model of irritant-induced asthma, montelukast reduced chlorine-induced AHR to methacholine (B1211447), particularly in the peripheral airways.[9] Clinical studies in children have also shown that a single dose of montelukast can attenuate exercise-induced bronchoconstriction within 2 hours, with the effect lasting up to 24 hours.[14]

Effects on Airway Remodeling

Chronic, uncontrolled inflammation in asthma can lead to structural changes in the airways known as airway remodeling. These changes include subepithelial fibrosis, increased airway smooth muscle mass, and goblet cell hyperplasia. Montelukast has demonstrated the potential to inhibit and even reverse some of these remodeling processes.

In a murine model of chronic asthma, administration of montelukast before each OVA challenge was capable of restoring most of the measured parameters of airway remodeling to near-normal levels.[15] This included a reduction in goblet cell hyperplasia, epithelial thickness, and lung collagen content.[15] Another study showed that montelukast could effectively inhibit airway remodeling, suggesting a role for cysteinyl leukotrienes in the pathogenesis of chronic allergic inflammation with fibrosis.[11] Furthermore, in a model using young mice, montelukast was shown to prevent and reverse airway remodeling, including decreasing airway smooth muscle mass.[16]

Quantitative Data on Effects on Airway Remodeling
ParameterAnimal ModelMontelukast DoseEffectReference
Goblet Cell Hyperplasia OVA-challenged miceNot specifiedSignificant reduction[15]
Epithelial Thickness OVA-challenged miceNot specifiedSignificant reduction[15]
Lung Collagen Content OVA-challenged miceNot specifiedSignificant reduction[15]
Airway Smooth Muscle Mass OVA-sensitized young miceNot specifiedDecreased mass[16]
Mucus Production OVA-sensitized BALB/c mice15 mg/kgDecreased production[11]
Collagen Deposition OVA-sensitized BALB/c mice15 mg/kgDecreased deposition[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline common experimental protocols used in the evaluation of montelukast in asthma models.

Induction of Allergic Asthma in Mice (Ovalbumin Model)

A widely used method to induce an asthma-like phenotype in mice involves sensitization and subsequent challenge with ovalbumin (OVA).[17][18][19][20][21]

Protocol:

  • Sensitization: BALB/c or C57BL/6 mice are sensitized by intraperitoneal (i.p.) injections of OVA (e.g., 20-50 µg) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum; e.g., 2 mg) on day 0 and day 12 or 14.[17][20]

  • Challenge: Following sensitization, mice are challenged with OVA to induce an allergic airway response. This can be done via:

    • Intranasal (i.n.) or Intratracheal (i.t.) instillation: Mice are anesthetized and a solution of OVA is delivered directly into the nasal passages or trachea.[19][20]

    • Aerosol inhalation: Mice are placed in a chamber and exposed to an aerosolized solution of OVA (e.g., 1%) for a specific duration (e.g., 30 minutes) on several consecutive days.[15][20]

  • Montelukast Treatment: Montelukast or vehicle is typically administered prior to and/or during the challenge phase. The dose and route of administration can vary depending on the study design (e.g., 3-25 mg/kg, administered intravenously, orally, or via inhalation).[7][8][9]

Experimental Workflow for OVA-Induced Asthma Model

Start Start Sensitization Sensitization: Day 0 & 14 i.p. injection of OVA/Alum Start->Sensitization Challenge Challenge: Days 21-25 Aerosolized OVA exposure Sensitization->Challenge Treatment Treatment: Administer Montelukast or Vehicle (e.g., daily during challenge phase) Challenge->Treatment Endpoint_Analysis Endpoint Analysis: 24-48h after last challenge Treatment->Endpoint_Analysis AHR Airway Hyperresponsiveness Measurement Endpoint_Analysis->AHR BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Endpoint_Analysis->BAL Histology Lung Histology (Inflammation, Remodeling) Endpoint_Analysis->Histology End End AHR->End BAL->End Histology->End

Workflow for an OVA-induced allergic asthma model in mice.
Assessment of Airway Hyperresponsiveness (AHR)

AHR is typically measured by assessing the change in lung function in response to a bronchoconstricting agent like methacholine.[22][23][24][25][26]

Invasive Method (Forced Oscillation Technique):

  • Mice are anesthetized, tracheostomized, and connected to a ventilator.

  • Baseline respiratory mechanics (resistance and elastance) are measured.

  • Increasing concentrations of aerosolized methacholine are administered.

  • Changes in airway resistance and elastance are recorded to determine the provocative concentration of methacholine that causes a significant increase in airway resistance (PC200).

Non-invasive Method (Whole-Body Plethysmography):

  • Conscious, unrestrained mice are placed in a whole-body plethysmograph.

  • Baseline breathing parameters are recorded.

  • Mice are exposed to increasing concentrations of aerosolized methacholine.

  • Changes in the breathing pattern are used to calculate an enhanced pause (Penh) value, which is an index of airway obstruction. While widely used, the interpretation of Penh as a direct measure of airway resistance is debated.[23]

Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL is a standard procedure to sample the cellular and fluid components of the airways.[27][28][29][30]

Protocol:

  • Mice are euthanized.

  • The trachea is exposed and cannulated.

  • A known volume of sterile saline or phosphate-buffered saline (PBS) is instilled into the lungs and then gently aspirated. This process is repeated several times.

  • The collected BAL fluid is centrifuged to separate the cells from the supernatant.

  • Cell Analysis: The cell pellet is resuspended, and the total number of cells is counted. Differential cell counts (to identify eosinophils, neutrophils, macrophages, and lymphocytes) are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik).[31][32]

  • Supernatant Analysis: The supernatant can be stored and used for measuring cytokine, chemokine, and immunoglobulin levels using techniques like ELISA or multiplex bead assays.[28][29][33]

Conclusion

Montelukast sodium hydrate exerts its therapeutic effects in asthma models primarily through the selective antagonism of the CysLT1 receptor. This action effectively blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. Preclinical evidence robustly demonstrates that montelukast significantly attenuates airway inflammation by reducing the infiltration of key inflammatory cells and suppressing the production of Th2 cytokines. Furthermore, it mitigates airway hyperresponsiveness and shows promise in inhibiting and potentially reversing airway remodeling. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapies for asthma and related inflammatory airway diseases.

References

Montelukast Sodium Hydrate: A Deep Dive into its CysLT1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of montelukast (B128269) sodium hydrate (B1144303) as a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). Montelukast is a cornerstone in the management of asthma and allergic rhinitis, and a thorough understanding of its interaction with the CysLT1R is paramount for researchers in respiratory and inflammatory diseases. This document provides a consolidated resource on its binding affinity, functional antagonism, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Executive Summary

Montelukast sodium hydrate is a highly selective, orally active antagonist of the CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that, upon binding to CysLT1R, trigger a cascade of events leading to bronchoconstriction, airway edema, mucus secretion, and inflammatory cell recruitment.[3][4] Montelukast competitively binds to the CysLT1R, thereby inhibiting the physiological actions of these pro-inflammatory molecules.[1][2] This antagonism forms the basis of its therapeutic efficacy in asthma and other inflammatory conditions.

Quantitative Analysis of Montelukast's CysLT1R Antagonist Activity

The potency of montelukast has been quantified through various in vitro assays, primarily radioligand binding assays and functional assays measuring the inhibition of leukotriene-induced cellular responses. The following tables summarize key quantitative data for montelukast and other relevant CysLT1R antagonists.

Table 1: In Vitro Binding Affinity (Ki) of Montelukast for CysLT1R

CompoundRadioligandTissue/Cell SourceKi (nM)
Montelukast[³H]LTD₄Guinea Pig Lung Membranes0.18 ± 0.03[2]
Montelukast[³H]LTD₄Sheep Lung Membranes4[2]
Montelukast[³H]LTD₄Differentiated U937 Cell Membranes0.52 ± 0.23[2][5]
Montelukast[³H]LTD₄Guinea Pig Lung (in presence of human plasma)0.19 ± 0.02[2]

Table 2: In Vitro Functional Antagonism (IC50/pA2) of Montelukast at CysLT1R

CompoundAssay TypeAgonistTissue/Cell SystemValue
MontelukastContraction AssayLTD₄Guinea Pig TracheapA₂ = 9.3[2]
MontelukastCalcium MobilizationUTPdU937 cellsIC₅₀ = 7.7 µM[6]
MontelukastCalcium MobilizationUDPdU937 cellsIC₅₀ = 4.5 µM[6]

Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway

The CysLT1R is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7] Upon activation by cysteinyl leukotrienes, a downstream signaling cascade is initiated, leading to the physiological responses associated with asthma and allergy. Montelukast, by blocking the initial ligand-receptor interaction, prevents the activation of this pathway.

CysLT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2+ Ca²⁺ (intracellular) ER->Ca2+ Releases Ca2+->PKC Co-activates Response Cellular Responses (Bronchoconstriction, Inflammation) Ca2+->Response Contributes to PKC->Response Leads to Montelukast Montelukast Montelukast->CysLT1R Antagonizes

CysLT1R Signaling Pathway and Montelukast Inhibition.

Experimental Protocols

The characterization of CysLT1R antagonists like montelukast relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of an unlabeled compound (montelukast) for the CysLT1R by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Membrane Preparation (e.g., from Guinea Pig Lung) Start->Membrane_Prep Incubation 2. Incubation - CysLT1R Membranes - [³H]LTD₄ (Radioligand) - Montelukast (unlabeled competitor) Membrane_Prep->Incubation Equilibrium 3. Reach Equilibrium Incubation->Equilibrium Filtration 4. Rapid Filtration (Separates bound from free radioligand) Equilibrium->Filtration Quantification 5. Scintillation Counting (Quantifies bound radioactivity) Filtration->Quantification Analysis 6. Data Analysis - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff Quantification->Analysis End End Analysis->End

Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., guinea pig lung) in ice-cold buffer.[5]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.[5]

    • Pellet the membranes by high-speed centrifugation.[5]

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, varying concentrations of montelukast, and the prepared cell membranes.

    • Initiate the binding reaction by adding a fixed concentration of the radioligand (e.g., [³H]LTD₄).[5]

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled LTD₄).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

  • Termination and Filtration:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[8]

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of montelukast (the concentration that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT1R agonist.

Calcium_Mobilization_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., U937 cells) Start->Cell_Culture Dye_Loading 2. Load cells with a Ca²⁺-sensitive fluorescent dye Cell_Culture->Dye_Loading Pre-incubation 3. Pre-incubate with Montelukast Dye_Loading->Pre-incubation Agonist_Addition 4. Add CysLT1R Agonist (e.g., LTD₄ or UDP) Pre-incubation->Agonist_Addition Measurement 5. Measure Fluorescence Change (Real-time kinetic reading) Agonist_Addition->Measurement Analysis 6. Data Analysis (Determine IC₅₀) Measurement->Analysis End End Analysis->End

Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Preparation:

    • Culture a suitable cell line expressing CysLT1R (e.g., U937 cells) in a 96-well plate.[6]

    • Differentiate the cells if necessary (e.g., with DMSO for U937 cells).[6]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in an appropriate buffer.[6][10]

    • Incubate to allow for de-esterification of the dye within the cells.[6]

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of montelukast to the wells and incubate for a defined period.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure baseline fluorescence.

    • Add a fixed concentration of a CysLT1R agonist (e.g., LTD₄ or UDP) to stimulate calcium release.[6]

    • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of montelukast.

    • Determine the IC₅₀ value, which is the concentration of montelukast that inhibits 50% of the agonist-induced calcium response.

In Vivo Models of Activity

The efficacy of montelukast as a CysLT1R antagonist has been extensively validated in various animal models of asthma and allergic inflammation. These models are crucial for understanding the therapeutic potential of the compound in a physiological setting.

Table 3: In Vivo Efficacy of Montelukast

Animal ModelAllergen/StimulusMontelukast EffectRoute of Administration
Conscious Sensitized RatsOvalbuminInhibition of bronchoconstriction (ED₅₀ = 0.03 mg/kg)Oral[2]
Conscious Squirrel MonkeysLTD₄Blockade of bronchoconstrictionOral[2]
Allergic Conscious SheepAscaris suum70% decrease in early and 75% decrease in late phase bronchoconstrictionIntravenous infusion[2]
Ovalbumin-Sensitized Guinea PigsLTD₄, LTC₄Potent suppression of bronchoconstrictionInhaled[4]
Cough Variant Asthma Guinea Pig ModelAntigen inhalationSignificant reduction in cough and airway resistanceNot specified[11]
Ovalbumin-Sensitized Guinea Pig/Mouse Model of Asthma

A widely used preclinical model to study the pathophysiology of asthma and to evaluate the efficacy of anti-asthmatic drugs.[12][13][14]

Typical Protocol Outline:

  • Sensitization:

    • Animals are sensitized by intraperitoneal injections of ovalbumin (OVA), often with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 0 and day 7).[12]

  • Challenge:

    • After a period of time, the sensitized animals are challenged with an aerosolized solution of OVA to induce an asthmatic response.[13]

  • Treatment:

    • Montelukast or a vehicle control is administered to the animals prior to the OVA challenge.[4]

  • Assessment of Airway Response:

    • Airway hyperresponsiveness and bronchoconstriction are measured using techniques such as whole-body plethysmography or by measuring changes in airway pressure.[4]

    • Inflammatory cell infiltration into the airways is assessed by analyzing bronchoalveolar lavage (BAL) fluid.[11]

    • Histological analysis of lung tissue can be performed to evaluate airway inflammation and remodeling.

Conclusion

This compound is a well-characterized, high-affinity antagonist of the CysLT1 receptor. Its ability to potently and selectively block the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes has been demonstrated through a variety of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive overview of the methodologies used to elucidate the antagonist activity of montelukast at the CysLT1R, offering a valuable resource for researchers in the field of respiratory and inflammatory drug discovery.

References

montelukast sodium hydrate synthesis and structural characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and structural characterization of Montelukast (B128269) Sodium Hydrate (B1144303), designed for researchers, scientists, and drug development professionals.

Introduction

Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[1][2][3] It functions by inhibiting the action of leukotriene D4 on the CysLT1 receptor in the lungs and bronchial tubes, thereby reducing bronchoconstriction and inflammation.[4][5] The synthesis of montelukast is a multi-step process that requires careful control of stereochemistry to produce the desired (R)-enantiomer.[6] Its sodium salt is typically an amorphous, hygroscopic solid, although several crystalline forms have been identified.[5][7]

This guide provides a comprehensive overview of a common synthetic route to montelukast sodium hydrate and details the analytical techniques used for its thorough structural characterization and quality control.

Synthesis of this compound

The synthesis of montelukast sodium typically involves the coupling of two key intermediates, followed by purification via an amine salt, and final conversion to the sodium salt. Several synthetic strategies have been published, with a common approach involving the reaction of a mesylated diol intermediate with a thiol-containing cyclopropane (B1198618) derivative.[7][8][9]

General Synthetic Pathway

The overall synthesis can be visualized as a multi-stage process, starting from advanced intermediates and proceeding through a crucial coupling reaction, purification, and final salt formation.

G cluster_0 Intermediate Preparation cluster_1 Core Synthesis cluster_2 Purification and Salt Formation Diol Diol Intermediate (Formula V) Mesylate Mesylate Intermediate (Formula VI) Diol->Mesylate Methane (B114726) Sulfonyl Chloride, Organic Base Coupling Nucleophilic Substitution (Coupling Reaction) Mesylate->Coupling Thiol 1-(mercaptomethyl) cyclopropaneacetic acid (Formula VII) Thiol->Coupling Acid Montelukast Free Acid (Crude) Coupling->Acid AmineSalt Montelukast Amine Salt (e.g., Dicyclohexylamine (B1670486) Salt) Acid->AmineSalt Organic Amine PureAcid Montelukast Free Acid (Pure) AmineSalt->PureAcid Acidification FinalProduct This compound PureAcid->FinalProduct Sodium Source (e.g., NaOH, NaOMe)

Caption: General Synthesis Pathway for Montelukast Sodium.

Key Intermediates

The synthesis relies on the preparation and coupling of several key molecules.

Intermediate NameRole in Synthesis
2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol (Diol)Provides the core structure containing the quinoline (B57606) and chiral alcohol moieties.
2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol (Mesylate)An activated form of the diol, creating a good leaving group for the coupling reaction.[7][9]
1-(mercaptomethyl)cyclopropaneacetic acidThe nucleophile that couples with the mesylate intermediate to form the thioether linkage.[7][9]
Dicyclohexylamine (DCHA) or 1-methyl-3-phenylpropyl amine (MPPA)Organic bases used to form a crystalline salt with montelukast free acid for purification.[4][10]
Experimental Protocol: Synthesis and Purification

This protocol is a representative example based on common literature methods.[8][9][10]

Step 1: Preparation of the Mesylate Intermediate

  • Dissolve the Diol intermediate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, in an appropriate organic solvent (e.g., toluene (B28343), tetrahydrofuran).

  • Cool the solution to between -20°C and 0°C.

  • Add an organic base, such as triethylamine (B128534) or diisopropylethylamine.

  • Slowly add methane sulfonyl chloride while maintaining the low temperature.

  • Stir the reaction mixture for 1-2 hours until the reaction is complete, as monitored by TLC or HPLC.

  • The resulting solution containing the Mesylate intermediate is typically used directly in the next step without isolation.

Step 2: Preparation of the Thiol Dilithium (B8592608) Salt

  • In a separate reaction vessel, dissolve 1-(mercaptomethyl)cyclopropaneacetic acid in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to between -20°C and 0°C under an inert atmosphere (e.g., nitrogen).

  • Slowly add two equivalents of a strong base, such as n-butyllithium, to form the dilithium salt.

  • Stir the mixture at low temperature for approximately 30-60 minutes.

Step 3: Coupling Reaction

  • Slowly add the solution of the Mesylate intermediate from Step 1 to the thiol dilithium salt solution from Step 2, maintaining a temperature below 0°C.

  • Allow the reaction mixture to stir for several hours, gradually warming to room temperature.

  • Quench the reaction by adding an aqueous solution of a weak acid, such as tartaric acid or saturated ammonium (B1175870) chloride.

  • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield crude Montelukast free acid as an oil or residue.

Step 4: Purification via Amine Salt Formation

  • Dissolve the crude Montelukast acid in a suitable solvent, such as toluene or ethyl acetate.[4][10]

  • Add one equivalent of an organic amine, such as dicyclohexylamine or 1-methyl-3-phenylpropyl amine.[10]

  • Stir the mixture at room temperature. The crystalline amine salt will precipitate. The process can be aided by cooling or adding an anti-solvent like n-hexane.[10]

  • Filter the solid precipitate, wash with a cold solvent mixture (e.g., toluene/hexane), and dry under vacuum.[10]

  • The salt can be further purified by recrystallization from a solvent system like toluene/acetonitrile (B52724).

Step 5: Conversion to Montelukast Sodium

  • Suspend the purified Montelukast amine salt in a biphasic system of water and an organic solvent (e.g., methylene (B1212753) chloride, toluene).[11]

  • Add a weak acid, such as 6% acetic acid, to neutralize the amine and liberate the free Montelukast acid into the organic layer.[11]

  • Separate the layers, wash the organic layer with water, and dry it over sodium sulfate.[11]

  • To the solution of pure Montelukast acid, add one equivalent of a sodium source, such as a solution of sodium hydroxide (B78521) in ethanol (B145695) or sodium methoxide (B1231860) in methanol.[8][11]

  • Remove the solvent under reduced pressure at a temperature below 40°C to obtain a residue.[11]

  • Dissolve the residue in a small amount of a solvent like toluene and precipitate the final product by adding it to an anti-solvent such as n-heptane.[8][11]

  • Filter the resulting solid, wash with the anti-solvent, and dry under vacuum at 85-90°C to yield this compound as an amorphous white to off-white powder.[8]

Structural Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and solid-state properties. This involves a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

The analytical workflow ensures the final product meets all quality specifications, from chemical purity to structural and solid-state identity.

G Start Synthesized Montelukast Sodium Hydrate HPLC Purity & Assay (HPLC) Start->HPLC MS Molecular Weight Confirmation (LC-MS/MS) HPLC->MS Identity Check NMR Structural Elucidation & Enantiomeric Purity (NMR) MS->NMR Structural Confirmation IR Functional Group Identification (FTIR) NMR->IR Functional Group Corroboration PXRD Solid-State Analysis (Polymorphism) IR->PXRD Physical Form Analysis Final Fully Characterized Product PXRD->Final

Caption: Workflow for Structural Characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of montelukast sodium and to quantify any process-related impurities.[2]

Experimental Protocol:

  • Preparation of Mobile Phase: Prepare the mobile phase, for example, by mixing acetonitrile and sodium acetate buffer (pH 4 adjusted with acetic acid) in a ratio of 80:20 v/v.[12]

  • Standard Solution Preparation: Accurately weigh and dissolve montelukast sodium reference standard in the mobile phase to a known concentration (e.g., 0.08 mg/mL).[12]

  • Sample Solution Preparation: Prepare the sample solution by dissolving the synthesized product in the mobile phase to achieve a similar concentration.

  • Chromatographic Conditions: Set up the HPLC system with the parameters specified in the table below.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Determine the purity by comparing the peak area of the main component to the total area of all peaks.

ParameterValue
ColumnLichrosolv C8 (5 µm, 250 mm × 4.6 mm) or equivalent.[12]
Mobile PhaseAcetonitrile : Sodium Acetate Buffer (pH 4.0) (80:20 v/v).[12]
Flow Rate1.0 mL/min.[12]
Detection Wavelength350 nm or 238 nm.[12][13]
Column Temperature30°C.[13]
Typical Retention Time~6-7 minutes.[13]
Mass Spectrometry (MS)

LC-MS/MS is a powerful tool for confirming the molecular weight and fragmentation pattern of montelukast.[14][15]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of montelukast sodium in a suitable solvent mixture, such as acetonitrile and 0.1 M ammonium acetate (65:35 v/v).[14]

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source operating in positive ion mode. Acquire full scan mass spectra and product ion spectra (MS/MS) by selecting the parent ion.

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive.[2]
Parent Ion (as acid)m/z 586.2 [M+H]⁺.[16]
Parent Ion (as sodium)m/z 587.1.[14]
Major Fragment Ionsm/z 422.2, 421.18.[1][16]
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the montelukast molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a sample by mixing a small amount of montelukast sodium with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Assignment
2900 - 3000Aromatic C-H stretching.[17][18]
~1600 and ~1475C=C aromatic ring stretching (often in pairs).[18]
~1700C=O stretching (from the carboxylic acid group)
~3400 (broad)O-H stretching (from hydrate water and alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the detailed chemical structure of the molecule. Chiral NMR can also be employed to determine enantiomeric purity.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample of montelukast sodium in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Enantiomeric Purity: To determine enantiomeric purity, a chiral solvating agent (CSA) like (-)-cinchonidine or (S)-BINOL can be added to the NMR sample, which induces separate signals for the R and S enantiomers.[6]

Powder X-ray Diffraction (PXRD)

PXRD is critical for analyzing the solid-state nature of montelukast sodium, differentiating between amorphous and crystalline forms, and identifying specific polymorphs.[19][20]

Experimental Protocol:

  • Sample Preparation: Lightly pack the powdered sample of montelukast sodium into a sample holder.

  • Analysis: Collect the diffraction pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range of approximately 2° to 40°.

Crystalline FormCharacteristic 2θ Peaks (±0.2°)
Form A116.9, 17.2, 22.2, 22.7, 25.2.[21]
Form B15.3, 16.9, 19.6, 20.3, 25.0.[19]
Form B25.1, 16.3, 17.0, 20.3, 25.0.[19][21]
Form C5.2, 5.5, 16.7, 18.2, 20.6.[19][21]
Form D11.8, 20.1, 20.6, 21.1, 21.8.[19][21]
Form E16.9, 20.1, 20.5, 20.7, 25.0.[19][21]
Form D1Corresponding to d-spacing (Å) of 5.36, 5.22, 4.77, 4.18, 4.07.[22]

References

Physicochemical Properties of Montelukast Sodium Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of montelukast (B128269) sodium hydrate (B1144303), a selective and orally active cysteinyl leukotriene receptor antagonist.[1][2] It is widely used in the management of asthma and for the relief of symptoms associated with allergic rhinitis.[3][4] Understanding its physicochemical characteristics is critical for formulation development, quality control, and ensuring therapeutic efficacy.

General Properties

Montelukast sodium is the monosodium salt of montelukast.[5] It is a hygroscopic, optically active, white to off-white or pale yellowish-white powder.[1][6] The compound is known to be sensitive to light and requires protective handling and storage.[4]

PropertyValue
Chemical Name [R-(E)]-1-[[[1-[3-[2-(7-chloro-2 quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt
Molecular Formula C₃₅H₃₅ClNNaO₃S
Molecular Weight 608.17 g/mol (anhydrous basis)
CAS Number 151767-02-1
Appearance White to off-white, hygroscopic powder
Optical Rotation +90° to +106° (c=1, in methanol)

Sources:[1][4][5][7][8][9]

Solubility Profile

Montelukast sodium's solubility is a key factor in its formulation and bioavailability. It exhibits varied solubility in different solvents.

SolventSolubility
Water Freely soluble[1][6][10], 10 mg/mL[11]
Methanol (B129727) Very soluble[6], Freely soluble[1][10]
Ethanol Very soluble[6], Freely soluble[1][10], approx. 30 mg/mL[11]
DMSO ≥8 mg/mL at 60 °C[2][7][8][9], approx. 30 mg/mL[11]
Acetonitrile (B52724) Practically insoluble[1]
Aqueous Buffers (e.g., PBS pH 7.2) Sparingly soluble; approx. 0.15 mg/mL in a 1:9 ethanol:PBS solution[11]

Sources:[1][2][6][7][8][9][10][11]

Physicochemical Parameters

These parameters are essential for predicting the drug's behavior in biological systems and for developing analytical methods.

ParameterValueNotes
Melting Point 115 °C (with decomposition)[4][8][12][13]Some sources report a range of 84-90°C[7]. Another reports 135.5 °C[14]. The differences may be due to the presence of different polymorphic forms or hydration states.
pKa 2.7 and 5.8[15]Other literature reports pKa values of 3.3 and 4.4[15], or an estimated 4.3[16]. This indicates the presence of both acidic and basic functional groups.
LogP (Octanol/Water Partition Coefficient) 8.79 (estimated)[15], 7.61[12]Indicates that the drug is highly lipophilic.
Biopharmaceutics Classification System (BCS) Class II[2][15]Characterized by low solubility and high permeability.
Hygroscopicity Hygroscopic[1][6]The material readily absorbs moisture from the atmosphere, which necessitates controlled storage conditions.

Sources:[1][2][4][6][7][8][12][13][14][15][16]

Crystalline Structure

Montelukast sodium can exist in various crystalline and amorphous forms. The crystalline state can significantly impact stability, dissolution rate, and bioavailability.[17] Different polymorphic forms have been identified, including Forms A1, B1, B2, C, D, and E.[17] The specific crystalline form can be identified by its characteristic X-ray powder diffraction (XRPD) pattern. For example, one novel crystal form exhibits characteristic diffraction peaks at 2θ values of 11.96°, 13.43°, 15.15°, 16.71°, 17.14°, and 19.99° (±0.20°).[18]

Mechanism of Action: CysLT1 Receptor Antagonism

Montelukast exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene type-1 (CysLT1) receptor.[1][19][20] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are inflammatory eicosanoids released from cells like mast cells and eosinophils.[1][20] When these leukotrienes bind to CysLT1 receptors in the airways, they trigger a cascade of events leading to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[19][20][21] By blocking this interaction, montelukast inhibits these downstream effects, thereby alleviating symptoms of asthma and allergic rhinitis.[19][21]

G cluster_membrane Cell Membrane cluster_cell Inflammatory Cell (e.g., Mast Cell) cluster_target Airway Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Allergen Allergen/Irritant Allergen->Arachidonic_Acid triggers release of CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Five_LOX->CysLTs metabolizes to CysLT1 CysLT1 Receptor CysLTs->CysLT1 binds to Inflammatory_Response Inflammatory Response • Bronchoconstriction • Airway Edema • Mucus Secretion CysLT1->Inflammatory_Response activates Montelukast Montelukast Montelukast->Block competitively blocks Block->CysLT1

Caption: Signaling pathway of montelukast sodium as a CysLT1 receptor antagonist.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the determination of montelukast sodium in bulk drug and pharmaceutical dosage forms.[10][22]

  • Objective: To quantify montelukast sodium and assess purity.

  • Methodology:

    • Mobile Phase Preparation: A common mobile phase consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., 1 mM sodium acetate (B1210297) adjusted to pH 6.3 with acetic acid) in a specific ratio, such as 90:10 v/v.[22] The mobile phase is filtered and degassed before use.[23]

    • Standard Solution Preparation: A stock solution of montelukast sodium standard is prepared by accurately weighing the standard and dissolving it in the mobile phase to a known concentration (e.g., 100 µg/mL).[22] Serial dilutions are then made to create calibration standards across a desired concentration range (e.g., 1-100 µg/mL).[22]

    • Sample Preparation (Tablets): A number of tablets (e.g., twenty) are weighed and finely powdered.[22] An amount of powder equivalent to a specific dose of montelukast sodium (e.g., 10 mg) is accurately weighed and transferred to a volumetric flask.[22] The powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and diluted to the final volume.[22][23] The solution is then filtered.[23]

    • Chromatographic Conditions:

      • Column: A reverse-phase column, such as an octadecylsilane (B103800) (C18) or octylsilyl (C8) column, is typically used.[22][23]

      • Flow Rate: A constant flow rate, for example, 1.5 mL/min, is maintained.[22]

      • Detection: UV detection is carried out at a wavelength where montelukast shows significant absorbance, such as 285 nm.[22]

      • Injection Volume: A fixed volume (e.g., 20 µL) of both standard and sample solutions is injected into the system.[23]

    • Data Analysis: The concentration of montelukast sodium in the sample is determined by comparing the peak area of the sample to the peak areas of the calibration standards. The retention time for montelukast sodium is typically short, often around 3.4 minutes, allowing for rapid analysis.[22]

G start_node start_node process_node process_node end_node end_node start Start prep_mobile_phase Prepare & Degas Mobile Phase start->prep_mobile_phase hplc_setup Equilibrate HPLC System prep_mobile_phase->hplc_setup prep_standard Prepare Standard Solutions inject Inject Standard & Sample Solutions prep_standard->inject prep_sample Prepare Sample (Weigh, Dissolve, Sonicate, Filter) prep_sample->inject hplc_setup->inject run Chromatographic Run (C18 Column, UV Detection) inject->run analyze Analyze Data (Peak Area vs. Concentration) run->analyze end Report Results analyze->end

Caption: General experimental workflow for HPLC analysis of montelukast sodium.

Extractive Spectrophotometry

This method provides a simpler and more economical alternative to HPLC for the determination of montelukast sodium in bulk and pharmaceutical formulations.

  • Objective: To quantify montelukast sodium using a colorimetric reaction.

  • Principle: The method is based on the formation of a chloroform-soluble ion-association complex between the montelukast sodium (a cation) and an acidic dye, such as bromothymol blue (BTB) or bromocresol purple (BCP), in an acidic buffer (e.g., phthalate (B1215562) buffer at pH 3.0). The colored complex extracted into the organic phase can be quantified using a spectrophotometer.

  • Methodology:

    • Reagent Preparation:

      • Standard Drug Solution: A stock solution of montelukast (e.g., 1000 µg/mL) is prepared by dissolving the pure drug in methanol and diluting with distilled water. Working standards (e.g., 160 µg/mL) are prepared from this stock.

      • Dye Solution: A 0.1% solution of BTB or BCP is prepared in double-distilled water.

      • Buffer Solution: A phthalate buffer is prepared and adjusted to pH 3.0.

    • Complex Formation and Extraction:

      • Aliquots of the standard montelukast solution are placed into a series of separating funnels.

      • The pH 3.0 buffer solution is added, followed by the dye solution (e.g., 5.0 mL) and an immiscible organic solvent like chloroform (B151607) (e.g., 10.0 mL).

      • The funnels are shaken vigorously for approximately 2 minutes to facilitate the formation and extraction of the ion-pair complex into the organic layer.

    • Spectrophotometric Measurement:

      • The organic layer is separated and its absorbance is measured at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax is approximately 410 nm for the BTB complex and 415 nm for the BCP complex.

    • Quantification: A calibration curve is constructed by plotting absorbance versus the concentration of montelukast sodium. The concentration in unknown samples is determined from this curve. The method is typically linear over a concentration range of 4.0-25.0 µg/mL.

Relationship Between Properties and Biopharmaceutical Classification

The physicochemical properties of montelukast sodium directly influence its classification under the Biopharmaceutics Classification System (BCS), which in turn predicts its in vivo performance.

G prop_node prop_node class_node class_node result_node result_node solubility Aqueous Solubility (Low) bcs BCS Class II solubility->bcs determines lipophilicity Lipophilicity (LogP) (High) permeability Membrane Permeability (High) lipophilicity->permeability leads to absorption Dissolution Rate-Limited Absorption bcs->absorption implies permeability->bcs determines

Caption: Relationship between physicochemical properties and BCS Class for montelukast.

References

montelukast sodium hydrate solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Montelukast (B128269) Sodium Hydrate (B1144303) in Organic Solvents

Introduction

Montelukast sodium, the monosodium salt of montelukast, is a selective and orally active leukotriene receptor antagonist used for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis.[1] Its physicochemical properties, particularly its solubility, are critical for its formulation, bioavailability, and therapeutic efficacy. Montelukast sodium is a hygroscopic, optically active, white to off-white powder.[1][2] This guide provides a comprehensive overview of the solubility of montelukast sodium hydrate in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of montelukast sodium has been characterized in several organic solvents. While qualitative descriptions are widely available, quantitative data is more specific and crucial for formulation development.

Qualitative Solubility Profile

General solubility descriptions for montelukast sodium are provided by various pharmacopeial and technical sources:

  • Very Soluble: Methanol, Ethanol[3]

  • Freely Soluble: Ethanol, Methylene Chloride[4]

  • Soluble: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)[5]

  • Practically Insoluble: Acetonitrile[1][2]

It is also noted as being soluble in most organic solvents except for saturated hydrocarbons.[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents. This data is essential for researchers in selecting appropriate solvent systems for analytical method development, crystallization studies, and formulation design.

SolventTemperatureSolubilityMethod of AnalysisSource
EthanolNot Specified~ 30 mg/mLNot Specified[5]
Dimethyl Sulfoxide (DMSO)Not Specified~ 30 mg/mLNot Specified[5]
Dimethylformamide (DMF)Not Specified~ 30 mg/mLNot Specified[5]
Dimethyl Sulfoxide (DMSO)60 °C≥ 8 mg/mLNot Specified[6]
Dimethyl Sulfoxide (DMSO)Not Specified~ 60.82 mg/mL (100 mM)Not Specified
WaterNot Specified~ 10 mg/mLNot Specified[5]
WaterNot Specified~ 30.41 mg/mL (50 mM)Not Specified
1:9 Ethanol:PBS (pH 7.2)Not Specified~ 0.15 mg/mLNot Specified[5]

Note: Molar concentrations were converted to mg/mL using the molecular weight of montelukast sodium (608.17 g/mol ).

Experimental Protocol: Equilibrium Solubility Determination

The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7] This method ensures that a state of equilibrium is reached between the dissolved solute and the excess undissolved solid.[7]

Principle

An excess amount of the solid drug is added to the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period until the concentration of the drug in the solution reaches a constant value, indicating that equilibrium has been established.

Materials and Apparatus
  • This compound powder

  • Selected organic solvents (e.g., ethanol, methanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or equivalent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Visible Spectrophotometer

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8] The time required for equilibration should be determined experimentally by sampling at different time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[9] To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.[8]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, immediately filter the aliquot using a chemically resistant syringe filter (e.g., 0.45 µm).[8]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of montelukast sodium in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[8][10]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the equilibrium solubility, typically in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

G Workflow for Equilibrium Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess montelukast sodium B Add to known volume of organic solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-48 hours (until equilibrium is reached) C->D E Allow suspension to settle D->E F Centrifuge to pellet excess solid E->F G Filter supernatant (e.g., 0.45 µm filter) F->G H Prepare serial dilutions of the clear filtrate G->H I Quantify concentration (UV-Vis or HPLC) H->I J Calculate solubility I->J

Caption: Experimental workflow for the shake-flask solubility determination method.

References

The Discovery and Development of Montelukast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, represents a significant milestone in the targeted treatment of asthma and allergic rhinitis. Its development stemmed from a deep understanding of the crucial role of leukotrienes in the pathophysiology of these inflammatory conditions. This technical guide provides a comprehensive overview of the discovery and development history of montelukast, from the initial identification of the leukotriene pathway to its approval and widespread clinical use. The document details the medicinal chemistry efforts, including structure-activity relationship (SAR) studies that led to the optimization of the lead compounds. Furthermore, it presents key preclinical and clinical data in a structured format, outlines the experimental protocols for pivotal assays, and visualizes the underlying biological pathways and development workflows.

Introduction: The Rationale for Targeting the Leukotriene Pathway

The discovery of montelukast is intrinsically linked to the elucidation of the role of leukotrienes in inflammatory processes. In the late 1970s and early 1980s, researchers identified leukotrienes as potent lipid mediators derived from arachidonic acid.[1] These molecules, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), were found to be key players in the pathophysiology of asthma, responsible for bronchoconstriction, airway inflammation, and increased mucus production.[1][2] This understanding laid the groundwork for a targeted therapeutic approach: antagonizing the receptors to which these inflammatory mediators bind.[1] The primary target identified was the cysteinyl leukotriene receptor 1 (CysLT1).[1][2]

Merck & Co. embarked on an extensive research program to develop a potent and selective CysLT1 receptor antagonist.[1] The goal was to create an orally active drug that could effectively block the deleterious effects of cysteinyl leukotrienes in the airways, offering a novel treatment paradigm for asthma.

The Medicinal Chemistry Journey: From Lead Compound to Montelukast

The development of montelukast was a result of meticulous structure-activity relationship (SAR) studies, originating from an early quinoline-based lead compound.[1][3] The medicinal chemistry strategy involved incorporating structural elements of the natural ligand, leukotriene D4 (LTD4), to enhance potency and selectivity.[1]

An early lead compound, MK-571, showed promise but had limitations. Further modifications led to the development of verlukast (B1683815) (MK-679), which demonstrated improved clinical effects but was ultimately discontinued (B1498344) due to safety concerns.[1] The research team at Merck continued to refine the molecule, focusing on optimizing the pharmacokinetic profile and minimizing off-target effects.[1] This iterative process of chemical synthesis and biological testing culminated in the discovery of montelukast (originally MK-0476).[1][4] Montelukast's structure, featuring a quinoline (B57606) core, a vinyl linkage, and a cyclopropaneacetic acid side chain, was engineered for high affinity and specificity to the CysLT1 receptor, along with favorable oral bioavailability and a once-daily dosing profile.[4][5]

Preclinical Pharmacology

Montelukast demonstrated high potency and selectivity for the CysLT1 receptor in a battery of preclinical in vitro and in vivo studies.

In Vitro Receptor Binding and Functional Assays

Montelukast exhibited high affinity for the CysLT1 receptor in radioligand binding assays using [3H]leukotriene D4.[4] It potently inhibited the specific binding of [3H]LTD4 to guinea pig and sheep lung membrane preparations, as well as to human U937 cell plasma membranes.[4] In functional assays, montelukast effectively antagonized LTD4-induced contractions of guinea pig tracheal smooth muscle.[4] Importantly, it showed high selectivity, with negligible activity against other receptors, including the LTC4 and LTB4 receptors, as well as serotonin, acetylcholine, histamine, and prostaglandin (B15479496) receptors.[4]

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Montelukast

Assay TypeReceptor/Tissue SourceRadioligandParameterValue (nM)
Radioligand BindingGuinea Pig Lung[3H]LTD4Ki0.18 ± 0.03
Radioligand BindingSheep Lung[3H]LTD4Ki4
Radioligand BindingU937 Cell Membranes[3H]LTD4Ki0.52 ± 0.23
Functional AssayGuinea Pig Trachea-pA29.3
In Vivo Animal Models of Asthma

The efficacy of montelukast was confirmed in several animal models of asthma. In ovalbumin-sensitized and challenged mice and guinea pigs, montelukast significantly inhibited eosinophil infiltration into the airways, a hallmark of allergic inflammation. In a primate model, montelukast effectively blocked allergen-induced bronchoconstriction in Ascaris-sensitized squirrel monkeys.[6] Furthermore, in allergic conscious sheep, intravenous administration of montelukast reduced both the early and late-phase bronchoconstrictor responses to Ascaris aerosol challenge.[4]

Table 2: In Vivo Efficacy of Montelukast in Animal Models

Animal ModelAllergen/StimulusKey Finding
Ovalbumin-sensitized miceOvalbuminInhibition of airway eosinophil infiltration
Ovalbumin-sensitized guinea pigsOvalbuminInhibition of airway eosinophil infiltration
Ascaris-sensitized squirrel monkeysAscaris suumBlockade of allergen-induced bronchoconstriction
Allergic conscious sheepAscaris suumReduction of early and late-phase bronchoconstriction

Pharmacokinetics and Metabolism

Pharmacokinetic studies in animals and humans revealed that montelukast is rapidly absorbed after oral administration and is highly bound to plasma proteins.

Preclinical Pharmacokinetics

In preclinical species, montelukast exhibited good oral bioavailability. The primary route of elimination was found to be through biliary excretion of its metabolites.

Table 3: Pharmacokinetic Parameters of Montelukast in Preclinical Species (Oral Administration)

SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Rat11.0255785~33
Mouse10.5340680N/A
Monkey0.52.0150750N/A

Data compiled from multiple sources and may vary based on study conditions.

Human Pharmacokinetics

In humans, montelukast is rapidly absorbed, with peak plasma concentrations (Cmax) achieved 3 to 4 hours (Tmax) after oral administration of a 10 mg tablet in fasted adults.[7] The mean oral bioavailability is 64%.[7] Montelukast is more than 99% bound to plasma proteins.[7] It is extensively metabolized in the liver by cytochrome P450 isoenzymes, primarily CYP2C8, and also by CYP3A4 and CYP2C9.[7] The metabolites are excreted almost exclusively via the bile.[7] The mean plasma half-life of montelukast in healthy young adults ranges from 2.7 to 5.5 hours.[7]

Table 4: Pharmacokinetic Parameters of Montelukast in Humans (10 mg oral dose)

ParameterValue
Tmax3-4 hours
Cmax~350-450 ng/mL
Mean Oral Bioavailability64%
Protein Binding>99%
Elimination Half-life2.7-5.5 hours

Clinical Development and Efficacy

Montelukast underwent a rigorous clinical development program, including numerous Phase II and Phase III trials, to establish its safety and efficacy in the treatment of asthma and allergic rhinitis.

Pivotal Clinical Trials in Asthma

A series of large-scale, randomized, double-blind, placebo-controlled trials demonstrated the clinical efficacy of montelukast in adults and children with chronic asthma.[8] A pivotal study published in 1999 showed that montelukast significantly improved asthma symptoms and reduced the need for rescue β-agonist medication compared to placebo.[1]

In these trials, montelukast consistently demonstrated statistically significant improvements in key efficacy endpoints, including Forced Expiratory Volume in 1 second (FEV1), morning and evening peak expiratory flow rate (PEFR), daytime asthma symptoms, and nocturnal awakenings.[8][9]

Table 5: Summary of Efficacy Results from Pivotal Clinical Trials of Montelukast in Chronic Asthma (Adults)

Efficacy EndpointMontelukast (10 mg/day)Placebop-value
Change in FEV1 from baseline+10.4%+3.5%<0.001
Change in Morning PEFR from baseline+24.5 L/min+3.3 L/min<0.001
Reduction in "as-needed" β-agonist use-27.1%-4.6%<0.001
Reduction in Nocturnal Awakenings-33.8%-18.7%<0.001

Data are representative of results from multiple large-scale clinical trials.

Exercise-Induced Bronchoconstriction

Clinical trials also established the efficacy of montelukast in preventing exercise-induced bronchoconstriction (EIB).[8][10] In a study of pediatric patients aged 6 to 14 years, a single dose of montelukast significantly attenuated the maximum percent fall in FEV1 after an exercise challenge compared to placebo.[10]

Allergic Rhinitis

Subsequent to its approval for asthma, the indications for montelukast were expanded to include the management of seasonal and perennial allergic rhinitis based on positive clinical trial data.

Synthesis of Montelukast

The chemical synthesis of montelukast is a multi-step process that requires precise control of stereochemistry to obtain the desired R-enantiomer. A key step in many synthetic routes is the stereoselective reduction of a ketone intermediate to the corresponding (S)-alcohol.[11] This has been achieved using both chiral chemical reducing agents, such as (–)-DIP-Cl, and more recently, through highly efficient biocatalytic methods employing engineered ketoreductase enzymes.[11] The final steps typically involve the coupling of the side chain via a thioether linkage and subsequent purification.[12]

Regulatory Approval and Post-Marketing

Montelukast was first approved for medical use in the United States in 1998.[13] It is now available as a generic medication and is widely prescribed for the maintenance treatment of asthma and the relief of symptoms of allergic rhinitis.

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the CysLT1 receptor.

Materials:

  • Receptor source: Guinea pig lung membrane homogenates.

  • Radioligand: [3H]Leukotriene D4 ([3H]LTD4).

  • Non-specific binding control: A high concentration of unlabeled LTD4 or a known CysLT1 antagonist.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare guinea pig lung membranes by homogenization and centrifugation.

  • In a 96-well plate, add a fixed concentration of [3H]LTD4, the membrane preparation, and varying concentrations of the test compound (e.g., montelukast).

  • For determination of non-specific binding, a separate set of wells will contain the radioligand, membranes, and a saturating concentration of unlabeled LTD4.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Guinea Pig Tracheal Smooth Muscle Contraction

Objective: To assess the functional antagonist activity of test compounds against LTD4-induced smooth muscle contraction.

Materials:

  • Isolated guinea pig trachea.

  • Organ bath system with an isometric force transducer.

  • Krebs-Henseleit solution (physiological salt solution), aerated with 95% O2 / 5% CO2.

  • Leukotriene D4 (LTD4).

  • Test compounds (e.g., montelukast).

Procedure:

  • Isolate the trachea from a guinea pig and prepare tracheal ring segments.

  • Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Construct a cumulative concentration-response curve to LTD4 to establish a baseline contractile response.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a fixed concentration of the test compound (montelukast) for a predetermined period.

  • Construct a second cumulative concentration-response curve to LTD4 in the presence of the antagonist.

  • Repeat steps 5-7 with increasing concentrations of the antagonist.

  • Analyze the data to determine the pA2 value, which is a measure of the antagonist's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

In Vivo Animal Model: Ovalbumin-Induced Airway Inflammation in Mice

Objective: To evaluate the effect of test compounds on allergic airway inflammation.

Materials:

  • BALB/c mice.

  • Ovalbumin (OVA) - as the allergen.

  • Alum - as an adjuvant.

  • Test compound (montelukast) or vehicle control.

  • Equipment for intraperitoneal injections, intranasal challenges, and bronchoalveolar lavage (BAL).

Procedure:

  • Sensitization: Sensitize the mice by intraperitoneal injection of OVA emulsified in alum on, for example, day 0 and day 14.

  • Challenge: Challenge the sensitized mice with intranasal administration of OVA on several consecutive days (e.g., days 24, 25, and 26).

  • Treatment: Administer the test compound (montelukast) or vehicle to the mice at a specified time before each OVA challenge.

  • Assessment of Airway Inflammation: 24-48 hours after the final OVA challenge, perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of saline into the lungs.

  • Analyze the BAL fluid for:

    • Total and differential cell counts (specifically eosinophils) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).

    • Levels of inflammatory cytokines and chemokines by ELISA.

  • Process lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).

  • Compare the inflammatory parameters between the montelukast-treated group and the vehicle-treated control group to determine the efficacy of the compound in reducing airway inflammation.

Visualizations

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_synthesis Leukotriene Synthesis cluster_receptor Receptor Signaling Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic_Acid->5-LO acts on PLA2 Phospholipase A2 PLA2->Arachidonic_Acid releases Membrane_Phospholipids Membrane Phospholipids LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 produces FLAP FLAP FLAP->5-LO activates LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 produces LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 produces LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 converted to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 converted to CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor binds to Inflammatory_Response Bronchoconstriction, Inflammation, Mucus Production CysLT1_Receptor->Inflammatory_Response activates Montelukast Montelukast Montelukast->CysLT1_Receptor blocks

Caption: Leukotriene Signaling Pathway and the Mechanism of Action of Montelukast.

Drug_Discovery_Workflow Target_ID Target Identification (CysLT1 Receptor) Lead_Gen Lead Generation (Quinoline-based compounds) Target_ID->Lead_Gen High-Throughput Screening Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Medicinal Chemistry Preclinical Preclinical Development (In vitro & In vivo models) Lead_Opt->Preclinical Candidate Selection (Montelukast) Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical->Clinical_Trials IND Filing NDA New Drug Application (NDA Submission) Clinical_Trials->NDA Efficacy & Safety Data Approval FDA Approval & Post-Marketing NDA->Approval

Caption: The Drug Discovery and Development Workflow for Montelukast.

Clinical_Development_Phases Phase_I Phase I Phase_II Phase II Phase_I->Phase_II Safety & Dose Ranging (Healthy Volunteers) Phase_III Phase III Phase_II->Phase_III Efficacy & Side Effects (Patients) Approval Approval Phase_III->Approval Large-scale Efficacy & Safety (Pivotal Trials)

References

A Technical Guide to Montelukast Sodium Hydrate: Molecular Properties, Mechanism of Action, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of montelukast (B128269) sodium hydrate, a selective and orally active leukotriene receptor antagonist. The document details its chemical properties, mechanism of action through the cysteinyl leukotriene signaling pathway, and established experimental protocols for its synthesis and analysis.

Core Chemical and Physical Properties

Montelukast sodium is the active pharmaceutical ingredient, and it can exist in both anhydrous and hydrated forms. The key quantitative data for both forms are summarized below for clear comparison.

PropertyMontelukast SodiumMontelukast Sodium Hydrate
Molecular Formula C₃₅H₃₅ClNNaO₃S[1][2][3][4]C₃₅H₃₆ClNNaO₃S[5] or C₃₅H₃₅ClNNaO₃S·xH₂O[6][7]
Molecular Weight ~608.17 - 608.2 g/mol [1][2][3][4][8]~609.2 g/mol [5] (608.17 g/mol on an anhydrous basis[6][7])
Appearance White to off-white, hygroscopic, optically active powder[2]-
Solubility Freely soluble in ethanol, methanol, and water; practically insoluble in acetonitrile[2]-

Mechanism of Action: The Cysteinyl Leukotriene Signaling Pathway

Montelukast exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor.[2][7] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory lipid mediators derived from arachidonic acid metabolism.[2][7] Their binding to CysLT1 receptors in the airways triggers a cascade of events leading to the pathophysiology of asthma and allergic rhinitis, including bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells.[9]

Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting the downstream signaling pathway and mitigating the inflammatory response.[5]

Below is a diagram illustrating the cysteinyl leukotriene signaling pathway and the point of intervention by montelukast.

Cysteinyl_Leukotriene_Pathway cluster_cell_membrane Cell Membrane cluster_receptor Target Cell (e.g., Smooth Muscle) Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor LTE4->CysLT1_Receptor G_Protein Gq/11 Protein CysLT1_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) Ca_Release->Inflammatory_Response PKC_Activation->Inflammatory_Response Montelukast Montelukast Montelukast->CysLT1_Receptor HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions of known concentrations Inject Inject 20 µL of Standard/Sample Standard_Prep->Inject Sample_Prep Prepare Sample Solution from bulk or tablets Sample_Prep->Inject Separate Separation on C8/C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Montelukast by Peak Area Comparison Chromatogram->Quantify

References

Understanding the Pharmacokinetics of Montelukast in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) is a selective and orally active leukotriene receptor antagonist that specifically inhibits the cysteinyl leukotriene CysLT1 receptor.[1][2][3] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory eicosanoids released from various cells, including mast cells and eosinophils.[3][4] Their binding to CysLT receptors in the airways is associated with the pathophysiology of asthma and allergic rhinitis, leading to bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.[2][5] By blocking the CysLT1 receptor, montelukast effectively mitigates these effects.[3][5] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical models is crucial for the design and interpretation of non-clinical safety and efficacy studies, and for predicting its behavior in humans.

Pharmacokinetic Profile of Montelukast in Preclinical Species

The pharmacokinetic properties of montelukast have been characterized in several preclinical species. The following tables summarize key pharmacokinetic parameters following oral administration, providing a comparative overview.

Table 1: Oral Pharmacokinetic Parameters of Montelukast in Rats
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Bioavailability (%)Reference
Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~8-16~33[6]

Note: The lower bioavailability in rats is suggested to be due to a combination of incomplete absorption and significant first-pass metabolism in the liver.[6]

Table 2: Oral Pharmacokinetic Parameters of Montelukast in Mice
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Bioavailability (%)Reference
3.3 (mucoadhesive film)103.7 ± 15.51 (after 13 weeks)7 (sampling time)Not ReportedNot ReportedNot Reported[7]
10 (mucoadhesive film)360.9 ± 67.5 (after 13 weeks)7 (sampling time)Not ReportedNot ReportedNot Reported[7]

Note: Data for mice is based on a novel mucoadhesive film formulation and reflects serum levels after chronic dosing.

Table 3: Oral Pharmacokinetic Parameters of Montelukast in Dogs
Dose (mg/dog)StateCmax (µg/mL)Tmax (hr)t½ (hr)AUC (µg·hr/mL)Reference
40Fasted1.9848.10Not Reported[8]
40Fed2.8047.68Not Reported[8]

Note: A study in dogs showed no significant differences in pharmacokinetic parameters between fasted and fed states.[8]

Core Pharmacokinetic Characteristics

Absorption: Montelukast is rapidly absorbed following oral administration in preclinical models.[9] However, its oral bioavailability can vary between species, with rats exhibiting lower bioavailability compared to other species, which is attributed to incomplete absorption and first-pass metabolism.[6]

Distribution: Montelukast is highly bound to plasma proteins (over 99%), primarily albumin.[6][10] This extensive protein binding results in a small fraction of the drug being in its free, pharmacologically active form.

Metabolism: The liver is the primary site of montelukast metabolism.[6] It is extensively metabolized by the cytochrome P450 (CYP) enzyme system, with isoforms CYP3A4, CYP2C9, and CYP2C8 playing significant roles.[6][11]

Excretion: The primary route of excretion for montelukast and its metabolites is through the feces via biliary clearance, with minimal renal excretion.[6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic data. Below are generalized methodologies for key experiments in the preclinical evaluation of montelukast.

Oral Bioavailability Study Design

A typical oral bioavailability study in a preclinical model (e.g., rat or dog) involves the following steps:

  • Animal Acclimatization: Animals are acclimated to the laboratory environment for a specified period before the study.

  • Fasting: Animals are fasted overnight (with free access to water) prior to drug administration to minimize variability in absorption due to food effects.[12]

  • Dosing: A single oral dose of montelukast, formulated in a suitable vehicle, is administered via oral gavage for rodents or in a capsule for larger animals like dogs.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing. A typical sampling schedule might include pre-dose (0 hour) and multiple time points up to 24 or 48 hours to adequately characterize the plasma concentration-time profile.[8][13] Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -70°C) until analysis.[13]

  • Intravenous Administration Group: To determine absolute bioavailability, a separate group of animals receives an intravenous dose of montelukast. Blood sampling and plasma preparation follow the same procedure as the oral group.

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis & Data Interpretation Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Dosing Oral Administration Fasting->Oral_Dosing IV_Dosing Intravenous Administration (for absolute bioavailability) Fasting->IV_Dosing Blood_Collection Serial Blood Sampling Oral_Dosing->Blood_Collection IV_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Plasma Storage (-70°C) Plasma_Separation->Sample_Storage Sample_Analysis Bioanalytical Method (e.g., HPLC-MS/MS) Sample_Storage->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (NCA or Compartmental) Sample_Analysis->PK_Analysis Bioavailability_Calculation Bioavailability Calculation PK_Analysis->Bioavailability_Calculation

Experimental workflow for a preclinical oral bioavailability study.
Bioanalytical Method for Montelukast Quantification in Plasma

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common, sensitive, and specific method for quantifying montelukast in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile (B52724), often containing an internal standard (e.g., montelukast-d6).[10][14]

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Conditions (Example):

    • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

    • Column: A reverse-phase column, such as a C18 or C8 column, is typically used for separation.[14][15][16]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol).[14][17]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[15][16]

    • Injection Volume: A small volume (e.g., 10-20 µL) of the prepared sample is injected onto the column.[16][18]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for montelukast and its internal standard.[14]

Signaling Pathway of Montelukast's Mechanism of Action

Montelukast exerts its therapeutic effect by antagonizing the CysLT1 receptor, thereby inhibiting the inflammatory cascade mediated by cysteinyl leukotrienes.

G cluster_synthesis Leukotriene Synthesis cluster_receptor Receptor Signaling Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX / FLAP FLAP 5-LOX-activating protein (FLAP) Five_LOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1_Receptor CysLT1 Receptor LTC4->CysLT1_Receptor bind to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1_Receptor bind to LTE4->CysLT1_Receptor bind to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1_Receptor->Inflammatory_Response activates Montelukast Montelukast Montelukast->CysLT1_Receptor antagonizes

Simplified signaling pathway of montelukast's mechanism of action.

Conclusion

The preclinical pharmacokinetic evaluation of montelukast provides essential insights into its ADME properties, guiding dose selection and study design for further non-clinical and clinical development. While there are species-specific differences, particularly in bioavailability, the overall pharmacokinetic profile is characterized by rapid absorption, high plasma protein binding, extensive hepatic metabolism, and biliary excretion. Standardized experimental protocols, including robust bioanalytical methods, are critical for generating high-quality data. The well-defined mechanism of action, centered on the antagonism of the CysLT1 receptor, provides a clear pharmacological basis for its therapeutic effects observed in preclinical models of respiratory and inflammatory diseases. This comprehensive understanding of montelukast's pharmacokinetics in preclinical species is indispensable for drug development professionals aiming to translate these findings to clinical applications.

References

Methodological & Application

Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for Montelukast Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of montelukast (B128269) sodium hydrate (B1144303) in bulk drug and pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase of acetonitrile (B52724) and sodium acetate (B1210297) buffer, providing a rapid and efficient analysis. The validation studies demonstrated excellent linearity, accuracy, precision, specificity, and robustness, confirming the method's suitability for routine quality control and stability testing of montelukast sodium hydrate.

Introduction

Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist used for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis.[1] Ensuring the quality and potency of montelukast sodium in pharmaceutical formulations is critical for its therapeutic efficacy and safety. A reliable and accurate analytical method is therefore essential for its quantification. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note describes a detailed protocol for the development and subsequent validation of an isocratic RP-HPLC method for this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[2]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of acetonitrile and 1 mM sodium acetate buffer (pH adjusted to 6.3 with acetic acid) in a ratio of 90:10 (v/v).[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Detection Wavelength: 285 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Run Time: Approximately 10 minutes.

Reagent and Standard Preparation
  • Chemicals: HPLC grade acetonitrile, analytical grade sodium acetate, and acetic acid were used. Purified water (Milli-Q or equivalent) should be used for all preparations.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.[2]

Sample Preparation (from Tablet Dosage Form)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of montelukast sodium and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Development Workflow

The development of a robust HPLC method involves a systematic approach to optimize the separation of the analyte of interest from any potential interfering substances.

MethodDevelopment start Start: Define Analytical Objective (Quantification of Montelukast) col_select Column Selection (e.g., C18, C8) start->col_select mp_select Mobile Phase Selection (Acetonitrile, Methanol, Buffers) start->mp_select detection Wavelength Selection (Scan for λmax) start->detection optimization Optimization of Chromatographic Conditions (Flow Rate, Mobile Phase Ratio, pH) col_select->optimization mp_select->optimization detection->optimization system_suitability System Suitability Testing (Tailing Factor, Plate Count, RSD) optimization->system_suitability validation Method Validation system_suitability->validation

Caption: HPLC Method Development Workflow.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This was evaluated by injecting the blank (mobile phase), placebo solution, and a standard solution of montelukast. The chromatograms were examined for any interference at the retention time of montelukast.

Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 1 to 100 µg/mL.[2] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (% Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of standard drug at three different levels (80%, 100%, and 120%) was added to a pre-analyzed sample solution. The recovery of the added standard was then calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a single concentration of the standard solution (e.g., 10 µg/mL) were performed on the same day, and the relative standard deviation (% RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was performed on two different days by different analysts to assess the intermediate precision.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and pH of the buffer (±0.2 units). The effect on the retention time and peak area was observed.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Validation Workflow

A systematic workflow ensures all aspects of the method are thoroughly validated before its implementation for routine analysis.

ValidationWorkflow start Start: Finalized HPLC Method specificity Specificity (Placebo, Blank Interference) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision robustness Robustness (Varied Conditions) start->robustness lod_loq LOD & LOQ start->lod_loq documentation Final Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation robustness->documentation lod_loq->documentation

Caption: HPLC Method Validation Workflow.

Results and Discussion

The developed HPLC method successfully separated this compound with a retention time of approximately 3.4 minutes.[2] The validation results are summarized in the tables below.

System Suitability

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.2
Theoretical Plates> 20004500
% RSD of Peak Areas≤ 2.0%0.5%
Method Validation Data

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
112543
10124876
20250123
50624567
801001234
1001250987
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (% Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%87.9599.38%
100%1010.05100.50%
120%1211.9299.33%

Table 4: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability (Intra-day)% RSD (n=6)0.65%≤ 2.0%
Intermediate Precision (Inter-day)% RSD (n=6)0.88%≤ 2.0%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)1.31
Limit of Quantitation (LOQ)3.97

The validation results demonstrate that the developed HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. The short run time makes it suitable for high-throughput analysis in a quality control setting.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the determination of this compound in bulk and pharmaceutical dosage forms has been successfully developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and stability studies.

References

Application Note: Quantification of Montelukast Sodium in Biological Samples Using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Montelukast (B128269) sodium is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[1][2][3] It acts by inhibiting the cysteinyl leukotriene CysLT1 receptor, thereby preventing airway edema, smooth muscle contraction, and mucus secretion.[1][2][4] Accurate and sensitive quantification of montelukast in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the quantification of montelukast sodium in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique known for its selectivity, sensitivity, and reproducibility.[5]

Mechanism of Action

Montelukast selectively antagonizes the cysteinyl leukotriene type-1 (CysLT1) receptor.[2][4] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism released from inflammatory cells like mast cells and eosinophils.[2][4] These leukotrienes bind to CysLT1 receptors in the airways, leading to bronchoconstriction, increased vascular permeability, mucus production, and recruitment of inflammatory cells.[2][4] By blocking the CysLT1 receptor, montelukast inhibits these downstream effects, resulting in anti-inflammatory and bronchodilatory actions.[4]

Montelukast_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cell Airway Smooth Muscle / Inflammatory Cell Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic_Acid->5-LO metabolized by CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) 5-LO->CysLTs CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor binds to Inflammatory_Response Inflammatory Response - Bronchoconstriction - Mucus Secretion - Airway Edema CysLT1_Receptor->Inflammatory_Response activates Allergen Allergen Allergen->Arachidonic_Acid triggers release Montelukast Montelukast Montelukast->CysLT1_Receptor blocks

Caption: Montelukast's mechanism of action.

Experimental Protocols

This section details the materials and methods for the quantification of montelukast in human plasma. As montelukast is light-sensitive, all handling and analysis of samples should be performed under diffused light conditions.[6][7]

Materials and Reagents
Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of montelukast and montelukast-d6 in methanol at a concentration of 100 µg/mL.[5][6]

  • Working Standard Solutions: Prepare working standard solutions of montelukast by serial dilution of the stock solution in a suitable solvent like methanol or a methanol-water mixture.

  • Internal Standard Working Solution: Prepare a working solution of montelukast-d6 (e.g., 400 ng/mL) in 50% methanol.[5]

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain a series of calibration standards and QC samples at different concentration levels (low, medium, and high).[5]

Sample Preparation

Two common methods for extracting montelukast from plasma are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [5][6]

  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution.

  • Add 750 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for approximately 5 minutes.[5]

  • Centrifuge the samples at 14,000 g for 10 minutes.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.[5]

Method 2: Liquid-Liquid Extraction [8]

  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution.

  • Add 3 mL of ethyl acetate and vortex for 10 minutes.[8]

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 60 °C.[8]

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS system.[8]

Experimental_Workflow Start Start Plasma_Sample Plasma Sample (200 µL) Start->Plasma_Sample Add_IS Add Internal Standard (Montelukast-d6) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis End End LC_MS_Analysis->End

Caption: Experimental workflow for sample preparation.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of montelukast.

Liquid Chromatography
ParameterCondition
Column YMC-pack pro C18, 50 x 4.6 mm, 3 µm[5] or equivalent
Mobile Phase A: 10 mM Ammonium Formate (pH 4.0)[5] B: Acetonitrile[5]
Gradient/Isocratic Isocratic: 20:80 (A:B)[5] or 80:20 (Acetonitrile:5mM Ammonium Acetate)[9]
Flow Rate 0.8 mL/min[5][9]
Injection Volume 10-20 µL[5][6]
Column Temperature 45 °C[5]
Run Time ~3-5 minutes[5][9]
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Precursor Ion (m/z) Montelukast: 586.2[5][8] Montelukast-d6: 592.3[5]
Product Ion (m/z) Montelukast: 568.2[5] or 422.2[8] Montelukast-d6: 574.2[5]
Source Temperature 325-550 °C[5][6]
Ion Spray Voltage 4000-5500 V[5][6]
Collision Gas Argon or Nitrogen[5][6]

Data Presentation and Performance Characteristics

The performance of the LC-MS method for montelukast quantification is summarized below.

Linearity

The method demonstrates excellent linearity over a range of concentrations.

StudyLinearity Range (ng/mL)Correlation Coefficient (r²)
Veeragoni et al.2.5 - 6000.991
Al-Rawithi et al.[6]10.0 - 800.0>0.99
Bakhtiar et al.[5]1.0 - 800.0≥ 0.9996
Katteboina et al.[9]5.01 - 599.91>0.99
Abdel-Megalla et al.[8]1 - 500>0.99
Precision and Accuracy

The precision is typically expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration.

StudyConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Bakhtiar et al.[5]3.00, 240.00, 560.001.91 - 7.103.42 - 4.4198.14 - 99.27
Veeragoni et al.LLOQ, LQC, MQC, HQC4.18 - 10.654.20 - 10.9897.6 - 106.06
Abdel-Megalla et al.[8]1, 5, 50, 5000.96 - 1.921.03 - 1.55Not specified
Recovery

The extraction recovery of montelukast from plasma is an important parameter for method validation.

StudyExtraction MethodConcentration (ng/mL)Recovery (%)
Bakhtiar et al.[5]Protein Precipitation3.00, 240.00, 560.0057.33 - 76.05
Veeragoni et al.[10]Not specifiedNot specified61.85 - 65.56
Vaidya et al.[11]Liquid-Liquid Extraction10 - 100053 - 62

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and reproducible approach for the quantification of montelukast sodium in biological samples. The detailed protocols and performance data presented in this application note can serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. The use of a deuterated internal standard and appropriate sample preparation techniques are critical for achieving accurate and reliable results.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Determine the Efficacy of Montelukast Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) sodium hydrate (B1144303) is a selective and orally active leukotriene receptor antagonist that specifically inhibits the cysteinyl leukotriene CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory eicosanoids released from various cells, including mast cells and eosinophils.[1] Their binding to the CysLT1 receptor, found in airway smooth muscle cells and other pro-inflammatory cells, triggers a cascade of events leading to bronchoconstriction, airway edema, and inflammatory cell recruitment, which are hallmark features of asthma and allergic rhinitis.[3][4]

These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to evaluate the efficacy of montelukast sodium hydrate. The described assays are fundamental for characterizing its mechanism of action, determining its potency, and understanding its anti-inflammatory effects at the cellular level.

Cysteinyl Leukotriene 1 (CysLT1) Receptor Binding Assay

This assay is crucial for determining the binding affinity of montelukast to its pharmacological target, the CysLT1 receptor. A competitive radioligand binding assay is the standard method.

Data Presentation
CompoundReceptorSourceRadioligandK i (nM)
MontelukastCysLT1Differentiated Human U937 Cells[³H]LTD₄0.52

Note: K i values can vary based on experimental conditions and the source of the receptor.

Experimental Protocol

Objective: To determine the binding affinity (K i) of montelukast for the CysLT1 receptor.

Principle: This assay measures the ability of unlabeled montelukast to compete with a radiolabeled ligand (e.g., [³H]leukotriene D₄) for binding to the CysLT1 receptor in a membrane preparation from cells expressing the receptor.

Materials:

  • Cell Line: Human U937 monocytic cells (differentiated into a macrophage-like phenotype with dimethyl sulfoxide, DMSO).

  • Radioligand: [³H]LTD₄.

  • Test Compound: this compound.

  • Buffers:

    • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Equipment:

    • Cell culture supplies.

    • High-speed refrigerated centrifuge.

    • Dounce homogenizer or sonicator.

    • 96-well filter plates with glass fiber filters.

    • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: a. Culture and differentiate U937 cells. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a Dounce homogenizer or sonicator. d. Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei. e. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes. f. Wash the membrane pellet with Assay Buffer and resuspend in fresh Assay Buffer. g. Determine the protein concentration using a Bradford or BCA protein assay.

  • Competitive Binding Assay: a. In a 96-well plate, add Assay Buffer, varying concentrations of unlabeled montelukast, and a fixed concentration of [³H]LTD₄. b. Add the membrane preparation to initiate the binding reaction. c. Incubate at room temperature for 60-120 minutes to reach equilibrium. d. Terminate the reaction by rapid vacuum filtration through the glass fiber filter plates to separate bound from free radioligand. e. Wash the filters with ice-cold Assay Buffer. f. Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding of [³H]LTD₄ against the concentration of montelukast. b. Determine the IC50 value (the concentration of montelukast that inhibits 50% of the specific binding of the radioligand). c. Calculate the K i value using the Cheng-Prusoff equation: K i = IC50 / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

Visualization

cluster_0 CysLT1 Receptor Binding Assay Workflow prep Membrane Preparation (from CysLT1-expressing cells) incubate Incubation (Membranes + [³H]LTD₄ + Montelukast) prep->incubate filter Filtration (Separate bound and free radioligand) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Determine IC50 and Ki) count->analyze

Caption: Workflow for the CysLT1 Receptor Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of montelukast to inhibit the increase in intracellular calcium concentration triggered by CysLT1 receptor agonists like LTD₄.

Data Presentation
AgonistCell TypeMontelukast ConcentrationInhibition of Calcium FluxIC50
LTD₄ (100 nM)Human Monocytes10⁻¹⁰ to 10⁻⁶ MConcentration-dependent~1 nM
UDP (100 µM)Human Monocytes10⁻⁷ to 10⁻⁴ MConcentration-dependent>10 µM

Note: Montelukast is significantly more potent at inhibiting LTD₄-induced calcium flux compared to UDP-induced flux, demonstrating its selectivity for the CysLT1 receptor pathway.[1]

Experimental Protocol

Objective: To assess the inhibitory effect of montelukast on LTD₄-induced intracellular calcium mobilization.

Principle: CysLT1 receptor activation by LTD₄ leads to an increase in intracellular calcium. This assay uses a calcium-sensitive fluorescent dye to measure this change. Montelukast's efficacy is determined by its ability to block this fluorescent signal.

Materials:

  • Cell Line: Human monocytic cell line (e.g., U937) or freshly isolated human peripheral blood mononuclear cells (PBMCs).

  • Agonist: Leukotriene D₄ (LTD₄).

  • Test Compound: this compound.

  • Fluorescent Dye: Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Buffers:

    • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

    • Probenecid (B1678239) (to prevent dye leakage).

  • Equipment:

    • Fluorescence plate reader with an injection system or a flow cytometer.

    • 96-well black, clear-bottom plates.

Procedure:

  • Cell Preparation and Dye Loading: a. Plate cells in a 96-well plate. b. Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBSS. c. Remove the culture medium and add the loading buffer to the cells. d. Incubate at 37°C for 30-60 minutes in the dark to allow dye uptake. e. Wash the cells with HBSS containing probenecid to remove excess dye.

  • Compound Pre-incubation: a. Add varying concentrations of montelukast or vehicle control to the wells. b. Incubate for a specified time (e.g., 10-30 minutes) at room temperature.

  • Calcium Flux Measurement: a. Place the plate in the fluorescence plate reader or flow cytometer. b. Establish a baseline fluorescence reading. c. Inject the LTD₄ agonist into the wells. d. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: a. The change in fluorescence is proportional to the change in intracellular calcium concentration. b. Calculate the peak fluorescence response for each condition. c. Plot the percentage inhibition of the LTD₄-induced calcium response against the concentration of montelukast to determine the IC50 value.

Visualization

cluster_1 CysLT1 Receptor Signaling Pathway LTD4 LTD₄ CysLT1R CysLT1 Receptor LTD4->CysLT1R Montelukast Montelukast Montelukast->CysLT1R Gq Gq Protein Activation CysLT1R->Gq PLC PLC Activation Gq->PLC IP3 IP₃ Production PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release

Caption: Montelukast blocks LTD₄-induced calcium release.

Eosinophil Migration (Chemotaxis) Assay

This assay evaluates the ability of montelukast to inhibit the migration of eosinophils towards a chemoattractant, a key process in allergic inflammation.

Data Presentation
ChemoattractantEosinophil SourceMontelukast ConcentrationInhibition of Migration
5-oxo-ETEHuman Peripheral Blood10⁻⁹ to 10⁻⁶ MConcentration-dependent

Note: Montelukast can inhibit eosinophil migration, which may be independent of its CysLT1 receptor antagonism in some contexts.[5]

Experimental Protocol

Objective: To determine the effect of montelukast on eosinophil chemotaxis.

Principle: This assay uses a Boyden chamber or a transwell system. Eosinophils are placed in the upper chamber, and a chemoattractant is in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified.

Materials:

  • Cells: Freshly isolated human eosinophils from peripheral blood.

  • Chemoattractant: Eotaxin (CCL11) or 5-oxo-eicosatetraenoic acid (5-oxo-ETE).

  • Test Compound: this compound.

  • Equipment:

    • Boyden chamber or 24-well transwell plates (with 3-5 µm pore size filters).

    • Microscope.

    • Cell staining reagents (e.g., Diff-Quik).

Procedure:

  • Eosinophil Isolation: a. Isolate eosinophils from human peripheral blood using density gradient centrifugation and negative selection. b. Resuspend purified eosinophils in assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • Assay Setup: a. Add the chemoattractant to the lower wells of the chamber. b. Pre-incubate eosinophils with various concentrations of montelukast or vehicle control for 30-60 minutes at 37°C. c. Place the transwell inserts into the wells. d. Add the pre-incubated eosinophil suspension to the upper chamber of the inserts.

  • Incubation: a. Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Quantification: a. After incubation, remove the inserts. b. Scrape off the non-migrated cells from the top surface of the filter. c. Fix and stain the migrated cells on the bottom surface of the filter. d. Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: a. Calculate the average number of migrated cells per field for each condition. b. Plot the percentage inhibition of migration against the concentration of montelukast to determine its inhibitory effect.

Visualization

cluster_2 Eosinophil Migration Assay Workflow isolate Isolate Eosinophils preincubate Pre-incubate with Montelukast isolate->preincubate setup Set up Transwell Assay (Eosinophils in upper chamber, chemoattractant in lower) preincubate->setup incubate Incubate (1-2 hours) setup->incubate quantify Fix, Stain, and Count Migrated Cells incubate->quantify

Caption: Workflow of the Eosinophil Migration Assay.

Cytokine Release Assay

This assay assesses the anti-inflammatory properties of montelukast by measuring its effect on the production and release of key cytokines from immune cells.

Data Presentation
Cell TypeStimulantCytokine MeasuredMontelukast Concentration% Inhibition
Nasal Epithelial CellsFBSGM-CSF10⁻⁵ MSignificant Inhibition
Nasal Epithelial CellsFBSIL-610⁻⁵ MSignificant Inhibition
Nasal Epithelial CellsFBSIL-810⁻⁵ MSignificant Inhibition
THP-1 derived M2 macrophagesLPSIL-1010 µMSignificant Suppression
PBMCs from asthmaticsMite allergenCysLTs10 µMInhibition in 10/13 patients
PBMCs from asthmaticsMite allergenIL-5 mRNA10 µMComplete Blockade

Note: Montelukast can modulate the release of various pro-inflammatory and anti-inflammatory cytokines, highlighting its broader anti-inflammatory effects.[2][6][7]

Experimental Protocol (ELISA-based)

Objective: To quantify the effect of montelukast on cytokine production by stimulated immune cells.

Principle: Immune cells are stimulated in the presence or absence of montelukast. The concentration of specific cytokines released into the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).

  • Stimulant: Lipopolysaccharide (LPS), phytohemagglutinin (PHA), or a specific allergen.

  • Test Compound: this compound.

  • ELISA Kits: Specific kits for the cytokines of interest (e.g., IL-4, IL-5, IL-6, IL-8, TNF-α, IL-10).

  • Equipment:

    • 96-well cell culture plates.

    • ELISA plate reader.

Procedure:

  • Cell Culture and Stimulation: a. Isolate and culture PBMCs or the chosen cell line in 96-well plates. b. Pre-incubate the cells with various concentrations of montelukast or vehicle control for 1-2 hours. c. Add the stimulant to the wells to induce cytokine production. d. Incubate for 24-48 hours.

  • Supernatant Collection: a. Centrifuge the plates to pellet the cells. b. Carefully collect the cell culture supernatants.

  • ELISA: a. Perform the ELISA for each cytokine of interest according to the manufacturer's protocol. This typically involves: i. Coating a 96-well plate with a capture antibody. ii. Adding the collected supernatants and standards. iii. Adding a detection antibody. iv. Adding an enzyme-conjugated secondary antibody. v. Adding a substrate to produce a colorimetric signal.

  • Data Analysis: a. Measure the absorbance using an ELISA plate reader. b. Generate a standard curve from the standards. c. Calculate the concentration of the cytokine in each sample from the standard curve. d. Plot the percentage inhibition of cytokine release against the concentration of montelukast.

Visualization

cluster_3 Cytokine Release Assay Logical Flow stimulus Inflammatory Stimulus (e.g., Allergen, LPS) immune_cell Immune Cell (e.g., PBMC, Macrophage) stimulus->immune_cell signaling Intracellular Signaling (e.g., NF-κB pathway) immune_cell->signaling montelukast Montelukast montelukast->signaling cytokine_production Cytokine Gene Transcription and Protein Synthesis signaling->cytokine_production cytokine_release Cytokine Release cytokine_production->cytokine_release

Caption: Montelukast inhibits inflammatory cytokine release.

References

Application Notes and Protocols for Testing Montelukast Sodium Hydrate in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models of asthma for the preclinical evaluation of montelukast (B128269) sodium hydrate (B1144303). This document details the mechanism of action of montelukast, protocols for inducing asthma in rodents, methodologies for drug administration, and key endpoints for assessing therapeutic efficacy.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling. Montelukast sodium hydrate is a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators derived from arachidonic acid metabolism.[3][4] They are released from various inflammatory cells, including mast cells and eosinophils, and their binding to CysLT1 receptors in the airways leads to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells.[1][5] Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby mitigating the inflammatory cascade associated with asthma.[1][6]

Animal models are indispensable tools for studying the pathophysiology of asthma and for the preclinical assessment of novel therapeutics like montelukast. The most commonly employed models are the ovalbumin (OVA)-induced and house dust mite (HDM)-induced models of allergic asthma in rodents.[7][8] These models mimic key features of human asthma, including eosinophilic inflammation, elevated IgE levels, and AHR.[9]

Mechanism of Action of Montelukast

Montelukast exerts its therapeutic effects by specifically targeting the cysteinyl leukotriene signaling pathway.

Cysteinyl Leukotriene Signaling Pathway in Asthma

Cysteinyl_Leukotriene_Pathway cluster_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) cluster_airway Airway Smooth Muscle Cell Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO LTA4 Leukotriene A4 5-LO->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 Leukotriene C4 LTC4 Synthase->LTC4 LTD4 Leukotriene D4 LTC4->LTD4 LTE4 Leukotriene E4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Binds Asthmatic Response Bronchoconstriction, Inflammation, Mucus Production CysLT1 Receptor->Asthmatic Response Activates Montelukast Montelukast Montelukast->CysLT1 Receptor Blocks

Caption: Montelukast blocks the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and subsequent asthmatic responses.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is the most widely used model to screen anti-asthmatic drugs. It involves sensitizing the animals to OVA, an allergen, followed by challenging them with the same allergen to induce an asthma-like phenotype.[7][9]

Materials:

  • 6-8 week old BALB/c mice[9]

  • Ovalbumin (OVA), Grade V[9]

  • Aluminum hydroxide (B78521) (Alum) adjuvant[9]

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)[9]

  • Ultrasonic nebulizer[9]

Protocol:

  • Sensitization:

    • On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 50 µg of OVA and 1 mg of alum in 200 µL of PBS.[10]

    • For the control group, administer an i.p. injection of 200 µL of PBS with alum but without OVA.[10]

  • Challenge:

    • On days 28, 29, and 30, place the mice in a chamber connected to an ultrasonic nebulizer.[10]

    • Expose the mice to an aerosol of 1-2% OVA in PBS for 20-30 minutes.[5][10]

    • The control group is challenged with a PBS aerosol.[10]

  • Montelukast Administration:

    • This compound can be administered orally (e.g., by gavage) or intraperitoneally.

    • A common dosage for mice is 6 mg/kg, administered once daily for the duration of the challenge period or as per the study design.[11] Higher doses, such as 25 mg/kg administered intravenously for 3 days, have also been used in acute models.[12]

    • The vehicle control group should receive the same volume of the vehicle used to dissolve the montelukast.

Experimental Workflow:

OVA_Workflow cluster_sensitization Sensitization cluster_challenge Challenge & Treatment cluster_analysis Analysis Day0 Day 0 i.p. OVA/Alum Day14 Day 14 i.p. OVA/Alum Day28 Day 28 OVA Aerosol + Montelukast Day14->Day28 Day29 Day 29 OVA Aerosol + Montelukast Day30 Day 30 OVA Aerosol + Montelukast Analysis Day 31 - AHR Measurement - BALF Analysis - Histopathology Day30->Analysis

Caption: Experimental timeline for the OVA-induced asthma model in mice.

House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice

This model is considered more clinically relevant as HDM is a common human allergen.[8]

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice[8]

  • House Dust Mite (HDM) extract[13]

  • Sterile, pyrogen-free PBS[13]

Protocol:

  • Sensitization:

    • On day 0, administer a low dose of HDM extract (e.g., 1 µg in 40 µL of PBS) intranasally to anesthetized mice.[13]

  • Challenge:

    • On days 7, 8, 9, 10, and 11, challenge the mice with a higher dose of HDM extract (e.g., 10 µg in 40 µL of PBS) intranasally.[13]

  • Montelukast Administration:

    • Administer this compound as described in the OVA model, typically starting with the challenge phase.

Key Experimental Endpoints and Protocols

a. Airway Hyperresponsiveness (AHR) Measurement:

AHR is a hallmark of asthma and can be assessed using whole-body plethysmography in response to a bronchoconstrictor like methacholine (B1211447).[9]

  • Place a conscious and unrestrained mouse in the main chamber of the plethysmograph and allow it to acclimatize.[9]

  • Record baseline readings for 3 minutes after nebulizing with PBS.[9]

  • Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 6.25, 12.5, 25, 50 mg/mL).[9]

  • Record readings for 3 minutes after each concentration.

  • AHR is measured as the enhanced pause (Penh) value.

b. Bronchoalveolar Lavage Fluid (BALF) Analysis:

BALF is collected to analyze the inflammatory cell infiltrate in the airways.[9]

  • Euthanize the mouse and expose the trachea.

  • Insert a tracheal cannula and secure it.[9]

  • Instill a known volume of ice-cold PBS (e.g., 0.5 mL) into the lungs and gently aspirate. Repeat this three times.[9]

  • Centrifuge the pooled BALF to pellet the cells.[9]

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).[9]

c. Histopathological Analysis:

Lung tissue is examined for signs of inflammation and remodeling.

  • After BALF collection, perfuse the lungs with PBS and fix them with 10% buffered formalin.

  • Embed the fixed lungs in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

  • Score the stained sections for peribronchial and perivascular inflammation, and goblet cell hyperplasia.

d. Measurement of Serum IgE Levels:

Total and OVA-specific IgE levels in the serum can be measured by ELISA as an indicator of the allergic response.

Data Presentation

The following tables summarize the expected quantitative effects of montelukast in animal models of asthma based on published literature.

Table 1: Effect of Montelukast on Inflammatory Cell Infiltration in BALF of OVA-Sensitized Mice

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)
Control (Saline)~1.0~0.1~0.2~0.5~0.8
OVA-ChallengedSignificantly Increased>90% Reduction[12]Significantly IncreasedSignificantly IncreasedSlightly Increased
OVA + MontelukastSignificantly ReducedSignificantly Reduced[11]Significantly ReducedSignificantly ReducedNo Significant Change

Table 2: Effect of Montelukast on Cytokine Levels in OVA-Sensitized Mice

CytokineOVA-Challenged GroupOVA + Montelukast GroupReference
IL-4 (BALF & Lung)Significantly IncreasedSignificantly Decreased[12]
IL-5 (BALF & Lung)Significantly IncreasedSignificantly Decreased[11][12]
IL-13 (Lung)Significantly IncreasedSignificantly Decreased[12]

Table 3: Effect of Montelukast on Airway Remodeling in OVA-Sensitized Mice

ParameterOVA-Challenged GroupOVA + Montelukast GroupReference
Airway Smooth Muscle (ASM) MassIncreasedDecreased[14]
Subepithelial FibrosisIncreasedInhibited[15]
Goblet Cell HyperplasiaIncreasedReduced[16]

Conclusion

The animal models and protocols described provide a robust framework for evaluating the efficacy of this compound in a preclinical setting. Consistent findings from these models, including the reduction of airway inflammation, particularly eosinophilia, and the attenuation of airway hyperresponsiveness and remodeling, support the clinical utility of montelukast in the management of asthma. Researchers should carefully consider the specific research question when selecting the appropriate animal model and endpoints for their studies.

References

Application Notes and Protocols for Dissolving Montelukast Sodium Hydrate for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) sodium hydrate (B1144303) is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[1][2][3] It is widely used in research to investigate inflammatory pathways, particularly those involved in respiratory conditions like asthma and allergic rhinitis.[1][3][4] Proper preparation of montelukast solutions is critical for obtaining accurate and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for dissolving and handling montelukast sodium hydrate for cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueReference
Molecular Formula C₃₅H₃₅ClNNaO₃S · xH₂O
Molecular Weight 608.17 g/mol (anhydrous basis)
Appearance White to off-white hygroscopic powder[5]
Solubility in DMSO ≥28.7 mg/mL[6]
~30 mg/mL[7]
≥8 mg/mL at 60 °C
50 mg/mL (with ultrasonic)[8]
Solubility in Ethanol ~30 mg/mL[7]
60 mg/mL[2]
Solubility in Water 10 mg/mL[7]
≥9 mg/mL
Freely soluble[5]
Storage Temperature 2-8°C, desiccated
-20°C[2][6][7]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to come to room temperature.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.08 mg of this compound (anhydrous basis).

  • Dissolving: Add the appropriate volume of cell culture grade DMSO to the tube containing the powder. For a 10 mM stock, add 1 mL of DMSO to 6.08 mg of montelukast.

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for high-concentration DMSO stocks as it may lead to precipitation or loss of compound.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.[9][10] Store the aliquots at -20°C for long-term storage.[2][6][7] For immediate use, the stock solution can be stored at 2-8°C for up to 24 hours, protected from light. Aqueous solutions are not recommended for storage for more than one day.[7]

Preparation of Working Solution:

To prepare a working solution, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution to the media.

Note on Stability: Montelukast in solution is sensitive to light and can undergo photodegradation, leading to the formation of its cis-isomer.[9][10] It is also unstable in acidic conditions.[9][10] Therefore, it is crucial to protect all solutions containing montelukast from light by using amber tubes and minimizing exposure to ambient light.

Signaling Pathway

Montelukast_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor PLC Phospholipase C CysLT1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1 Binds to Montelukast Montelukast Montelukast->CysLT1 Antagonizes Physiological_effects Physiological Effects (Bronchoconstriction, Edema, etc.) Ca_release->Physiological_effects PKC_activation->Physiological_effects Experimental_Workflow cluster_prep Preparation cluster_exp Experiment weigh Weigh Montelukast Sodium Hydrate dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Dilute Stock Solution in Cell Culture Medium aliquot->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

References

Application Notes and Protocols for Preparing Montelukast Sodium Hydrate Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Montelukast (B128269) sodium, a selective and orally active leukotriene receptor antagonist, is a valuable tool in preclinical research for studying inflammatory pathways, particularly in models of asthma, allergic rhinitis, and neuroinflammation.[1] Proper preparation of montelukast sodium hydrate (B1144303) solutions is critical for ensuring accurate and reproducible results in in vivo studies. This document provides detailed protocols and data to guide researchers in the effective preparation and administration of montelukast solutions for animal studies.

Montelukast specifically targets the cysteinyl leukotriene 1 (CysLT1) receptor, inhibiting the inflammatory cascade mediated by cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[1] These lipid mediators are products of the 5-lipoxygenase pathway and are potent constrictors of airway smooth muscle and promoters of inflammation.[1]

Physicochemical Properties and Solubility

Montelukast sodium hydrate is a white to off-white, hygroscopic powder. It is freely soluble in water, ethanol, and methanol, and practically insoluble in acetonitrile. Its aqueous solubility is pH-dependent, with increased solubility at higher pH.

Table 1: Solubility of this compound

SolventSolubility
WaterFreely Soluble
EthanolFreely Soluble
MethanolFreely Soluble
AcetonitrilePractically Insoluble

Stability and Storage

Montelukast sodium solutions are sensitive to light and should be protected from light to prevent photodegradation, which can result in the formation of the cis-isomer. The stability of montelukast in solution is also influenced by pH. It exhibits greater stability in neutral to alkaline solutions and degrades in acidic conditions. For short-term use, freshly prepared solutions are recommended. If storage is necessary, solutions should be stored in light-protecting containers at 2-8°C for no longer than 24-48 hours.

Table 2: Stability of Montelukast Sodium Solutions

ConditionStabilityDegradation Products
Light ExposureUnstablecis-isomer
Acidic pHDegradesMontelukast S-oxide
Neutral to Alkaline pHMore Stable-
2-8°C (protected from light)Stable for up to 48 hoursMinimal degradation

In Vivo Dosing Information

The appropriate dose of montelukast sodium for in vivo studies can vary depending on the animal model and the specific research question. The following table summarizes doses used in published rodent studies.

Table 3: Examples of Montelukast Sodium Doses in Rodent Studies

Animal ModelDoseRoute of AdministrationReference
Mice3.3 mg/kg/day and 10 mg/kg/dayBuccal mucosa (film)[1]
Ratsup to 200 mg/kg/dayOral gavage[2]
Miceup to 100 mg/kg/dayOral gavage[2]

Experimental Protocols

Protocol 1: Preparation of a Simple Aqueous Solution for Oral Gavage

This protocol is suitable for short-term studies where a simple aqueous solution is desired.

Materials:

  • This compound powder

  • Sterile, purified water

  • Calibrated balance

  • Volumetric flask (amber or covered with foil)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate the required amount of this compound. Based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for rodents), calculate the total mass of this compound needed.

  • Weigh the this compound. Accurately weigh the calculated amount of powder using a calibrated balance.

  • Dissolve the powder. Add the weighed powder to an amber volumetric flask. Add a portion of the sterile water (approximately 70-80% of the final volume) and a magnetic stir bar.

  • Stir until fully dissolved. Place the flask on a magnetic stirrer and stir at room temperature until the powder is completely dissolved. Protect the solution from light during this process.

  • Adjust to final volume. Once dissolved, add sterile water to reach the final desired volume.

  • Measure pH (optional but recommended). The pH of the final solution should be near neutral to slightly alkaline for optimal stability. If necessary, adjust the pH with a dilute solution of sodium hydroxide.

  • Storage. Use the solution immediately. If short-term storage is required, store in a tightly sealed, light-protected container at 2-8°C for no more than 24 hours.

Protocol 2: Preparation of a Suspension for Oral Gavage

This protocol is useful for higher concentrations or when a sustained release is desired.

Materials:

  • This compound powder

  • Suspending vehicle (e.g., 0.5% w/v Avicel RC-591 in sterile water)

  • Mortar and pestle

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the suspending vehicle. Prepare a 0.5% w/v solution of Avicel RC-591 in sterile water according to the manufacturer's instructions.

  • Triturate the powder. Weigh the required amount of this compound and place it in a mortar.

  • Form a paste. Add a small volume of the suspending vehicle to the powder and triturate with the pestle to form a smooth, uniform paste.

  • Dilute the paste. Gradually add the remaining volume of the suspending vehicle while continuously stirring to ensure a homogenous suspension. A magnetic stirrer can be used for larger volumes.

  • Storage. Store the suspension in a tightly sealed, light-protected container at 2-8°C. Shake well before each administration to ensure uniform dosing. The stability of the suspension should be validated for the intended duration of the study.

Visualization of Key Pathways and Workflows

Montelukast Mechanism of Action

Montelukast acts by blocking the CysLT1 receptor, thereby inhibiting the pro-inflammatory effects of cysteinyl leukotrienes.

Montelukast_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX LTA4 Leukotriene A4 (LTA4) _5_LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes CysLT1_Receptor CysLT1 Receptor Cysteinyl_Leukotrienes->CysLT1_Receptor Binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1_Receptor->Inflammatory_Response Activates Montelukast Montelukast Montelukast->CysLT1_Receptor Blocks Experimental_Workflow start Study Design and Animal Acclimatization prep Preparation of Montelukast Solution/Suspension start->prep admin Administration to Animals (e.g., Oral Gavage) prep->admin observe Observation and Data Collection admin->observe analysis Sample Collection and Biochemical Analysis observe->analysis end Data Analysis and Interpretation analysis->end

References

Application Notes and Protocols: Utilizing Montelukast Sodium Hydrate as a Positive Control in Airway Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing montelukast (B128269) sodium hydrate (B1144303) as a positive control in preclinical airway inflammation studies. Montelukast, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a well-established therapeutic agent for asthma and allergic rhinitis.[1][2][3] Its known mechanism of action and consistent efficacy in reducing airway inflammation make it an ideal positive control to validate experimental models and benchmark the efficacy of novel therapeutic candidates.

Mechanism of Action

Montelukast competitively blocks the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT1 receptor.[1][2] These leukotrienes are potent inflammatory mediators released from mast cells and eosinophils, contributing to the pathophysiology of asthma by inducing:

  • Bronchoconstriction

  • Increased vascular permeability and airway edema

  • Mucus hypersecretion

  • Eosinophil recruitment

By antagonizing the CysLT1 receptor, montelukast effectively inhibits these downstream effects, leading to a reduction in airway inflammation and hyperresponsiveness.[1][2]

Signaling Pathway of Montelukast Action

cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1->PLC Activation IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO Metabolism Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) 5-LO->Leukotrienes Leukotrienes->CysLT1 Binding Montelukast Montelukast Montelukast->CysLT1 Antagonism Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Inflammation Airway Inflammation (Eosinophilia, Edema, Mucus Production) Ca_PKC->Inflammation Bronchoconstriction Bronchoconstriction Ca_PKC->Bronchoconstriction

Caption: Mechanism of action of montelukast in the leukotriene signaling pathway.

Experimental Model: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

A commonly used and well-characterized model for studying allergic asthma is the ovalbumin (OVA)-induced airway inflammation model in BALB/c mice.[4][5] This model recapitulates key features of human asthma, including eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).

Experimental Workflow

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization (i.p. OVA/Alum) Day7 Day 7: Booster (i.p. OVA/Alum) Day0->Day7 Day14 Day 14-20: Daily OVA Challenge (Intranasal/Nebulized) Day7->Day14 Treatment Positive Control: Montelukast Administration Day21 Day 21: Endpoint Assessment Day14->Day21

Caption: General experimental workflow for the OVA-induced airway inflammation model.

Detailed Experimental Protocols

I. Induction of Allergic Airway Inflammation (OVA Model)

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • BALB/c mice (6-8 weeks old)

Protocol:

  • Sensitization:

    • On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.[5]

    • On day 7, administer a booster i.p. injection of the same OVA/alum solution.[5]

  • Challenge:

    • From day 14 to day 20, challenge the sensitized mice daily with either:

      • Intranasal (i.n.) challenge: Administer 20 µg of OVA in 50 µL of sterile PBS to the nostrils of anesthetized mice.

      • Aerosol challenge: Place mice in a whole-body plethysmography chamber and expose them to an aerosol of 1% OVA in sterile PBS for 30 minutes.[5]

II. Montelukast Sodium Hydrate (Positive Control) Administration

Preparation:

  • Dissolve this compound in an appropriate vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

Administration:

  • Dosage: A commonly used effective dose in mice is 6 mg/kg.[6]

  • Route: Administer orally (p.o.) via gavage.

  • Schedule: Administer montelukast daily, typically 1 hour prior to each OVA challenge, from day 14 to day 20.

III. Assessment of Airway Inflammation and Hyperresponsiveness

1. Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • 24 hours after the final OVA challenge, euthanize the mice.

  • Perform bronchoalveolar lavage by instilling and retrieving 1 mL of sterile PBS through a tracheal cannula three times.

  • Centrifuge the pooled BAL fluid and resuspend the cell pellet.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

2. Cytokine Analysis:

  • Measure the levels of key inflammatory cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant using commercially available ELISA kits according to the manufacturer's instructions.

3. Airway Hyperresponsiveness (AHR) Measurement:

  • Measure AHR in response to increasing concentrations of methacholine (B1211447) using either invasive or non-invasive plethysmography.

  • For non-invasive whole-body plethysmography, record the enhanced pause (Penh) values at baseline and after nebulization of increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

Expected Outcomes and Data Presentation

Treatment with montelukast as a positive control is expected to significantly reduce the hallmarks of allergic airway inflammation induced by OVA challenge. The following tables summarize representative quantitative data from studies using montelukast in similar models.

Table 1: Effect of Montelukast on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)
Control (Saline)1.2 ± 0.30.1 ± 0.05
OVA-Challenged8.5 ± 1.24.2 ± 0.8
OVA + Montelukast (6 mg/kg)3.1 ± 0.61.5 ± 0.4

Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Challenged group.

Table 2: Effect of Montelukast on Th2 Cytokine Levels in BAL Fluid

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control (Saline)< 10< 15< 20
OVA-Challenged85 ± 15120 ± 22150 ± 28
OVA + Montelukast (6 mg/kg)35 ± 855 ± 1070 ± 12*

Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Challenged group.

Table 3: Effect of Montelukast on Airway Hyperresponsiveness (Penh)

Methacholine (mg/mL)Control (Saline)OVA-ChallengedOVA + Montelukast (6 mg/kg)
00.8 ± 0.11.0 ± 0.20.9 ± 0.1
12.51.2 ± 0.23.5 ± 0.51.8 ± 0.3
251.5 ± 0.35.8 ± 0.72.9 ± 0.4
502.0 ± 0.48.2 ± 1.04.1 ± 0.6*

Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Challenged group.

Logical Framework for Using Montelukast as a Positive Control

cluster_premise Known Information cluster_model Experimental Model Validation cluster_conclusion Conclusion Known_Mech Montelukast is a potent CysLT1 receptor antagonist Montelukast_Reduces_Inflammation Montelukast significantly reduces OVA-induced inflammation and AHR Known_Mech->Montelukast_Reduces_Inflammation Known_Effect CysLT1 receptor activation drives airway inflammation and AHR Model_Inflammation OVA challenge induces airway inflammation and AHR Known_Effect->Model_Inflammation Model_Inflammation->Montelukast_Reduces_Inflammation Treatment Model_Validated The experimental model is valid and responsive to therapeutic intervention Montelukast_Reduces_Inflammation->Model_Validated Benchmark Provides a benchmark for evaluating the efficacy of novel compounds Model_Validated->Benchmark

Caption: Logical framework for using montelukast as a positive control.

By demonstrating that a compound with a known mechanism of action, like montelukast, can produce the expected therapeutic effect in the chosen animal model, researchers can have confidence in the validity of their model for screening and evaluating new anti-inflammatory drugs.

References

Application Notes and Protocols for the Analytical Profiling of Montelukast Sodium Hydrate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) sodium hydrate (B1144303) is a potent and selective cysteinyl leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. The manufacturing process and storage of montelukast sodium can lead to the formation of various impurities, including process-related impurities, degradation products, and residual solvents. The presence of these impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, robust and sensitive analytical methods are crucial for the comprehensive impurity profiling of montelukast sodium hydrate to ensure its quality and compliance with regulatory standards.

This document provides detailed application notes and experimental protocols for the key analytical techniques used in the impurity profiling of this compound. These methods are essential for the identification, quantification, and control of impurities during drug development and routine quality control.

Analytical Techniques Overview

The primary analytical techniques for this compound impurity profiling include High-Performance Liquid Chromatography (HPLC) for related substances, Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of unknown impurities and degradation products, and Gas Chromatography (GC) for the determination of residual solvents and potential genotoxic impurities.

Data Presentation: Quantitative Impurity Analysis

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various known impurities of montelukast sodium, as determined by different analytical methods. These values are essential for assessing the sensitivity of the analytical procedures.

Impurity Name/CategoryAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)
Montelukast Related Compounds (General)RP-HPLC0.033 - 0.150 µg/mL[1]0.103 µg/mL (for Montelukast)[1]
Montelukast SodiumRP-HPLC1.31 µg/mL[2][3]3.97 µg/mL[2][3]
Montelukast and 8 known impuritiesRP-HPLC-0.015 - 0.03 µg/mL[4]
Montelukast in human plasmaLC/MS/MS-0.11 ng/mL[5]
Methyl IodideGC-MS0.02 µg/mL[6][7][8]0.06 µg/mL[6][7][8]
Methyl Methanesulfonate (B1217627)GC-MS0.02 µg/mL[6][7][8]0.06 µg/mL[6][7][8]
Montelukast Sulfoxide (B87167)RP-HPLC--
Montelukast cis-IsomerRP-HPLC--
Michael Adducts I & IIRP-HPLC--
Methylketone ImpurityRP-HPLC--
Methylstyrene ImpurityRP-HPLC--

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Related Substances

This protocol describes a reversed-phase HPLC method for the separation and quantification of montelukast sodium and its related substances.

A. Instrumentation and Materials

  • HPLC system with a quaternary gradient pump, autosampler, and UV detector.

  • Data acquisition and processing software.

  • Analytical column: Atlantis dC18 (250 x 4.6 mm, 5 µm) or equivalent.[9][10]

  • Acetonitrile (HPLC grade).

  • Orthophosphoric acid (OPA) (AR grade).

  • Water (HPLC grade).

  • Montelukast sodium reference standard and impurity reference standards.

B. Chromatographic Conditions

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.[9]

  • Mobile Phase B: Acetonitrile and water (95:5 v/v).[9]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.01 60
    10 70
    15 90
    20 100
    30 100
    32 60

    | 40 | 60 |

  • Flow Rate: 1.5 mL/min.[9]

  • Column Temperature: Ambient.

  • Detection Wavelength: 225 nm.[10]

  • Injection Volume: 20 µL.[10]

C. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of montelukast sodium reference standard in the diluent (typically a mixture of mobile phases) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the montelukast sodium sample in the diluent to obtain a similar concentration as the standard solution.

  • Spiked Sample Solution (for validation): Prepare a sample solution and spike it with known amounts of impurity reference standards.

D. System Suitability Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections, ensuring they meet the predefined acceptance criteria.

E. Analysis Inject the blank (diluent), standard, and sample solutions into the chromatograph. Record the chromatograms and calculate the percentage of each impurity in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol outlines a general approach for the identification and structural elucidation of unknown impurities and degradation products of montelukast sodium using LC-MS/MS.

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., U-HPLC coupled to a tandem quadrupole mass spectrometer).

  • Data acquisition and analysis software.

  • Analytical column: Agilent Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent.[]

  • Acetonitrile (LC-MS grade).

  • Ammonium acetate (B1210297) (LC-MS grade).

  • Water (LC-MS grade).

B. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase: 10 mM Ammonium acetate (pH 4) and Acetonitrile (25:75, v/v).[]

  • Flow Rate: 1.0 mL/min.[12][13]

  • Column Temperature: Ambient.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural fragmentation.

  • Collision Energy: Optimized for each impurity to obtain informative fragment ions.

C. Sample Preparation

  • Prepare solutions of the montelukast sodium sample, including forced degradation samples (acid, base, oxidative, thermal, and photolytic stress), in a suitable diluent.

  • Filter the samples through a 0.22 µm syringe filter before injection.

D. Analysis

  • Inject the prepared samples into the LC-MS system.

  • Acquire full scan mass spectra to determine the molecular weights of the eluted peaks.

  • Perform MS/MS analysis on the detected impurity peaks to obtain fragmentation patterns.

  • Elucidate the structures of the impurities by interpreting the mass spectra and fragmentation data.

Gas Chromatography (GC) for Residual Solvents and Genotoxic Impurities

This protocol describes a headspace GC-MS method for the determination of residual solvents and potential genotoxic impurities like methyl iodide and methyl methanesulfonate in montelukast sodium.[6][7]

A. Instrumentation and Materials

  • GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data acquisition and processing software.

  • Capillary column: HP-Fast Residual Solvent Column (30m x 0.53mm, 1µm) or equivalent.[1]

  • Dimethyl sulfoxide (DMSO) (GC grade).

  • Helium (carrier gas).

  • Reference standards for residual solvents and genotoxic impurities.

B. GC Conditions

  • Carrier Gas: Helium at a constant pressure of approximately 3.5 psi.[1]

  • Injector Temperature: 140°C.

  • Detector Temperature (FID): 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 12 minutes.

    • Ramp to 240°C at 20°C/min.

    • Hold at 240°C for 10 minutes.

  • Split Ratio: 5:1.

C. Headspace Conditions

  • Oven Temperature: 80°C.

  • Loop Temperature: 90°C.

  • Transfer Line Temperature: 100°C.

  • Vial Equilibration Time: 15 minutes.

D. Sample Preparation

  • Standard Solution: Prepare a stock solution of the target residual solvents and genotoxic impurities in DMSO. Further dilute to prepare working standards at various concentration levels.

  • Sample Solution: Accurately weigh about 100 mg of the montelukast sodium sample into a headspace vial and dissolve in 1 mL of DMSO.[1]

E. Analysis

  • Place the prepared standard and sample vials in the headspace autosampler.

  • Initiate the GC-HS sequence.

  • Identify and quantify the residual solvents and genotoxic impurities in the sample by comparing the peak areas with those of the standard solutions.

Visualizations

General Workflow for Montelukast Sodium Impurity Profiling

ImpurityProfilingWorkflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Montelukast Sodium API/Formulation ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Sample->ForcedDegradation HPLC HPLC-UV (Related Substances) Sample->HPLC GC GC-HS/MS (Residual Solvents & GTIs) Sample->GC ForcedDegradation->HPLC LCMS LC-MS/MS (Impurity ID & Characterization) ForcedDegradation->LCMS Quantification Quantification of Impurities HPLC->Quantification Identification Structure Elucidation LCMS->Identification GC->Quantification Reporting Reporting & Specification Setting Quantification->Reporting Identification->Reporting

Caption: General workflow for impurity profiling of montelukast sodium.

Logical Relationship of Analytical Techniques

AnalyticalTechniques cluster_separation Chromatographic Separation cluster_detection Detection & Identification Montelukast Montelukast Sodium Sample HPLC HPLC Montelukast->HPLC GC GC Montelukast->GC UV UV Detector HPLC->UV Quantification MS Mass Spectrometer HPLC->MS Identification GC->MS Identification FID FID GC->FID Quantification

Caption: Relationship between separation and detection techniques.

References

Application Notes and Protocols for Studying Montelukast in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neuroinflammation is a critical component in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and multiple sclerosis. The cysteinyl leukotriene (CysLT) signaling pathway has been identified as a significant contributor to these inflammatory processes within the central nervous system (CNS).[1] Leukotrienes, potent lipid mediators, are synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway and signal through receptors like the cysteinyl leukotriene receptor 1 (CysLTR1).[2] CysLTR1 is expressed on various brain cells, including microglia, the primary immune cells of the CNS.[1] Its activation contributes to neuroinflammation, blood-brain barrier (BBB) disruption, and neurodegeneration.[2]

Montelukast (B128269), an approved anti-asthmatic drug, is a selective and potent CysLTR1 antagonist.[3][4] By blocking this receptor, montelukast has demonstrated pleiotropic effects in preclinical neuroinflammation models, including the attenuation of microglial activation, reduction of pro-inflammatory cytokine release, and improvement in cognitive and motor functions.[2][5][6] This document provides a comprehensive overview of experimental designs, quantitative data from various studies, and detailed protocols for investigating the therapeutic potential of montelukast in neuroinflammation models.

Signaling Pathway: Montelukast's Mechanism of Action

Montelukast exerts its anti-inflammatory effects by antagonizing the CysLTR1 receptor. This action interrupts the downstream signaling cascade initiated by cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which are potent inflammatory mediators. In the CNS, this pathway is implicated in microglial activation and the subsequent release of neurotoxic factors.

Montelukast_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CysLTR1 CysLT1 Receptor NFkB NF-κB Pathway Activation CysLTR1->NFkB Activates Arachidonic_Acid Arachidonic Acid Five_LOX 5-LOX Pathway Arachidonic_Acid->Five_LOX CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Five_LOX->CysLTs CysLTs->CysLTR1 Binds to Montelukast Montelukast Montelukast->CysLTR1 Blocks Microglia_Activation Microglial Activation Neuroinflammation Neuroinflammation (e.g., TNF-α, IL-1β release) Microglia_Activation->Neuroinflammation NFkB->Microglia_Activation

Caption: Montelukast blocks CysLTR1, inhibiting neuroinflammatory signaling.
General Experimental Workflow

A typical preclinical study to evaluate montelukast involves several key stages, from animal model induction to endpoint analysis. The workflow ensures systematic evaluation of the drug's efficacy on behavioral, cellular, and molecular levels.

Experimental_Workflow cluster_setup Phase 1: Model & Treatment cluster_assessment Phase 2: In-Life Assessment cluster_analysis Phase 3: Endpoint Analysis Model 1. Neuroinflammation Model Induction (e.g., MCAO, 5xFAD, Rotenone) Grouping 2. Randomization into Groups Model->Grouping Treatment 3. Daily Administration - Vehicle Control - Montelukast (e.g., 10 mg/kg) Grouping->Treatment Behavior 4. Behavioral Testing (Motor, Cognitive Function) Treatment->Behavior Sacrifice 5. Euthanasia & Tissue Collection (Brain, CSF, Blood) Behavior->Sacrifice Histo 6. Histology & IHC (e.g., Iba1, MAP2, CD8) Sacrifice->Histo Biochem 7. Biochemical Assays (ELISA, qPCR, Western Blot) Sacrifice->Biochem

Caption: Standard workflow for preclinical testing of montelukast.

Data Presentation: Summary of Preclinical Studies

The following tables summarize quantitative data from various studies investigating montelukast in different models of neuroinflammation.

Table 1: Montelukast in Stroke and Brain Injury Models
Animal ModelSpeciesMontelukast Dose & RouteKey Quantitative OutcomesReference(s)
Middle Cerebral Artery Occlusion (MCAO)Mouse0.1 mg/kg, i.p.Attenuated brain infarct volume, brain atrophy, and neuron loss.[3][7]
Middle Cerebral Artery Occlusion (MCAO)Rat0.5 mg/kg, oralMore effective in reducing behavioral dysfunction than edaravone.[3]
Distal MCAO (d-MCAO)MouseNot specified, i.p.Reduced infarct volume; promoted M2 microglial polarization.[8]
Traumatic Brain Injury (TBI)Rat10 mg/kg/day, i.p.Reduced BBB permeability (Evans blue extravasation) and lipid peroxidation (MDA levels).[9][10]
Table 2: Montelukast in Neurodegenerative Disease Models
Animal ModelSpeciesMontelukast Dose & RouteKey Quantitative OutcomesReference(s)
Parkinson's (α-synuclein transgenic, Line 61)Mouse10 mg/kg/day, oral (10 weeks)Improved beam walk performance; reduced microglial soma size; downregulated SGK1 gene expression.[1][5]
Parkinson's (Rotenone-induced)Rat5 & 10 mg/kg, oral (14 days)Increased locomotor activity; significantly decreased brain TNF-α and MDA levels.[11]
Alzheimer's (5xFAD transgenic)Mouse10 mg/kg/day, oral (89 days)Improved cognitive function in behavioral tests; reduced CD8+ T-cell infiltration.[2][12]
Dementia with Lewy Bodies (α-synuclein TG)Mouse10 mg/kg/day, oral (42 days)Restored memory; reduced human alpha-synuclein (B15492655) load.[13][14]
Huntington's (Quinolinic Acid-induced)Rat1 or 10 mg/kg, (14 days)Attenuated astrogliosis and activated microglia; preserved cortical glucose metabolism.[15][16]
Table 3: Montelukast in Other CNS Inflammation Models
Animal ModelSpeciesMontelukast Dose & RouteKey Quantitative OutcomesReference(s)
Multiple Sclerosis (EAE)MouseNot SpecifiedSuppressed EAE development; inhibited myelin loss and Th17 response.[4][17]
Encephalopathy of Prematurity (IL-1β induced)Mouse3 mg/kg, i.p.Normalized density of parvalbumin-positive interneurons; improved spatial learning deficits.[18][19]
Amyotrophic Lateral Sclerosis (SOD1G93A)MouseNot Specified, oralExtended survival and improved motor function in female mice; restored oligodendrocyte maturation.[20]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying montelukast's effects.

Protocol 1: Rotenone-Induced Parkinson's Disease Model in Rats

This protocol describes the induction of Parkinson's-like pathology using the neurotoxin rotenone (B1679576) and is based on methodologies from published studies.[11]

Materials:

  • Male Wistar rats (200-250g)

  • Rotenone (Sigma-Aldrich)

  • Sunflower oil (vehicle for rotenone)

  • Montelukast sodium (Sigma-Aldrich)

  • 0.5% Sodium Carboxymethyl Cellulose (CMC) (vehicle for montelukast)

  • Intraperitoneal (i.p.) and oral gavage needles

Procedure:

  • Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week.

  • Disease Induction:

    • Prepare a 2.5 mg/mL solution of rotenone in sunflower oil.

    • Administer rotenone at a dose of 2.5 mg/kg via i.p. injection daily for 10 consecutive days to all groups except the sham control.

  • Grouping and Treatment:

    • On day 11, randomly divide the rotenone-treated rats into experimental groups:

      • Group 1 (Vehicle Control): Administer 0.5% CMC orally.

      • Group 2 (Montelukast Low Dose): Administer 5 mg/kg montelukast orally.

      • Group 3 (Montelukast High Dose): Administer 10 mg/kg montelukast orally.

    • Prepare montelukast fresh daily by suspending it in 0.5% CMC.

    • Continue oral administration daily from day 11 to day 24.

  • Endpoint: On day 25 (24 hours after the last dose), proceed with behavioral assessments, followed by euthanasia and tissue collection.

Protocol 2: Montelukast Formulation and Administration

This protocol provides a standard method for preparing and administering montelukast for oral gavage, a common route in preclinical studies.[5][11][13]

Materials:

  • Montelukast sodium powder

  • Vehicle (e.g., 10% ethanol (B145695) in 0.9% NaCl, or 0.5% CMC in water)

  • Microbalance

  • Vortex mixer and/or sonicator

  • Oral gavage needles (20-22 gauge, with ball tip)

Procedure:

  • Calculate Dosage: Determine the required amount of montelukast based on the mean body weight of the animals in each group and the target dose (e.g., 10 mg/kg). The final administration volume should be consistent (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

  • Preparation (Example for 10 mg/kg dose in mice):

    • To prepare a 1 mg/mL solution (for a 10 mL/kg administration volume), weigh 10 mg of montelukast sodium powder.

    • If using an ethanol/saline vehicle, first dissolve the powder in 1 mL of ethanol for maximum solubility.[13]

    • Add 9 mL of 0.9% saline to the ethanol solution and vortex thoroughly to create the final 1:9 ethanol:saline vehicle.

    • If using an aqueous vehicle, suspend the powder in 10 mL of 0.5% CMC. Use a vortex mixer and/or brief sonication to ensure a uniform suspension.

    • Crucially, prepare the solution/suspension fresh daily before administration.

  • Administration:

    • Gently restrain the animal.

    • Measure the precise volume needed for the animal's current body weight.

    • Insert the gavage needle carefully over the tongue into the esophagus. Do not force the needle.

    • Slowly dispense the liquid.

    • Monitor the animal for a few minutes post-administration to ensure no adverse effects.

Protocol 3: Immunohistochemistry (IHC) for Microglial Activation (Iba1)

This protocol outlines the steps for staining brain tissue to visualize microglia using the marker Iba1, allowing for morphological analysis of activation states.[1]

Materials:

  • Formalin-fixed, paraffin-embedded or cryopreserved brain sections (30-40 µm thickness)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer: 5% normal donkey serum in PBS with 0.25% Triton X-100 (T-PBS)

  • Primary antibody: Rabbit anti-Iba1 (e.g., Wako 019-19741)

  • Secondary antibody: Donkey anti-rabbit conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Section Preparation: Mount free-floating sections onto slides or use pre-mounted slides.

  • Washing: Wash sections 3-4 times for 5 minutes each in PBS to remove embedding medium.

  • Antigen Retrieval (if needed for paraffin (B1166041) sections): Use a citrate-based buffer (pH 6.0) in a steamer or water bath at 95-100°C for 20-30 minutes. Let cool and wash in PBS.

  • Blocking: Incubate sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Iba1 antibody in blocking buffer (e.g., 1:500 - 1:1000 dilution).

    • Incubate sections overnight at 4°C in a humidified chamber.

  • Washing: Wash sections 3 times for 10 minutes each in T-PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer (e.g., 1:500 dilution).

    • Incubate for 2 hours at room temperature, protected from light.

  • Counterstaining: Incubate with DAPI solution (1 µg/mL in PBS) for 5-10 minutes.

  • Final Washes: Wash 3 times for 5 minutes each in PBS, protected from light.

  • Mounting: Carefully place a coverslip on the slide using an anti-fade mounting medium. Seal the edges with nail polish.

  • Imaging: Acquire images using a fluorescence or confocal microscope. Analyze microglial morphology (soma size, ramification) using image analysis software like ImageJ.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This protocol details the quantification of the pro-inflammatory cytokine TNF-α in brain homogenates, a key measure of neuroinflammation.[11]

Materials:

  • Brain tissue (e.g., striatum, hippocampus)

  • Tissue lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Homogenizer (sonicator or mechanical)

  • Microcentrifuge

  • Commercial TNF-α ELISA kit (e.g., from R&D Systems or Thermo Fisher)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Weigh the frozen brain tissue sample.

    • Add ice-cold lysis buffer (e.g., 10 µL per 1 mg of tissue).

    • Homogenize the tissue on ice until no visible chunks remain.

    • Centrifuge the homogenate at 14,000 x g for 15-20 minutes at 4°C.

    • Carefully collect the supernatant (this is the protein lysate) and store it at -80°C until use.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to normalize the final cytokine levels.

  • ELISA Procedure:

    • Follow the manufacturer's instructions provided with the commercial ELISA kit precisely.

    • Typically, this involves:

      • Adding standards, controls, and samples (diluted to fall within the standard curve range) to the pre-coated microplate.

      • Incubating the plate.

      • Washing the plate multiple times.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate solution (e.g., TMB), leading to a color change.

      • Stopping the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the specified wavelength (usually 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of TNF-α in the samples based on the standard curve.

    • Normalize the results to the total protein concentration of the sample (e.g., pg of TNF-α per mg of total protein).

References

Application Notes and Protocols for Montelukast Sodium Hydrate in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the dosage and administration of montelukast (B128269) sodium hydrate (B1144303) in various murine models, intended for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies investigating the therapeutic potential of montelukast in conditions such as bone fracture healing, neuroinflammation, asthma, and cerebral ischemia.

Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on montelukast sodium hydrate administration in different murine models, providing a comparative overview of dosages, routes of administration, and treatment durations.

Table 1: this compound in Murine Models of Bone Repair
Murine ModelDosageAdministration RouteFrequencyDurationKey Findings
Femoral Fracture0.15 mg/kg, 1.5 mg/kgOral GavageOnce or Twice Daily7, 10, 14, and 21 daysDose-dependent increase in callus size and enhanced chondrogenesis, with a potential inhibitory effect at the highest dose (1.5 mg/kg twice daily).[1]
Femoral Fracture1.5 mg/kg/dayOral GavageOnce Daily7, 10, 14, and 21 daysEnhanced early stages of fracture repair, with increased chondroid formation.[2]
Post-extraction Dental Socket Repair2 mg/kg, 4 mg/kgOral GavageDaily7, 14, and 21 daysPromoted early bone formation and improved bone quality in a time- and dose-dependent manner.[3]
Table 2: this compound in Murine Models of Neuroinflammation
Murine ModelDosageAdministration RouteFrequencyDurationKey Findings
Alzheimer's Disease (5xFAD mice)3.3 mg/kg/day (low dose), 10 mg/kg/day (high dose)OralDaily13 weeksDose-dependently attenuated neuroinflammation, modulated microglia, reduced CD8+ T-cell infiltration, and improved cognitive functions.[4][5][6]
Alzheimer's Disease (Aβ1-42-induced)1 mg/kg, 2 mg/kgIntragastricDaily4 weeksAmeliorated memory impairment by inhibiting neuroinflammation and apoptosis mediated by CysLT1R signaling.[7]
Encephalopathy of Prematurity (IL-1β-induced)1, 3, 10, or 30 mg/kgIntraperitoneal InjectionTwice Daily (P1-4), Once on P5Postnatal days 1-5The lowest effective dose (3 mg/kg) improved anxiety and spatial learning deficits and prevented alterations in cortical mean diffusivity.[8]
Focal Cerebral Ischemia (MCAO)0.1 mg/kg, 1.0 mg/kgIntraperitoneal InjectionSingle or Multiple DosesPre- and Post-MCAODose- and time-dependently protective against ischemic insults, with a therapeutic window of 30 minutes post-occlusion.[9]
Table 3: this compound in Murine Models of Asthma
Murine ModelDosageAdministration RouteFrequencyDurationKey Findings
Acute Asthma (OVA-sensitized)25 mg/kgIntravenousDaily3 daysReduced eosinophils and suppressed Th2 cytokines (IL-4, IL-5, IL-13).[10]
Airway Remodeling (OVA-challenged)Not specifiedNot specifiedBefore each OVA challenge6 or 10 weeksRestored most measured parameters of airway remodeling to near normal levels.[11]
Allergic Sensitization (House Dust Mite)Not specifiedIntranasalDuring sensitization or challenge periodNot specifiedIntranasal treatment during the sensitization period diminished airway hyperresponsiveness and eosinophilic airway inflammation.[12]

Experimental Protocols

This section details the methodologies for key experiments cited in the application notes.

Protocol 1: Femoral Fracture Model and Montelukast Administration

Objective: To evaluate the effect of montelukast on bone fracture healing.

Animal Model:

  • Species: Mouse

  • Procedure: An open retrograde nailing of the right femur is performed, followed by a midshaft femoral fracture induced by a standardized weight drop.[1]

Drug Administration:

  • Preparation: Montelukast sodium is suspended in a carrier vehicle (e.g., 1% methylcellulose).[2]

  • Route: Oral gavage.[1][2]

  • Dosage Regimen:

    • Control group: Carrier vehicle alone.

    • Treatment groups: 0.15 mg/kg once daily, 0.15 mg/kg twice daily, 1.5 mg/kg once daily, and 1.5 mg/kg twice daily.[1]

  • Duration: Daily administration for up to 21 days post-fracture.[1][2]

Outcome Measures:

  • Gene Expression: Analysis of markers for chondrogenesis (e.g., Aggrecan) and hypertrophic chondrocyte formation (e.g., Runx2, Col10a1) using qtPCR.[1][2]

  • Imaging: Micro-CT analysis to assess bone volume and density.[1]

  • Histology: Histomorphometry on fracture callus sections stained with Safranin-O to detect cartilage.[1][2]

  • Mechanical Testing: Evaluation of the mechanical robustness of the healed bone at day 21.[1]

Protocol 2: Alzheimer's Disease Model and Montelukast Administration

Objective: To investigate the effects of montelukast on neuroinflammation and cognitive function in a transgenic mouse model of Alzheimer's disease.

Animal Model:

  • Species: Mouse (5xFAD transgenic model).[4][5][6]

  • Age: 5 months old at the start of treatment.[4][6]

Drug Administration:

  • Route: Oral.[4]

  • Dosage Regimen:

    • Vehicle group: Placebo.

    • Low-dose group: 3.3 mg/kg/day.[4]

    • High-dose group: 10 mg/kg/day.[4][6]

  • Duration: Daily for 13 weeks.[4]

Outcome Measures:

  • Behavioral Tests: Assessment of cognitive functions performed between day 72 and day 89 of treatment.[4][6]

  • Gene Expression Analysis: RNA sequencing of hippocampal tissue to identify modulated pathways.[4][5][6]

  • Immunohistochemistry: Analysis of microglia (Tmem119+), macrophages (Iba1+), and T-cells (CD8+) in the brain.[4][5]

Protocol 3: Acute Asthma Model and Montelukast Administration

Objective: To determine the anti-inflammatory effects of high-dose montelukast in an animal model of acute asthma.

Animal Model:

  • Species: Mouse (BALB/c).

  • Sensitization: Sensitized with ovalbumin (OVA).[10]

  • Challenge: Single inhalation challenge with OVA on the third day of treatment.[10]

Drug Administration:

  • Route: Intravenous.[10]

  • Dosage Regimen:

    • Control group: Saline.

    • Treatment group: 25 mg/kg of montelukast.[10]

  • Duration: Daily for 3 days.[10]

Outcome Measures:

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Assessment of cellular infiltration (e.g., eosinophils) and cytokine levels (IL-4, IL-5, IL-13).[10]

  • Lung Tissue Analysis: Determination of cytokine and eotaxin expression, as well as VCAM-1 expression by immunohistochemistry.[10]

  • Serum Analysis: Measurement of IL-5 and total IgE levels.[10]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the action of montelukast.

Montelukast_CysLT1R_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1R Inflammation Pro-inflammatory Responses (e.g., NF-κB activation) CysLT1R->Inflammation mediates Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1R binds & activates Montelukast Montelukast Montelukast->CysLT1R antagonizes Apoptosis Apoptosis Inflammation->Apoptosis

Montelukast antagonism of the CysLT1R signaling pathway.

Experimental_Workflow_Neuroinflammation start 5-month-old 5xFAD Mice treatment Daily Oral Administration (13 weeks) start->treatment groups Treatment Groups: - Vehicle - Low Dose (3.3 mg/kg/d) - High Dose (10 mg/kg/d) treatment->groups behavior Behavioral Testing (Days 72-89) treatment->behavior tissue Tissue Collection (Day 89) behavior->tissue analysis Analysis: - Gene Expression (Hippocampus) - Immunohistochemistry (Brain) - Cognitive Function Assessment tissue->analysis

Experimental workflow for studying montelukast in a neuroinflammation mouse model.

References

Troubleshooting & Optimization

improving montelukast sodium hydrate solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for montelukast (B128269) sodium hydrate (B1144303). This resource provides researchers, scientists, and drug development professionals with detailed guidance on handling and improving the solubility of montelukast for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is montelukast sodium and what is its primary mechanism of action?

Montelukast sodium is a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators released from cells like mast cells and eosinophils.[3][4] By binding to the CysLT1 receptor, montelukast blocks the pro-inflammatory actions of these leukotrienes, which include airway edema, smooth muscle contraction, and enhanced mucus production.[2][4] This makes it a valuable tool for studying inflammatory pathways.

Q2: I am having trouble dissolving montelukast sodium in my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?

Montelukast sodium is sparingly soluble in aqueous buffers.[5] Its solubility is highly pH-dependent, with low solubility at acidic pH levels.[6][7] Direct dissolution in neutral buffers like PBS often results in poor solubility or precipitation. For maximum solubility in aqueous solutions, a two-step process involving an initial organic solvent is recommended.[5]

Q3: What is the best way to prepare a stock solution of montelukast sodium?

The recommended method is to first create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are excellent choices, as montelukast sodium is readily soluble in them.[5][8] A stock solution can be prepared by dissolving the solid powder in the solvent of choice. Purging the vial with an inert gas like nitrogen or argon before sealing can improve storage stability.[5]

Q4: How should I store my montelukast sodium solutions?

Store the crystalline solid at -20°C for long-term stability (≥4 years).[5] Stock solutions prepared in DMSO, ethanol, or water can be stored at -20°C for up to one month.[9] It is strongly recommended that aqueous working solutions be prepared fresh for each experiment and not stored for more than one day.[5]

Data Presentation: Solubility Overview

The solubility of montelukast sodium hydrate varies significantly across different solvents. The following table summarizes solubility data from various sources for easy reference.

SolventApproximate SolubilitySource(s)
DMSO ~30 mg/mL[5]
≥8 mg/mL (at 60°C)[9][10]
Ethanol ~30 mg/mL[5]
~60 mg/mL[8]
Dimethylformamide (DMF) ~30 mg/mL[5]
Water ~10 mg/mL[5]
~30 mg/mL[8]
Ethanol:PBS (1:9, pH 7.2) ~0.15 mg/mL[5]
Simulated Gastric Fluid (pH 1.2) ~0.18 µg/mL[6]

Note: Solubility can be affected by temperature, pH, and the presence of other solutes. The values presented are approximations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is the critical first step for most in vitro applications.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the target concentration (e.g., 30 mg/mL).

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: For immediate use, proceed to Protocol 2. For storage, overlay the solution with an inert gas (e.g., argon or nitrogen), seal the vial tightly with a secure cap or parafilm, and store at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the recommended two-step dilution method to achieve a homogenous aqueous solution for your experiment.

  • Intermediate Dilution (Required for PBS/Buffers): To maximize solubility in aqueous buffers, first dilute your high-concentration stock solution (from Protocol 1) with ethanol.[5] For example, to prepare a final solution in a 1:9 ethanol:PBS mixture, dilute the stock accordingly.

  • Final Dilution: Slowly add the intermediate dilution (or the direct organic stock if using cell culture media that tolerates small amounts of solvent) to your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium while gently vortexing or swirling. Do not add the aqueous solution to the concentrated stock.

  • Final Concentration Check: Ensure the final concentration of montelukast does not exceed its solubility limit in the final medium (e.g., approximately 0.15 mg/mL in 1:9 ethanol:PBS).[5] Also, verify that the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level for your specific cell line or assay (typically <0.5%).

  • Use Immediately: Use the freshly prepared aqueous working solution immediately for your experiment to avoid precipitation over time.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_0 cluster_1 A 1. Weigh Montelukast Sodium Powder B 2. Add Organic Solvent (e.g., DMSO, Ethanol) A->B C 3. Dissolve Completely (Vortex / Sonicate) B->C D 4. High-Concentration Stock Solution C->D E 5. Dilute Stock into Pre-warmed Aqueous Buffer (e.g., Culture Media) D->E F 6. Mix Gently and Use Immediately E->F G Final Working Solution Ready for Experiment F->G G A Start: Solution Preparation B Is the final aqueous working solution clear? A->B C Success! Proceed with experiment. B->C Yes D Troubleshoot: Precipitation Observed B->D No E Was an organic stock solution used? D->E F Is final concentration too high? E->F Yes C1 Action: Prepare a stock in DMSO or Ethanol first (See Protocol 1). E->C1 No G Was solution added to pre-warmed media? F->G No C2 Action: Lower the final concentration. Check solubility limits (e.g., ~0.15 mg/mL in 1:9 EtOH:PBS). F->C2 Yes C3 Action: Warm media to 37°C before adding drug solution. G->C3 No C4 Action: If all steps followed, consider media components may be incompatible. Test different buffer systems. G->C4 Yes G AA Arachidonic Acid (from Cell Membrane) LOX 5-Lipoxygenase (5-LOX) AA->LOX CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LOX->CysLTs Receptor CysLT1 Receptor CysLTs->Receptor binds Response Cellular Response (Inflammation, Bronchoconstriction, Mucus Production) Receptor->Response activates Montelukast Montelukast Montelukast->Receptor blocks

References

Technical Support Center: Montelukast Sodium Hydrate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analysis and identification of montelukast (B128269) sodium hydrate (B1144303) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for montelukast sodium hydrate?

A1: this compound is susceptible to degradation under several conditions, primarily through oxidation, isomerization, and hydrolysis.[1][2][3][4] The most commonly reported degradation products include montelukast S-oxide and the cis-isomer of montelukast.[4][5] It is also known to be sensitive to light and can degrade under photolytic conditions.[1][2][4]

Q2: Which analytical technique is most suitable for analyzing montelukast degradation products?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of montelukast and its degradation products.[6][7][8] For the identification and structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable as it provides molecular weight and fragmentation data.[5][7][9][10]

Q3: I am observing significant peak tailing for the montelukast peak in my HPLC analysis. What could be the cause?

A3: Peak tailing for montelukast, a basic compound, is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[11] Other potential causes include an unoptimized mobile phase pH, column overload, or column degradation.[11]

Q4: How can I confirm the identity of a suspected degradation product?

A4: The definitive identification of a degradation product is typically achieved using LC-MS/MS.[9][10] By comparing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern with that of a reference standard or with data from the literature, you can confirm its identity. High-resolution mass spectrometry (HRMS) can provide further confidence by determining the elemental composition.[1]

Troubleshooting Guides

HPLC Method Development and Optimization
Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between montelukast and its cis-isomer. Inadequate mobile phase composition or gradient.Optimize the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. A shallow gradient elution program can often improve the separation of closely eluting isomers.[6][12]
Co-elution of degradation products with the main peak. The chosen stationary phase lacks the required selectivity.Experiment with different stationary phases. A phenyl-hexyl column, for instance, may offer different selectivity compared to a standard C18 column due to pi-pi interactions.
Inconsistent retention times. Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a consistent temperature.[13] Ensure the mobile phase is well-mixed and degassed.
Baseline noise or drift. Contaminated mobile phase, detector issues, or column bleed.Use high-purity solvents and freshly prepared mobile phases. Purge the detector and ensure the lamp is in good condition. Use a high-quality, low-bleed column.
Sample Preparation for Forced Degradation Studies
Problem Potential Cause(s) Recommended Solution(s)
Incomplete degradation under stress conditions. Stress conditions (e.g., acid/base concentration, temperature, duration) are not severe enough.Increase the concentration of the stressor, the temperature, or the exposure time. Refer to ICH guidelines for typical stress conditions.[10][14]
Formation of secondary degradation products. Overly harsh stress conditions.Reduce the severity of the stress conditions. A time-course study can help identify the optimal duration to generate primary degradation products without excessive secondary degradation.
Precipitation of the sample after adding the stressor. Poor solubility of montelukast or its degradation products in the stress medium.Adjust the pH or add a co-solvent to improve solubility. Ensure the final concentration is below the solubility limit.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol outlines a general stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6][12]

    • Mobile Phase A: 0.1% Orthophosphoric acid in water.[6][12]

    • Mobile Phase B: Acetonitrile.[6][12]

    • Gradient Program: A typical gradient could be: 0-10 min, 60-70% B; 10-20 min, 70-90% B; 20-30 min, 90-60% B. The gradient should be optimized for the specific separation.[6]

    • Flow Rate: 1.0 mL/min.[15][16]

    • Detection Wavelength: 225 nm or 285 nm.[6][17]

    • Injection Volume: 20 µL.[15][16]

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of montelukast sodium reference standard in a suitable diluent (e.g., methanol (B129727) or acetonitrile/water mixture) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 100 µg/mL.

    • Sample Solution: For forced degradation studies, subject a solution of montelukast sodium to the desired stress conditions (e.g., 0.1 M HCl at 60°C for 2 hours).[3] Neutralize the solution if necessary and dilute to a final concentration similar to the standard solution.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on this compound as per ICH guidelines.

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 2-4 hours.[3][10]

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 2-4 hours.[3][10]

  • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature for 1-5 hours.[3][9][10]

  • Thermal Degradation: Expose the solid drug or a solution to dry heat at 70-80°C for 24-48 hours.

  • Photolytic Degradation: Expose the drug solution or solid drug to UV light (254 nm) and/or daylight.[4]

After exposure, analyze the samples using the stability-indicating HPLC method (Protocol 1) and identify the degradation products using LC-MS.

Data Presentation

Table 1: Chromatographic Data for Montelukast and Key Degradation Products
Compound Typical Retention Time (min) m/z [M+H]⁺
Montelukast4.80586.2
Montelukast S-oxideVaries602.2
Montelukast cis-isomerVaries (close to Montelukast)586.2

Note: Retention times are approximate and can vary significantly based on the specific HPLC method used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc RP-HPLC Separation stress->hplc lcms LC-MS Identification hplc->lcms quant Quantification of Degradants hplc->quant ident Structural Elucidation lcms->ident pathway Degradation Pathway Determination ident->pathway

Caption: Experimental workflow for the analysis of montelukast degradation products.

troubleshooting_hplc cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues start HPLC Issue Encountered peak_tailing Peak Tailing? start->peak_tailing Asymmetric Peaks rt_shift Retention Time Shift? start->rt_shift Timing Issues peak_fronting Peak Fronting? sol1 Check mobile phase pH Optimize gradient peak_tailing->sol1 sol2 Use end-capped column Reduce sample load peak_tailing->sol2 split_peaks Split Peaks? no_peaks No Peaks Detected? sol3 Verify mobile phase composition Check for leaks rt_shift->sol3 sol4 Ensure column equilibration Check pump performance rt_shift->sol4

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Stability Testing of Montelukast Sodium Hydrate Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of montelukast (B128269) sodium hydrate (B1144303) under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied for the forced degradation of montelukast sodium hydrate?

A1: According to ICH guidelines, forced degradation studies for this compound typically involve exposure to the following stress conditions to assess its intrinsic stability:

  • Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60°C).[1]

  • Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C).[1][2]

  • Oxidative Degradation: Reaction with an oxidizing agent, such as hydrogen peroxide (H₂O₂), often at room or elevated temperatures.[1][3][4]

  • Thermal Degradation: Subjecting the solid drug substance to high temperatures (e.g., 105°C).[1]

  • Photolytic Degradation: Exposing the drug substance in solution or as a solid to UV and visible light.[4][5]

Q2: What are the major degradation products of montelukast sodium under stress conditions?

A2: The primary degradation products identified under various stress conditions include:

  • Montelukast sulfoxide (B87167) (Impurity A): This is a major degradation product formed under oxidative conditions.[4][6] It is also observed as a significant degradant in chewable tablets exposed to daylight.[4][6]

  • Montelukast cis-isomer: This isomer is the major photoproduct formed when montelukast is exposed to light, particularly in solution.[4][6]

  • Impurity F: This degradant is primarily formed under acidic conditions.[7]

Q3: Which analytical technique is most suitable for stability testing of montelukast sodium?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and recommended technique for the stability-indicating analysis of montelukast sodium and its degradation products.[4][8] This method allows for the effective separation and quantification of the parent drug from its various degradants.[4]

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for montelukast peak - Inappropriate mobile phase pH affecting the ionization of montelukast. - Secondary interactions with the stationary phase. - Column overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of montelukast. - Use a column with end-capping or a different stationary phase (e.g., phenyl column). - Reduce the injection volume or sample concentration.
Co-elution of degradation products with the main peak - Insufficient resolution of the HPLC method.- Optimize the mobile phase composition (e.g., change the organic modifier ratio or buffer concentration). - Use a gradient elution program. - Employ a column with a different selectivity.
Appearance of extraneous peaks in the chromatogram - Contamination from solvents, glassware, or the sample matrix. - Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware. - Run a blank gradient to check for system contamination. - Implement a robust needle wash program in the autosampler.
Inconsistent retention times - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Pump malfunction.- Use a column oven to maintain a constant temperature. - Ensure accurate and consistent preparation of the mobile phase. - Check the pump for leaks and ensure proper degassing of the mobile phase.
Experimental Stress Condition Issues
Issue Possible Cause(s) Troubleshooting Steps
No significant degradation observed under a specific stress condition - Stress condition is not harsh enough (concentration, temperature, or duration is too low).- Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent). - Increase the temperature of the reaction. - Extend the duration of exposure to the stress condition.
Excessive degradation (more than 80-90%) of the drug - Stress condition is too harsh, leading to the formation of secondary degradation products that may not be relevant to normal storage conditions.- Decrease the concentration of the stressor. - Lower the reaction temperature. - Reduce the exposure time.
Poor mass balance in the assay of stressed samples - Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore for UV detection). - Degradation products are volatile or have precipitated out of solution.- Use a mass spectrometer (LC-MS) in addition to a UV detector to identify non-chromophoric degradants. - Visually inspect samples for any precipitation. - Ensure proper sample preparation to dissolve all components.

Data Presentation: Summary of Degradation under Stress Conditions

Stress ConditionReagent/ParameterTemperatureDuration% Degradation of MontelukastMajor Degradation Product(s)
Acid Hydrolysis 0.1 N HCl60°C2 hoursSignificant degradationImpurity F
Base Hydrolysis 0.1 N NaOH60°C4 hoursSignificant degradationNot specified in detail
Oxidative Degradation 30% H₂O₂60°C2 hoursSignificant degradationMontelukast sulfoxide (Impurity A)
Thermal Degradation Solid State105°C2 hoursStable-
Photolytic Degradation Daylight/UV LightAmbientVariesSignificant degradationMontelukast cis-isomer

Note: The percentage of degradation can vary significantly based on the exact experimental conditions.

Experimental Protocols

Acid Hydrolysis
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

  • Add an equal volume of 0.1 N hydrochloric acid.

  • Heat the solution in a water bath at 60°C for 2 hours.[1]

  • After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Base Hydrolysis
  • Accurately weigh and dissolve this compound in a suitable solvent.

  • Add an equal volume of 0.1 N sodium hydroxide.

  • Heat the solution in a water bath at 60°C for 4 hours.[2]

  • After cooling, neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.

  • Dilute to the final concentration with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Accurately weigh and dissolve this compound in a suitable solvent.

  • Add an equal volume of 30% hydrogen peroxide.

  • Keep the solution at 60°C for 2 hours.[1]

  • Dilute the resulting solution with the mobile phase to the desired concentration for HPLC analysis.

Thermal Degradation
  • Place the solid this compound powder in a hot air oven.

  • Expose the powder to a temperature of 105°C for 2 hours.[1]

  • After cooling, dissolve the powder in a suitable solvent and dilute with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to a combination of UV and visible light in a photostability chamber.

  • Simultaneously, keep a control sample in the dark to exclude the effects of temperature.

  • Analyze the samples at appropriate time intervals by HPLC.

Visualizations

Experimental Workflow for Stress Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxidation Oxidative Degradation (30% H2O2, 60°C) prep->oxidation photo Photolytic Degradation (UV/Vis Light) prep->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution to Working Concentration oxidation->dilute thermal Thermal Degradation (Solid, 105°C) thermal->dilute photo->dilute neutralize->dilute hplc RP-HPLC Analysis dilute->hplc characterize Characterization of Degradants hplc->characterize

Caption: Workflow for stress testing of this compound.

Degradation Pathways of Montelukast Sodium

G cluster_acid Acid Hydrolysis cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation montelukast Montelukast Sodium imp_f Impurity F montelukast->imp_f 0.1N HCl sulfoxide Montelukast Sulfoxide montelukast->sulfoxide H2O2 cis_isomer Cis-isomer montelukast->cis_isomer UV/Vis Light

Caption: Major degradation pathways of montelukast under stress.

References

Technical Support Center: Optimizing HPLC Parameters for Montelukast Sodium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of montelukast (B128269) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for montelukast sodium analysis?

A1: A common starting point for reverse-phase HPLC analysis of montelukast sodium involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). The detection wavelength is typically set in the UV range of 222-350 nm.[1][2][3][4][5][6][7]

Q2: My montelukast sodium peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for montelukast sodium is often due to secondary interactions between the basic quinoline (B57606) nitrogen in the molecule and acidic silanol (B1196071) groups on the silica-based stationary phase.[4] Here’s how to troubleshoot:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. A lower pH (around 3-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[8]

  • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically modifies the stationary phase to reduce the number of accessible free silanol groups.

  • Addition of a Competitive Base: Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.

  • Lower Analyte Concentration: Injecting a lower concentration of the sample can sometimes mitigate tailing caused by column overload.

Q3: I am observing a drift in the retention time of my montelukast peak. What should I investigate?

A3: Retention time variability can be caused by several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration can lead to a gradual shift in retention time.

  • Mobile Phase Composition: Inconsistencies in the preparation of the mobile phase can cause retention time drift. Prepare fresh mobile phase daily and ensure accurate mixing of the components.

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.[8]

  • Pump Performance: Check the HPLC pump for consistent flow rate delivery. Leaks or malfunctioning check valves can lead to flow rate inaccuracies and retention time shifts.

Q4: How can I develop a stability-indicating HPLC method for montelukast sodium?

A4: A stability-indicating method must be able to separate the intact drug from its degradation products. Montelukast sodium is known to degrade under acidic and oxidative conditions.[1][3][9] To develop a stability-indicating method:

  • Stress Studies: Subject montelukast sodium samples to forced degradation conditions, including acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolysis.[1][3][9]

  • Method Development: Develop an HPLC method (often a gradient method) that can resolve the main montelukast peak from all the degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the montelukast peak in the stressed samples to ensure it is not co-eluting with any degradants.

Q5: What are the key validation parameters to consider for a montelukast sodium HPLC method?

A5: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6][7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Peak/Low Sensitivity Improper wavelength selection.Scan the UV spectrum of montelukast sodium to determine the wavelength of maximum absorbance (typically around 285 nm, 344 nm, or 350 nm).[1][2][3]
Sample degradation.Montelukast is light-sensitive; prepare samples in amber vials and store them protected from light.
Injection issue.Check the autosampler for proper functioning and ensure the correct injection volume is set.
Split Peaks Column void or contamination at the inlet.Reverse flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Baseline Noise Air bubbles in the system.Degas the mobile phase and prime the pump to remove any bubbles.
Contaminated mobile phase or column.Use fresh, HPLC-grade solvents and filter the mobile phase. Flush the column with a strong solvent.
Detector lamp issue.Check the detector lamp's intensity and replace it if it is nearing the end of its lifespan.
Poor Resolution Inappropriate mobile phase composition.Optimize the organic-to-aqueous ratio in the mobile phase. A gradient elution may be necessary for complex samples.
Wrong column chemistry.Ensure the column chemistry (e.g., C18, C8) is suitable for the separation.
High flow rate.Reduce the flow rate to allow for better separation.

Data Presentation: Comparison of Published HPLC Methods

Parameter Method 1 Method 2 Method 3
Column Sunfire C18 (250x4.6 mm, 5 µm)[1]Lichrosolv C8 (250 mm × 4.6 mm, 5 µm)[2]Zorbax Eclipse XDB-C18 (150x4.6mm, 5µm)
Mobile Phase Acetonitrile:1 mM Sodium Acetate (pH 6.3) (90:10 v/v)[1]Acetonitrile:Sodium Acetate buffer (pH 4) (80:20 v/v)Methanol (B129727):Acetonitrile:Water (60:30:10 v/v/v)
Flow Rate 1.5 mL/min[1]1.0 mL/min1.0 mL/min
Detection Wavelength 285 nm[1]350 nm344 nm
Retention Time 3.4 min[1]Not specified3.582 min[3]
Linearity Range 1-100 µg/mL[1]0.00008-0.2 mg/mL5-30 µg/mL
LOD 1.31 µg/mL[1]0.00008 mg/mLNot specified
LOQ 3.97 µg/mL[1]0.004 mg/mL[2]Not specified

Experimental Protocols

Protocol 1: Standard Solution and Sample Preparation for Assay

Objective: To prepare montelukast sodium standard and sample solutions for quantification in tablets.

Materials:

  • Montelukast sodium reference standard

  • Montelukast sodium tablets (e.g., 10 mg)

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (100 mL)

  • Sonicator

  • 0.45 µm syringe filters

Procedure:

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh about 10 mg of montelukast sodium reference standard and transfer it to a 100 mL volumetric flask.[1]

    • Add about 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve.[2][10]

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the method.

  • Sample Solution (from tablets):

    • Weigh and finely powder 20 montelukast sodium tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of montelukast sodium and transfer it to a 100 mL volumetric flask.[1]

    • Add about 70 mL of the mobile phase and sonicate for 15-30 minutes to ensure complete dissolution of the drug.[10]

    • Cool the solution and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

Protocol 2: Forced Degradation Study

Objective: To generate degradation products of montelukast sodium to assess the stability-indicating nature of an HPLC method.

Materials:

  • Montelukast sodium

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve montelukast sodium in a suitable solvent and add 0.1N HCl.

    • Keep the solution at room temperature or heat it for a specified period (e.g., 2 hours).

    • Neutralize the solution with an equivalent amount of 0.1N NaOH.

  • Base Hydrolysis:

    • Dissolve montelukast sodium in a suitable solvent and add 0.1N NaOH.

    • Keep the solution at room temperature or heat it for a specified period.

    • Neutralize the solution with an equivalent amount of 0.1N HCl.

  • Oxidative Degradation:

    • Dissolve montelukast sodium in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

  • Thermal Degradation:

    • Expose solid montelukast sodium to dry heat (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation:

    • Expose a solution of montelukast sodium to UV light (e.g., 254 nm) or sunlight for a specified period.

  • Analysis:

    • Dilute the stressed samples appropriately with the mobile phase and inject them into the HPLC system.

    • Analyze the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent drug peak.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with Montelukast Analysis peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Yes resolution Poor Resolution? retention->resolution No equilibration Check Column Equilibration retention->equilibration Yes sensitivity Low Sensitivity? resolution->sensitivity No optimize_mp Optimize Mobile Phase Ratio resolution->optimize_mp Yes end_node Problem Resolved sensitivity->end_node No wavelength Check Detection Wavelength sensitivity->wavelength Yes adjust_ph Adjust Mobile Phase pH (3-4) tailing->adjust_ph end_capped Use End-Capped Column adjust_ph->end_capped end_capped->end_node mobile_phase_prep Verify Mobile Phase Preparation equilibration->mobile_phase_prep temp_control Ensure Temperature Control mobile_phase_prep->temp_control temp_control->end_node flow_rate Reduce Flow Rate optimize_mp->flow_rate flow_rate->end_node sample_prep Protect Sample from Light wavelength->sample_prep sample_prep->end_node

Caption: Troubleshooting workflow for montelukast HPLC analysis.

Method_Development_Workflow start Define Analytical Objective lit_review Literature Review for Starting Conditions start->lit_review column_select Select Column (e.g., C18, C8) lit_review->column_select mp_select Select Mobile Phase (Organic & Buffer) lit_review->mp_select detection_select Select Detection Wavelength (UV Scan) lit_review->detection_select optimization Optimize Parameters (Flow rate, Gradient, pH) column_select->optimization mp_select->optimization detection_select->optimization system_suitability Perform System Suitability Tests optimization->system_suitability Optimized validation Method Validation (ICH Guidelines) system_suitability->validation Pass end_node Final Method validation->end_node

Caption: HPLC method development workflow for montelukast sodium.

References

Technical Support Center: Long-Term Storage of Montelukast Sodium Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the long-term storage of montelukast (B128269) sodium hydrate (B1144303) solutions. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peak in HPLC chromatogram after storage. PhotodegradationMontelukast is highly sensitive to light. Ensure solutions are always prepared and stored in light-protected containers (e.g., amber vials) and handled under minimal light exposure. The primary photoproduct is the cis-isomer of montelukast.[1][2]
OxidationThe presence of oxidizing agents, even atmospheric oxygen over time, can lead to the formation of montelukast S-oxide.[1][2] Consider de-gassing solvents and purging containers with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.
Acidic DegradationThe solution may have an acidic pH. Montelukast degrades rapidly in acidic conditions.[1][2][3] Measure the pH of your solution. If acidic, consider adjusting the pH to a basic range, as montelukast shows high stability in NaOH solutions.[1][2]
Precipitation or cloudiness in the solution upon storage. Poor SolubilityMontelukast sodium has low solubility in water at a low pH, with solubility increasing as the pH rises. Precipitation can occur if the pH of the aqueous solution is not optimal.
Self-AssociationMontelukast sodium has a tendency to form self-associated aggregates in aqueous solutions, which can lead to precipitation over time.[4]
Loss of potency or lower than expected concentration after storage. Multiple Degradation PathwaysA combination of factors including light exposure, inappropriate pH, oxidative stress, and elevated temperature can contribute to a significant loss of active montelukast.[1][5][6] A comprehensive stability study under controlled conditions is recommended to identify the primary cause.
Inappropriate SolventThe choice of solvent significantly impacts stability. For instance, photodegradation rates vary with the solvent used.[1][2] Montelukast was found to be most stable in 70% methanol (B129727) when exposed to light.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of montelukast in solution?

A1: The two major degradation products of montelukast in solution are its cis-isomer and montelukast S-oxide.[1][2] The cis-isomer is primarily formed through photodegradation upon exposure to light, particularly UV and daylight.[1][2] Montelukast S-oxide is the main product of oxidative degradation, for example, in the presence of hydrogen peroxide or upon long-term exposure to atmospheric oxygen.[1][2][7]

Q2: How does pH affect the stability of montelukast solutions?

A2: The pH of the solution is a critical factor for the stability of montelukast. It is highly unstable and degrades rapidly in acidic solutions.[1][2][3] Conversely, it exhibits excellent stability in basic (alkaline) solutions, such as in the presence of sodium hydroxide (B78521).[1][2] Therefore, maintaining a basic pH is a key strategy for stabilizing montelukast in aqueous solutions.

Q3: What precautions should I take regarding light exposure?

A3: Montelukast is extremely sensitive to light.[1][2][8] All work with montelukast solutions should be conducted with minimal light exposure. It is mandatory to use light-protecting glassware, such as amber-colored vials or flasks, for both preparation and storage. Wrapping containers in aluminum foil is also an effective measure. The rate of photodegradation increases with the energy of the light source, in the order of: sodium < neon < tungsten < daylight < UV (254 nm).[1][2]

Q4: Can I store montelukast solutions at room temperature?

A4: While short-term storage at controlled room temperature (e.g., 5°C to 30°C) for 24 to 48 hours may be acceptable for some processes, long-term storage should ideally be at refrigerated temperatures (2-8°C) to minimize thermal degradation.[4] Thermal stress, especially at elevated temperatures (e.g., 40°C or 65°C), significantly accelerates degradation, particularly in acidic or oxidative environments.[1][2]

Q5: Are there any recommended stabilizers for montelukast solutions?

A5: Yes, certain excipients can enhance the stability of montelukast solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to improve both the solubility and stability of montelukast.[9] Additionally, the use of a chelating agent like EDTA sodium can provide excellent stability.[9] For pH control, strong bases like sodium hydroxide or buffering agents like sodium bicarbonate can be used to maintain a stable alkaline environment.[4]

Quantitative Stability Data

The following tables summarize the degradation of montelukast under various stress conditions as reported in the literature.

Table 1: Degradation of Montelukast in Solution under Different Conditions

Stress ConditionSolvent/MediumTemperatureDurationDegradation (%)Major Degradation Product(s)Reference
Acid HydrolysisAcidic Solution65°C-Rapid DegradationImpurity-F[1][2][3]
Base HydrolysisNaOH Solution65°C-Highly Stable-[1][2]
OxidationH₂O₂ Solution65°C-Rapid DegradationMontelukast S-oxide[1][2]
PhotodegradationVarious SolventsRoom Temp-SignificantCis-isomer[1][2]

Table 2: Influence of Light Source on Photodegradation Rate in Solution

Light SourceRelative Rate of Degradation
SodiumSlowest
Neon
Tungsten
Daylight
UV (254 nm)Fastest
Data derived from Al-Omari et al., 2007[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Montelukast Sodium Solution

This protocol outlines a general procedure for investigating the stability of montelukast in solution under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of montelukast sodium in a suitable solvent (e.g., methanol or a mixture of methanol and water). Ensure the concentration is accurately known.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate in a water bath at 60-65°C for a specified period (e.g., 5 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Reflux at 60°C for a specified period (e.g., 5 hours).[10]

    • Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 65°C) in a temperature-controlled oven.

    • Photodegradation: Expose the stock solution to a light source (e.g., daylight or a UV lamp at 254 nm) at room temperature. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At predetermined time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base-stressed samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be used to separate montelukast from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:

    • Isocratic: Ammonium acetate (B1210297) buffer (pH 3.5) and methanol (15:85 v/v).[1][2]

    • Gradient: Solution A (0.1% orthophosphoric acid in water) and Solution B (acetonitrile:water, 95:5 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 20 µL.

Visualizations

Light Light Exposure (Daylight, UV) Montelukast Montelukast Sodium (trans-isomer) Acid Acidic Conditions (Low pH) Oxidant Oxidizing Agents (e.g., H₂O₂) CisIsomer cis-isomer Montelukast->CisIsomer Photodegradation SOxide Montelukast S-oxide Montelukast->SOxide Oxidation ImpurityF Impurity F Montelukast->ImpurityF Acid Hydrolysis

Caption: Major degradation pathways for montelukast sodium in solution.

cluster_prep Preparation & Storage cluster_analysis Stability Analysis A 1. Prepare Montelukast Solution in Volumetric Flask B 2. Protect from Light (Use Amber Glassware) A->B C 3. Adjust to Basic pH (e.g., with NaOH) B->C D 4. Consider Stabilizers (e.g., HP-β-CD, EDTA) C->D E 5. Store at Recommended Temp (e.g., 2-8°C) D->E F 6. Withdraw Aliquots at Time Points (t=0, t=x) E->F Long-Term Storage G 7. Dilute for Analysis F->G H 8. Inject into HPLC System G->H I 9. Quantify Montelukast & Degradation Products H->I

Caption: Recommended workflow for preparing and storing montelukast solutions.

References

minimizing variability in animal studies with montelukast sodium hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of montelukast (B128269) sodium hydrate (B1144303) in animal studies. Our aim is to help you minimize variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is montelukast sodium hydrate and what are its key properties relevant to animal studies?

A1: this compound is the salt form of montelukast, a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[1] It is crucial to consider its physicochemical properties for consistent results in animal experiments. Montelukast sodium is a hygroscopic, optically active, white to off-white powder that is sensitive to light and heat, which can lead to degradation.[2] The primary degradation products are montelukast sulfoxide (B87167) and the cis-isomer of montelukast.[3]

Q2: How should this compound be stored to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a tightly closed, light-resistant container in a dry environment.[2] For long-term storage, it is advisable to keep it at a controlled room temperature, protected from moisture and light.[2] When preparing solutions for administration, they should be used promptly or stored under conditions that prevent degradation.

Q3: What are the most common sources of variability in animal studies using montelukast?

A3: Variability in preclinical studies with montelukast can arise from several factors:

  • Drug Formulation and Stability: Inconsistent preparation of dosing solutions can lead to variations in the administered dose. Montelukast is prone to degradation, especially when exposed to light and acidic conditions.[3]

  • Route of Administration: The oral route of administration, while common, can introduce variability due to factors like gastric emptying time and first-pass metabolism.

  • Animal-Specific Factors: Biological variables such as the age, sex, weight, and genetic strain of the animals can significantly influence the drug's pharmacokinetics and pharmacodynamics.

  • Environmental Conditions: The housing and handling of animals can affect their stress levels and physiological state, which may impact experimental outcomes.

Troubleshooting Guide

Problem 1: High variability in plasma drug concentrations between animals in the same treatment group.

  • Possible Cause: Inconsistent oral administration technique (oral gavage).

    • Solution: Ensure all personnel are properly trained in oral gavage to deliver the full dose accurately and minimize stress to the animals. Use appropriately sized gavage needles for the animal's weight and age.

  • Possible Cause: Degradation of montelukast in the dosing solution.

    • Solution: Prepare fresh dosing solutions daily and protect them from light by using amber-colored vials or wrapping containers in aluminum foil. Confirm the stability of montelukast in your chosen vehicle at the intended storage and administration temperature.

  • Possible Cause: The presence of food in the stomach affecting drug absorption.

    • Solution: Standardize the fasting period for all animals before dosing. While food does not have a clinically significant impact on montelukast absorption in humans, this may differ in animal models and should be consistent across the study.

Problem 2: Unexpected or adverse clinical signs in treated animals.

  • Possible Cause: Vehicle-related toxicity.

    • Solution: Conduct a small pilot study to evaluate the tolerability of the chosen vehicle at the intended volume and concentration. Some vehicles, like hydroxypropyl-β-cyclodextrin, can cause gastrointestinal issues in certain animal strains.[4]

  • Possible Cause: High dose of montelukast.

    • Solution: Review the literature for established dose ranges for your specific animal model and indication. If high doses are necessary, consider dividing the daily dose into multiple administrations. The No-Observed Adverse Effect Level (NOAEL) has been established at 50 mg/kg/day for adult rats and 150 mg/kg/day for monkeys.[5]

Problem 3: Dosing solution appears cloudy or contains precipitates.

  • Possible Cause: Poor solubility of this compound in the chosen vehicle.

    • Solution: Montelukast sodium is freely soluble in water, methanol, and ethanol.[2] If using a suspension, ensure the use of an appropriate suspending agent, such as Avicel RC-591, to maintain a homogenous mixture.[6] Sonication may aid in dissolving the compound.

  • Possible Cause: Chemical incompatibility with the vehicle.

    • Solution: Montelukast is more stable in neutral to slightly alkaline solutions.[3] Avoid acidic vehicles, which can promote degradation.

Data Presentation

Table 1: Recommended Dosing of Montelukast in Rodent Models

Animal ModelIndicationRoute of AdministrationDose (mg/kg)Reference
BALB/c MiceAcute AsthmaIntravenous25[7]
C57BL/6 MiceAsthmaOral6[8]
Conscious Sensitized RatsOvalbumin-induced bronchoconstrictionOral0.03[1][9]
RatsFormalin-induced painIntra-paw3-10 µ g/paw [10]

Table 2: Pharmacokinetic Parameters of Montelukast in Preclinical Species

SpeciesBioavailability (%)Protein Binding (%)Primary MetabolismPrimary Excretion RouteReference
Rat~33%>99%Hepatic (CYP3A4, CYP2C9, CYP2C8)Feces (Biliary)[11]
DogNot specified>99%Hepatic (CYP2C9)Feces (Biliary)[11]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension for Rodents

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in purified water)

    • Amber-colored glass vials

    • Stir plate and magnetic stir bars

    • Calibrated balance and weigh boats

    • Graduated cylinders and pipettes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

    • Weigh the this compound powder accurately.

    • In a fume hood, slowly add the powder to the vehicle in an amber-colored vial while continuously stirring with a magnetic stir bar.

    • Continue stirring until a homogenous suspension is formed. Gentle warming or sonication can be used to aid dissolution if necessary, but care should be taken to avoid heat-induced degradation.

    • Prepare the suspension fresh daily and store it protected from light until administration.

    • Just before administration, vortex the suspension to ensure uniformity.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Handling:

    • Handle the mice gently to minimize stress.

    • Accurately weigh each mouse before dosing to calculate the precise volume to be administered.

  • Dosing Procedure:

    • Draw the calculated volume of the montelukast suspension into a syringe fitted with an appropriately sized, ball-tipped gavage needle.

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Carefully insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.

    • Once the needle is correctly positioned in the esophagus, slowly administer the suspension.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions after dosing.

Mandatory Visualizations

Montelukast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space cluster_response Cellular Response Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 FLAP 5-LOX Activating Protein (FLAP) FLAP->5-LOX activates LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Metabolism LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Metabolism CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor binds Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1_Receptor->Inflammatory_Response activates Montelukast Montelukast Montelukast->CysLT1_Receptor antagonizes

Caption: Montelukast Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_analysis Analysis Weigh Weigh Montelukast Sodium Hydrate Mix Mix to Homogenous Suspension Weigh->Mix Prepare_Vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) Prepare_Vehicle->Mix Store Store in Light-Protected Container Mix->Store Weigh_Animal Weigh Animal Store->Weigh_Animal Calculate_Dose Calculate Dosing Volume Weigh_Animal->Calculate_Dose Administer Administer via Oral Gavage Calculate_Dose->Administer Monitor Monitor for Adverse Effects Administer->Monitor Collect_Samples Collect Samples (e.g., Plasma, Tissue) Monitor->Collect_Samples Analyze_Samples Analyze Samples (e.g., LC-MS/MS) Collect_Samples->Analyze_Samples Data_Analysis Pharmacokinetic and Pharmacodynamic Analysis Analyze_Samples->Data_Analysis

Caption: Experimental Workflow.

Troubleshooting_Variability Start High Variability in Experimental Data Check_Formulation Check Formulation and Storage Start->Check_Formulation Check_Dosing Check Dosing Procedure Start->Check_Dosing Check_Animals Check Animal Characteristics Start->Check_Animals Solution_1 Prepare Fresh Daily, Protect from Light, Confirm Vehicle Stability Check_Formulation->Solution_1 Issue Found Solution_2 Ensure Consistent Gavage Technique, Standardize Fasting Check_Dosing->Solution_2 Issue Found Solution_3 Randomize Animals by Age, Weight, and Sex Check_Animals->Solution_3 Issue Found

Caption: Troubleshooting Variability.

References

Technical Support Center: Enhancing Oral Bioavailability of Montelukast in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of montelukast (B128269) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of montelukast?

A1: The poor oral bioavailability of montelukast, which is approximately 64%, is attributed to several factors:

  • Poor Aqueous Solubility: Montelukast sodium is a weak acid and its solubility is pH-dependent. It is sparingly soluble in acidic environments like the stomach, which can limit its dissolution and subsequent absorption.[1]

  • First-Pass Metabolism: Montelukast undergoes significant metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes such as CYP2C8, 2C9, and 3A4. This extensive metabolism reduces the amount of active drug that reaches systemic circulation.[2][3]

  • Transporter-Mediated Absorption: The absorption of montelukast is influenced by drug transporters, such as the organic anion transporting polypeptide OATP2B1.[1][4] Genetic variations in the gene encoding this transporter (SLCO2B1) can lead to altered absorption and variable plasma concentrations among individuals.[1]

  • Precipitation: Although montelukast sodium salt has increased solubility, it can precipitate out of solution after dissolution, which can decrease its absorption.[5]

Q2: What are the common formulation strategies to improve the oral bioavailability of montelukast?

A2: Several advanced formulation strategies have been developed to overcome the bioavailability challenges of montelukast:

  • Nanoformulations: Encapsulating montelukast into nanocarriers can enhance its solubility, protect it from degradation and metabolism, and improve its absorption. Examples include:

    • Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like montelukast, leading to a significant increase in bioavailability.[2][6]

    • Polymeric Nanoparticles: Using polymers like Eudragit L100 to form nanoparticles can improve the stability and release profile of montelukast.[7][8]

    • Nanocrystals: Reducing the particle size of montelukast to the nanometer range increases the surface area for dissolution, thereby enhancing its absorption.[9]

  • Novel Drug Delivery Systems:

    • Oral Mucoadhesive Films: These films adhere to the oral mucosa, allowing for buccal absorption of the drug. This route bypasses the gastrointestinal tract and first-pass metabolism, leading to improved bioavailability.[1][10][11][12][13]

  • Solubilizing Enhancers: The co-administration of montelukast with solubilizers, such as surfactants or bile acids, can prevent its precipitation and improve its dissolution.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low and variable plasma concentrations of montelukast in animal models. Poor dissolution of the administered formulation in the gastrointestinal tract.1. Formulation approach: Consider formulating montelukast as a nanoformulation (e.g., NLCs, polymeric nanoparticles) to improve its solubility and dissolution rate. 2. Dissolution testing: Perform in vitro dissolution studies under different pH conditions (e.g., simulated gastric and intestinal fluids) to assess the release profile of your formulation.
Extensive first-pass metabolism in the liver.1. Alternative delivery route: Explore alternative routes of administration that bypass the liver, such as buccal delivery using mucoadhesive films. 2. Metabolic inhibition: Co-administer montelukast with a known inhibitor of relevant CYP enzymes (e.g., CYP2C8, 2C9, 3A4) in your experimental model, if ethically permissible and relevant to the study's aim.
Genetic variability in drug transporters among experimental animals.1. Animal strain selection: If possible, use a well-characterized and genetically homogenous strain of animals to minimize inter-individual variability. 2. Genotyping: If significant variability persists, consider genotyping the animals for relevant drug transporter genes.
Precipitation of montelukast observed during in vitro dissolution studies. The drug is precipitating out of the solution after initial dissolution, especially with changes in pH.1. Incorporate solubilizers: Add solubilizing agents like surfactants (e.g., Cremophor) or bile salts to your formulation to maintain montelukast in a dissolved state.[5] 2. Amorphous form: Formulate montelukast in its stable amorphous form within a lipid or polymer matrix to prevent crystallization and precipitation.[2]
Inconsistent results in pharmacokinetic studies. Issues with the experimental protocol or animal handling.1. Standardize procedures: Ensure consistent dosing procedures, blood sampling times, and analytical methods across all experimental groups. 2. Fasting/Fed state: Control the feeding status of the animals, as food can affect the absorption of montelukast.[3] Administer the formulation under consistent fasted or fed conditions.

Experimental Protocols

Preparation of Montelukast-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is based on the melt-emulsification-homogenization method.[2]

  • Lipid Phase Preparation: Melt the solid lipid (e.g., Precirol ATO 5) at a temperature above its melting point. Add the liquid lipid and montelukast to the molten solid lipid and mix until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., a cationic surfactant like CAE) in double-distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization.

  • Homogenization: Continue the homogenization process for a specified time to form a coarse oil-in-water emulsion.

  • NLC Formation: Subject the coarse emulsion to high-pressure homogenization to reduce the particle size and form the NLC dispersion.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

In Vitro Dissolution Testing of Montelukast Formulations

This protocol is adapted from studies on oral mucoadhesive films and tablets.[1][14]

  • Apparatus: Use a USP paddle-type dissolution apparatus (USP Apparatus 2).

  • Dissolution Medium: Prepare a suitable dissolution medium, such as a phosphate-based saliva buffer (pH 6.8).[1] The volume is typically 900 mL.

  • Temperature and Speed: Maintain the temperature of the dissolution medium at 37 °C and the paddle speed at 50 rpm.

  • Sample Introduction: Place the montelukast formulation (e.g., tablet, film) into the dissolution vessel.

  • Sampling: Withdraw aliquots of the release medium at predetermined time points (e.g., 2.5, 5, 7.5, 10, 15, 20, 30, 45 minutes).[1]

  • Analysis: Analyze the concentration of montelukast in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 255 nm.[1]

In Vivo Pharmacokinetic Study in an Animal Model

This is a general protocol for a single-dose oral pharmacokinetic study.[2]

  • Animal Model: Use a suitable animal model (e.g., rats, mice).

  • Animal Acclimatization and Fasting: Acclimatize the animals to the laboratory conditions and fast them overnight before the experiment, with free access to water.

  • Dosing: Administer the montelukast formulation (e.g., NLC dispersion, mucoadhesive film) orally to the animals at a specific dose. A control group receiving a montelukast aqueous solution should be included for comparison.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and various time points post-dose) via an appropriate route (e.g., retro-orbital plexus, tail vein).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Analyze the concentration of montelukast in the plasma samples using a validated bioanalytical method, such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), using appropriate software.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Montelukast Formulations

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Montelukast Aqueous SolutionRat10 mg/kg15.2 ± 3.11.045.6 ± 8.9100[2]
Montelukast-loaded NLCsRat10 mg/kg2175.4 ± 150.24.06526.2 ± 450.714300[2]
Montelukast Tablet (10 mg)Human10 mg353.1 ± 97.43.7 ± 1.02588.2 ± 739.7100[15]
Montelukast Mucoadhesive Film (10 mg)Human10 mg496.0 ± 127.32.8 ± 1.03381.1 ± 851.9~130[15]

Table 2: Physicochemical Properties of Montelukast Nanoformulations

Formulation TypePreparation MethodKey ExcipientsParticle Size (nm)Encapsulation Efficiency (%)Reference
Nanostructured Lipid Carriers (NLCs)Melt-emulsification-homogenizationPrecirol ATO 5, Cationic surfactant (CAE)181.4 ± 6.596.13 ± 0.98[2]
Polymeric NanoparticlesNanoprecipitationEudragit L100, PVA, PVP K30, Tween 80178.6 ± 3.3 - 1273 ± 7.54Not specified[7][8]
NanocrystalsAcid-base neutralization and ultra-sonicationXanthan gum~100Not applicable[9]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Selection of Excipients Selection of Excipients Formulation Preparation\n(e.g., NLCs, Films) Formulation Preparation (e.g., NLCs, Films) Selection of Excipients->Formulation Preparation\n(e.g., NLCs, Films) Physicochemical Characterization\n(Particle Size, EE%) Physicochemical Characterization (Particle Size, EE%) Formulation Preparation\n(e.g., NLCs, Films)->Physicochemical Characterization\n(Particle Size, EE%) Characterize In Vitro Dissolution Testing In Vitro Dissolution Testing Physicochemical Characterization\n(Particle Size, EE%)->In Vitro Dissolution Testing Animal Model Dosing Animal Model Dosing In Vitro Dissolution Testing->Animal Model Dosing Select best formulation Blood Sampling Blood Sampling Animal Model Dosing->Blood Sampling Plasma Analysis (HPLC-MS/MS) Plasma Analysis (HPLC-MS/MS) Blood Sampling->Plasma Analysis (HPLC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Plasma Analysis (HPLC-MS/MS)->Pharmacokinetic Analysis

Caption: Experimental workflow for developing and evaluating novel montelukast formulations.

logical_relationship cluster_causes Contributing Factors cluster_solutions Potential Solutions Poor Oral Bioavailability of Montelukast Poor Oral Bioavailability of Montelukast Low Aqueous Solubility Low Aqueous Solubility Poor Oral Bioavailability of Montelukast->Low Aqueous Solubility First-Pass Metabolism First-Pass Metabolism Poor Oral Bioavailability of Montelukast->First-Pass Metabolism Transporter-Mediated Variability Transporter-Mediated Variability Poor Oral Bioavailability of Montelukast->Transporter-Mediated Variability Nanoformulations\n(NLCs, Nanoparticles) Nanoformulations (NLCs, Nanoparticles) Low Aqueous Solubility->Nanoformulations\n(NLCs, Nanoparticles) Solubility Enhancers Solubility Enhancers Low Aqueous Solubility->Solubility Enhancers Novel Delivery Systems\n(Mucoadhesive Films) Novel Delivery Systems (Mucoadhesive Films) First-Pass Metabolism->Novel Delivery Systems\n(Mucoadhesive Films) Transporter-Mediated Variability->Novel Delivery Systems\n(Mucoadhesive Films)

References

Technical Support Center: Troubleshooting Inconsistent Results in Montelukast Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during montelukast (B128269) cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of montelukast in cell-based assays?

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2] In cell-based assays, its primary mechanism involves blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to CysLT1R, thereby inhibiting downstream signaling pathways associated with inflammation and cellular proliferation.[1][3]

Q2: Why am I observing inconsistent IC50 values for montelukast across different experiments?

Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors.[4] For montelukast, this variability can be attributed to:

  • Cell-based factors: Differences in cell line passage number, cell health, and seeding density can alter cellular responses.[5][6]

  • Experimental conditions: Minor variations in incubation times, temperature, and CO2 levels can impact results.[6][7]

  • Reagent and compound variability: Inconsistent lot-to-lot performance of media and serum, as well as improper storage and handling of montelukast, can lead to discrepancies.[4][5] Montelukast is sensitive to light and moisture, and its stability in solution can be affected by pH and solvent type.[6][8][9]

  • Assay procedure: The specific cell viability or functional assay used can influence the IC50 value, as different assays measure distinct biological endpoints.[4]

A two- to three-fold variation in IC50 values is often considered acceptable for many cell-based assays.[4][10]

Q3: Can montelukast exhibit off-target effects in cell-based assays?

Yes, emerging research indicates that montelukast can have off-target effects, which may contribute to inconsistent or unexpected results. Studies have shown that montelukast can interact with other G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[11][12] Additionally, it has been observed to modulate signaling pathways independent of the CysLT1R, such as the MAPK-p38 and NF-κB-p65 pathways.[5]

Q4: What are the optimal solvent and storage conditions for montelukast in cell culture experiments?

Montelukast sodium salt is soluble in organic solvents like DMSO, ethanol, and methanol (B129727) at approximately 30 mg/mL.[13] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO.[4] It is crucial to protect montelukast solutions from light, as it is light-sensitive.[6][9] Prepare fresh dilutions in culture medium for each experiment to avoid degradation.[4] Aqueous solutions of montelukast are not recommended for storage for more than one day.[13]

Q5: How does the presence of serum in the culture medium affect montelukast's activity?

Montelukast is highly bound to plasma proteins, including serum albumin.[3] This protein binding can reduce the free concentration of montelukast available to interact with cells, potentially leading to a higher apparent IC50 value in the presence of serum.[14] When comparing results across experiments, it is crucial to maintain a consistent serum concentration.

Troubleshooting Guide

Problem 1: High Variability in Replicate Wells (Intra-assay variability)

Possible Causes & Solutions

Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.[5]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting.[5]
Edge Effects in Microplates To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells.[4]
Compound Precipitation Visually inspect the wells for any precipitate after adding montelukast. Ensure the final solvent concentration is not toxic to the cells (typically ≤ 0.5% DMSO).[4]
Inadequate Reagent Mixing Gently mix the plate after adding reagents, such as WST-1 or other detection reagents, to ensure a uniform reaction.[5]
Problem 2: Inconsistent Results Between Experiments (Inter-assay variability)

Possible Causes & Solutions

Cause Troubleshooting Steps
Variable Cell Health and Passage Number Use cells within a consistent and narrow range of passage numbers. Regularly monitor cell morphology and viability.[5][6]
Inconsistent Incubation Times Standardize the duration of cell seeding, compound treatment, and assay reagent incubation across all experiments.[6]
Reagent Lot-to-Lot Variability Use the same lot of critical reagents (e.g., serum, media, assay kits) for a set of comparative experiments.[4]
Montelukast Stock Solution Instability Prepare fresh montelukast dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.[4][9]
Contamination (e.g., Mycoplasma) Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[13][15]
Problem 3: Unexpected or No Cellular Response to Montelukast

Possible Causes & Solutions

Cause Troubleshooting Steps
Low or Absent CysLT1R Expression Verify the expression of the CysLT1 receptor in your cell line of interest using techniques like Western blot or qPCR.
Incorrect Montelukast Concentration Range Perform a wide dose-response curve to determine the optimal concentration range for your specific cell line and assay.
Montelukast Degradation Ensure that montelukast solutions are protected from light and prepared fresh.[6][9]
Off-Target Effects Consider the possibility of off-target effects, especially if the observed phenotype is inconsistent with CysLT1R antagonism.[11][12]
Cell Line Specific Responses Different cell lines can exhibit varied responses to montelukast.[16][17] It's important to characterize the response in each cell line used.

Quantitative Data Summary

Table 1: Reported IC50 Values of Montelukast in Various Cell-Based Assays

Cell LineAssay TypeEndpointReported IC50/Effective ConcentrationReference
A549, H1299, CL1-5, LLCWST-1 Proliferation AssayInhibition of Cell Viability/Proliferation50 - 75 µM[4]
RBE, SSP-25Cell Counting Kit-8Inhibition of Cell Proliferation30 - 70 µmol/L[18]
HAPI (microglial)Cytotoxicity AssayInduction of Cytotoxicity50 - 100 µM[19]
SH-SY5Y (neuroblastoma)Cytotoxicity AssayInduction of Cytotoxicity50 - 100 µM[19]
A549Wound-Healing AssayInhibition of Cell Migration50 µM[20]
LLCTranswell Migration AssayInhibition of Cell MigrationConcentration-dependent[20]
T lymphocytesProliferation AssayInhibition of Proliferation≥ 10⁻⁶ M[21]
HEK293 (expressing CysLT1R)Calcium Mobilization AssayInhibition of LTD4-induced Calcium Mobilization0.31 µM[1]

Experimental Protocols

Protocol 1: WST-1 Cell Viability Assay

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

  • Cell Seeding:

    • Harvest cells during the exponential growth phase.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.[4]

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of montelukast in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[5]

    • Remove the old medium from the cells and add the medium containing the different concentrations of montelukast. Include a vehicle control (medium with the same concentration of DMSO).[4]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[22]

  • WST-1 Reagent Addition and Incubation:

    • Add 10 µL of WST-1 reagent to each well.[22]

    • Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.[23]

  • Data Acquisition and Analysis:

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.[22]

    • Measure the absorbance at a wavelength between 420-480 nm using a microplate reader. A reference wavelength above 600 nm is recommended.[22]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[4]

Protocol 2: Transwell Migration Assay

This protocol is a general guideline for assessing cell migration and may need to be optimized for specific cell types.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • The day before the assay, replace the growth medium with a serum-free medium to starve the cells for 12-24 hours.[1]

  • Assay Setup:

    • In the lower chamber of a 24-well plate, add 600 µL of complete medium (containing a chemoattractant, e.g., 10% FBS).[1][24]

    • In the upper chamber (the Transwell insert with an appropriate pore size, e.g., 8 µm), add 100 µL of serum-free medium containing the desired concentration of montelukast or vehicle control.[1]

    • Pre-incubate the plate for 30 minutes at 37°C.[1]

  • Cell Seeding:

    • Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[1]

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.[1][24]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-48 hours).[1]

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[24][25]

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution (e.g., cold methanol or 5% glutaraldehyde) for 10-20 minutes.[25]

    • Stain the migrated cells with a staining solution (e.g., 0.2% crystal violet) for 5-30 minutes.[24]

    • Wash the inserts with water to remove excess stain and allow them to air dry.[24]

    • Count the number of stained cells in several random fields of view under a microscope.[1]

Visualizations

Montelukast_Signaling_Pathway cluster_0 Leukotriene Synthesis cluster_1 Cellular Response Arachidonic Acid Arachidonic Acid 5-LOX/FLAP 5-LOX/FLAP Arachidonic Acid->5-LOX/FLAP LTA4 LTA4 5-LOX/FLAP->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT1R CysLT1R LTC4->CysLT1R binds LTE4 LTE4 LTD4->LTE4 LTD4->CysLT1R binds LTE4->CysLT1R binds G-Protein Activation G-Protein Activation CysLT1R->G-Protein Activation Downstream Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK, NF-κB) G-Protein Activation->Downstream Signaling Cellular Effects Inflammation Proliferation Migration Downstream Signaling->Cellular Effects Montelukast Montelukast Montelukast->CysLT1R antagonizes

Caption: Montelukast's primary mechanism of action.

Experimental_Workflow_Troubleshooting cluster_0 Pre-Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation Cell Culture Cell Culture (Consistent Passage #, Health Check) Cell Seeding Cell Seeding (Homogenous Suspension, Accurate Counting) Cell Culture->Cell Seeding Reagent Prep Reagent Preparation (Fresh Dilutions, Lot Consistency) Compound Treatment Compound Treatment (Accurate Dilutions, Vehicle Control) Reagent Prep->Compound Treatment Montelukast Prep Montelukast Preparation (Fresh, Light Protected) Montelukast Prep->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation (Standardized Time & Conditions) Compound Treatment->Incubation Assay Readout Assay Readout (Proper Mixing, Correct Wavelength) Incubation->Assay Readout Data Normalization Data Normalization (Relative to Vehicle Control) Assay Readout->Data Normalization Curve Fitting Curve Fitting (Non-linear Regression) Data Normalization->Curve Fitting IC50 Determination IC50 Determination Curve Fitting->IC50 Determination Inconsistent Results Inconsistent Results Inconsistent Results->Cell Culture Check Inconsistent Results->Reagent Prep Check Inconsistent Results->Montelukast Prep Check Inconsistent Results->Cell Seeding Check Inconsistent Results->Compound Treatment Check Inconsistent Results->Incubation Check Inconsistent Results->Data Normalization Check

Caption: Troubleshooting workflow for inconsistent results.

Montelukast_Off_Target_Pathways cluster_0 Primary Target cluster_1 Potential Off-Targets Montelukast Montelukast CysLT1R CysLT1R Montelukast->CysLT1R antagonizes Other GPCRs Other GPCRs Montelukast->Other GPCRs interacts with Neurotransmitter Transporters Neurotransmitter Transporters Montelukast->Neurotransmitter Transporters interacts with MAPK Pathway MAPK/p38 Pathway Montelukast->MAPK Pathway modulates NFkB Pathway NF-κB/p65 Pathway Montelukast->NFkB Pathway modulates Leukotriene Pathway Leukotriene Pathway Inhibition CysLT1R->Leukotriene Pathway

Caption: Potential on-target and off-target signaling pathways of montelukast.

References

Technical Support Center: Montelukast Sodium Hydrate Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and biological activity of montelukast (B128269) sodium hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of montelukast sodium hydrate in aqueous solutions?

A1: this compound is susceptible to degradation in both acidic and alkaline conditions. It is most stable in alkaline solutions and degrades rapidly in acidic solutions.[1][2][3] Forced degradation studies have shown significant degradation when subjected to acid hydrolysis.[4][5][6][7][8]

Q2: What are the primary degradation products of montelukast at different pH values?

A2: Under acidic conditions, one of the major degradation products is the sulfoxide (B87167) derivative of montelukast.[3] In acidic and oxidative environments, other degradation impurities can also be formed.[9]

Q3: How does pH influence the solubility of this compound?

A3: The aqueous solubility of montelukast sodium is pH-dependent. Its solubility is very low in acidic pH (e.g., pH 1.2) and increases with increasing pH.[9] There is a significant increase in solubility between pH 4.0 and 5.0, with no significant difference in the pH range of 5.0 to 7.5 in blank buffers.[9]

Q4: What is the optimal pH range for preparing and storing this compound solutions to maintain stability and activity?

A4: To maintain stability, it is recommended to prepare and store this compound solutions in a slightly alkaline to neutral pH range. Montelukast is reported to be stable in alkaline conditions.[2] For maximum solubility in aqueous buffers for biological assays, it is often recommended to first dissolve the compound in an organic solvent like ethanol (B145695) and then dilute it with the aqueous buffer of choice, for example, PBS at pH 7.2.[10]

Q5: Can changes in pH during an experiment affect the biological activity of montelukast?

A5: Yes, changes in pH can potentially impact the biological activity of montelukast. The binding of montelukast to its target, the cysteinyl leukotriene receptor 1 (CysLT1R), can be influenced by the pH of the assay buffer. While specific studies on the direct effect of pH on montelukast's binding affinity are not extensively detailed in the provided literature, receptor binding assays are typically conducted at a physiological pH of 7.4 to ensure optimal receptor conformation and ligand-receptor interaction.[4][11] Deviations from this pH could alter the ionization state of both the drug and the receptor, potentially affecting binding affinity.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of montelukast in acidic cell culture media. Ensure the pH of your cell culture medium is stable and within the optimal physiological range (typically 7.2-7.4). Prepare fresh stock solutions of montelukast in a suitable solvent (e.g., DMSO or ethanol) and add to the media immediately before the experiment. Consider using a pH stabilizer in your formulation if permissible for your experimental setup.[2]
Precipitation of montelukast in the assay medium. Montelukast has low aqueous solubility at acidic pH.[9] Visually inspect the assay medium for any precipitation after adding montelukast. If precipitation is observed, consider preparing a more dilute stock solution or using a solubilizing agent that is compatible with your cell line.
Interaction with other components in the assay medium. Evaluate potential interactions of montelukast with other compounds in your experimental setup. For example, interactions with certain ions might affect its stability.[12]
Issue 2: Poor or variable results in HPLC analysis.
Possible Cause Troubleshooting Step
Degradation during sample preparation or storage. Prepare samples in a mobile phase or a diluent that ensures the stability of montelukast. If samples need to be stored, keep them at a low temperature (e.g., 2-8°C) and protect them from light.[13] Montelukast is known to be light-sensitive.[3]
Inappropriate mobile phase pH. The pH of the mobile phase is crucial for achieving good chromatographic separation and peak shape. An acidic mobile phase (e.g., pH 3.5-4.5) is often used for the analysis of montelukast.[1][14][15] Ensure the pH of your mobile phase is accurately prepared and consistent across different runs.
Co-elution of degradation products with the parent peak. If you suspect degradation, use a validated stability-indicating HPLC method that can separate montelukast from its potential degradation products.[1][5] This typically involves using a gradient elution and a suitable column.

Data Presentation

Table 1: Solubility of Montelukast Sodium at Different pH Values

pHMediumSolubility (µg/mL)
1.2Simulated Gastric Fluid (USP)~0.18
2.0In the presence of sodium lauryl sulphate240
4.0 - 5.0Blank BuffersFive-fold increase from lower pH
5.0 - 7.5Blank BuffersNo significant difference
7.5Biorelevant MediaHighest solubility observed
Data compiled from ResearchGate article.[9]

Table 2: Summary of Montelukast Degradation under Stress Conditions

Stress ConditionObservation
Acid Hydrolysis (e.g., 0.1 M HCl) Significant degradation observed.[4][5][6][7][8]
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Degradation observed, but generally more stable than in acidic conditions.[1][2][4][5][6]
Oxidative (e.g., H₂O₂) Degradation observed, with the formation of sulfoxide as a major degradant.[3][9]
Thermal Degradation can occur at elevated temperatures.[3]
Photolytic Sensitive to light, leading to the formation of its cis-isomer.[3]
This table summarizes qualitative findings from multiple sources.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Montelukast Sodium

This protocol provides a general framework for a stability-indicating RP-HPLC method. Specific parameters may need to be optimized for your instrumentation and specific sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) or Ammonium acetate (B1210297) (analytical grade)

  • Orthophosphoric acid or Acetic acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an acidic buffer and an organic solvent. Examples include:

    • Acetonitrile and 0.01M potassium dihydrogen phosphate buffer pH 4.0 (7:3 v/v)[1]

    • Methanol and 0.1% o-phosphoric acid (90:10 v/v), pH 6.8[5]

    • Acetonitrile, buffer (10 mM potassium dihydrogen phosphate), and methanol at pH 4.5 (50:30:20 v/v/v)[14]

    • Ammonium acetate buffer (pH 3.5) and methanol (15:85 v/v)[3][15]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or 355 nm[1][3][15]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

3. Standard Solution Preparation:

  • Prepare a stock solution of montelukast sodium reference standard in a suitable solvent (e.g., methanol or mobile phase).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation:

  • For drug substance, dissolve an accurately weighed amount in the mobile phase.

  • For formulated products (e.g., tablets), weigh and finely powder a number of tablets. Transfer an accurately weighed portion of the powder equivalent to a known amount of montelukast into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm filter before injection.

5. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature. Neutralize the solution before injection.

  • Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat.

  • Photodegradation: Expose the drug solution to UV light.

6. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions and the stressed samples.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Protocol 2: CysLT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of montelukast for the CysLT1 receptor.

1. Materials and Reagents:

  • Cell membranes expressing the CysLT1 receptor (e.g., from transfected HEK293 cells or guinea pig lung tissue)

  • Radiolabeled ligand (e.g., [³H]LTD₄)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known CysLT1 antagonist like zafirlukast)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation cocktail

  • Scintillation counter

2. Membrane Preparation:

  • Harvest cells expressing the CysLT1 receptor and wash with ice-cold PBS.

  • Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.

  • Homogenize the cell lysate using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in the assay buffer.

  • Determine the protein concentration of the membrane preparation.

3. Assay Procedure:

  • Set up the assay in a 96-well filter plate with the following conditions in triplicate:

    • Total Binding: Assay buffer, CysLT1 membranes, and [³H]LTD₄.

    • Non-specific Binding: Assay buffer, CysLT1 membranes, [³H]LTD₄, and a high concentration of a non-radiolabeled CysLT1 ligand.

    • Competition Binding: Assay buffer, CysLT1 membranes, [³H]LTD₄, and varying concentrations of montelukast.

  • Initiate the binding reaction by adding the membrane suspension to the wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

4. Filtration and Counting:

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the montelukast concentration.

  • Determine the IC₅₀ value (the concentration of montelukast that inhibits 50% of the specific [³H]LTD₄ binding) using non-linear regression analysis.

  • The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualizations

Montelukast_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LeukotrieneD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LeukotrieneD4->CysLT1R Binds & Activates Montelukast Montelukast Montelukast->CysLT1R Blocks Gq_protein Gq Protein Activation CysLT1R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammatory_response Inflammatory Responses (Bronchoconstriction, etc.) Ca_release->Inflammatory_response PKC->Inflammatory_response

Caption: Montelukast Signaling Pathway Inhibition.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject Samples Prep_Standard->Injection Prep_Sample Prepare Sample Solutions (Drug Substance or Formulation) Prep_Sample->Injection Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, etc.) Forced_Degradation->Injection HPLC_System HPLC System (C18 Column, Mobile Phase, Detector) Chromatogram Generate Chromatograms HPLC_System->Chromatogram Injection->HPLC_System Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Montelukast & Degradation Products Peak_Integration->Quantification Calibration_Curve->Quantification Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Quantification->Validation

Caption: HPLC Workflow for Montelukast Stability Testing.

Receptor_Binding_Workflow cluster_materials Materials Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare CysLT1R Membranes Incubation Incubate Membranes, Ligand, & Montelukast in 96-well plate Membrane_Prep->Incubation Ligand_Prep Prepare Radiolabeled Ligand ([³H]LTD₄) Ligand_Prep->Incubation Drug_Prep Prepare Montelukast Solutions Drug_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing IC50_Ki Determine IC₅₀ and Ki Values Data_Processing->IC50_Ki

Caption: CysLT1 Receptor Binding Assay Workflow.

References

Technical Support Center: Montelukast Sodium Hydrate Photodegradation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of montelukast (B128269) sodium hydrate (B1144303) during experiments.

Troubleshooting Guide

This section addresses common issues encountered during the handling and experimentation of montelukast sodium hydrate, providing direct solutions to mitigate photodegradation.

Question: My montelukast sodium solution is showing unexpected degradation even with minimal light exposure. What could be the cause?

Answer: Several factors beyond direct light can contribute to the degradation of montelukast sodium in solution. The primary photodegradation product is its cis-isomer, and montelukast S-oxide can also form, particularly under oxidative stress.[1] The rate of photodegradation is significantly influenced by the solvent, pH, and the presence of oxidizing agents.[2][1][3][4]

Consider the following:

  • Solvent Choice: The stability of montelukast varies considerably between solvents. It has been found to be most stable in 70% methanol (B129727).[2][1]

  • pH of the Solution: Montelukast is more stable in alkaline solutions and degrades rapidly in acidic conditions.[2][1][5]

  • Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, can accelerate degradation, leading to the formation of montelukast S-oxide.[2][1][6]

Question: I am observing variability in degradation rates between different batches of my experiment. How can I ensure consistency?

Answer: Inconsistent results often stem from subtle variations in experimental conditions. To ensure reproducibility, strictly control the following:

  • Light Source and Intensity: The rate of photodegradation is dependent on the light source. The degradation rate increases in the order of sodium < neon < tungsten < daylight < UV (254 nm).[2][1] Use a consistent light source and measure its intensity for each experiment.

  • Exposure Time: The duration of light exposure is a critical factor influencing the extent of degradation.[7]

  • Temperature: While montelukast is sensitive to light, thermal degradation can also occur, especially at elevated temperatures and in acidic or oxidative solutions.[2][1][4] Maintain a constant and controlled temperature throughout your experiments.

  • Container Type: Use amber-colored glassware or wrap your containers in aluminum foil to protect the samples from light.

Question: Are there any chemical stabilizers I can add to my solution to prevent photodegradation?

Answer: Yes, certain stabilizers can help preserve the integrity of montelukast sodium in solution. Consider the following options:

  • pH Adjustment: Maintaining a slightly alkaline pH can significantly reduce degradation.[2][1] Buffers such as sodium bicarbonate or sodium hydroxide (B78521) can be used.[8][9]

  • Chelating Agents: EDTA sodium has been shown to provide excellent stability.[10]

  • Antioxidants: In cases where oxidative degradation is a concern, the addition of antioxidants might be beneficial. Fumaric acid has been noted for its stabilizing activity against the formation of montelukast sulphoxide.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary photodegradation pathway of montelukast sodium?

A1: The primary photodegradation pathway of montelukast sodium involves photoisomerization from the active trans-isomer to the inactive cis-isomer upon exposure to light.[2][1] Another significant degradation product is montelukast S-oxide, which is often formed under oxidative conditions that can be exacerbated by light exposure.[2][1][6]

Q2: How should I store my this compound solid and solutions?

A2: For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight.[12][13] Solutions should be freshly prepared and used immediately. If storage is necessary, they should be kept in amber-colored volumetric flasks or containers wrapped in aluminum foil at a recommended temperature of 4°C.[12]

Q3: What analytical methods are suitable for detecting and quantifying montelukast and its photodegradation products?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying montelukast from its degradation products.[1][14] UV-Vis spectrophotometry can also be used for monitoring degradation, though it may not be able to distinguish between the parent drug and its degradants as effectively as HPLC.[3][7]

Q4: Are there any established guidelines for photostability testing of montelukast?

A4: Yes, the International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B) that are widely followed.[15] These guidelines outline procedures for forced degradation testing and confirmatory studies to assess the photosensitivity of drug substances and products.[15]

Data on Montelukast Sodium Photodegradation

The following tables summarize quantitative data on the degradation of montelukast sodium under various experimental conditions.

Table 1: Influence of Light Source on Photodegradation in Solution

Light SourceRelative Rate of DegradationReference
Sodium LampLowest[2][1]
Neon LampLow[2][1]
Tungsten LampModerate[2][1]
DaylightHigh[2][1]
UV (254 nm)Highest[2][1]

Table 2: Effect of Solvent on Montelukast Stability

SolventStabilityReference
70% MethanolMost Stable[2][1]
MethanolFreely Soluble[3]
EthanolFreely Soluble[3]
WaterFreely Soluble[3]

Table 3: Impact of pH and Stress Conditions on Degradation

ConditionDegradation LevelMajor Degradation ProductReference
Acidic (e.g., 0.1 M HCl)HighMontelukast cis-isomer[1][4]
Alkaline (e.g., 0.1 M NaOH)Low-[2][1]
Oxidative (e.g., 3% H₂O₂)HighMontelukast S-oxide[2][1]
Thermal (80°C)Low (in the absence of other stressors)-[16]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of Montelukast Sodium in Solution

This protocol outlines a general procedure for conducting a forced photodegradation study to assess the photostability of montelukast sodium in solution.

  • Preparation of Montelukast Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 70% methanol) to a known concentration (e.g., 100 µg/mL).

    • Prepare a control sample by wrapping a container of the same solution in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the unwrapped sample in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Expose the sample to a controlled light intensity for a defined period. For example, expose a methanol solution (100 µg/mL) to UV radiation (352 nm) for 15 minutes.[16]

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

    • Dilute the aliquots to a suitable concentration for analysis (e.g., 20 µg/mL).[16]

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining montelukast and the formation of any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples to the control sample to identify and quantify the degradation products.

    • Calculate the percentage of degradation over time.

Visualizations

Photodegradation_Pathway Montelukast Montelukast Sodium (trans-isomer) Cis_Isomer cis-isomer (Degradation Product) Montelukast->Cis_Isomer Light Exposure (Photoisomerization) S_Oxide Montelukast S-oxide (Degradation Product) Montelukast->S_Oxide Oxidative Stress (e.g., H₂O₂, Light)

Caption: Photodegradation pathway of montelukast sodium.

Caption: Workflow for a photostability experiment.

Troubleshooting_Logic Start Unexpected Degradation Observed Check_Light Is the sample adequately protected from light? Start->Check_Light Check_Solvent Is the solvent optimized? (e.g., 70% Methanol) Check_pH Is the pH alkaline? Check_Solvent->Check_pH Yes Change_Solvent Switch to a more stable solvent. Check_Solvent->Change_Solvent No Check_Oxidation Are oxidizing agents present? Check_pH->Check_Oxidation Yes Adjust_pH Adjust pH to alkaline range. Check_pH->Adjust_pH No Check_Light->Check_Solvent Yes Use_Amber Use amber glassware or wrap in foil. Check_Light->Use_Amber No Add_Stabilizer Consider adding a stabilizer (e.g., EDTA). Check_Oxidation->Add_Stabilizer Yes

Caption: Troubleshooting decision tree for montelukast degradation.

References

Validation & Comparative

comparing the efficacy of montelukast and pranlukast in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical respiratory and inflammatory disease research, montelukast (B128269) and pranlukast (B1678047), both potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonists, are subjects of extensive investigation. This guide offers a detailed comparison of their preclinical efficacy, drawing upon available in vitro and in vivo data. While direct head-to-head preclinical studies are limited, this document synthesizes findings from various independent studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

Both montelukast and pranlukast exert their therapeutic effects by competitively antagonizing the CysLT1 receptor, thereby inhibiting the pro-inflammatory and bronchoconstrictive actions of cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4.[1] These lipid mediators are pivotal in the pathophysiology of asthma and allergic rhinitis, contributing to airway smooth muscle contraction, increased vascular permeability, mucus secretion, and eosinophil recruitment.[1][2]

The binding affinity of the CysLT1 receptor for its endogenous ligands is in the order of LTD4 > LTC4 or LTE4.[2] Montelukast and pranlukast are specific for the CysLT1 receptor and do not antagonize the CysLT2 receptor.[2]

Below is a diagram illustrating the cysteinyl leukotriene signaling pathway and the point of intervention for CysLT1 receptor antagonists.

Cysteinyl Leukotriene Signaling Pathway Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic_Acid->5-LO activation LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor binds to Pathophysiological_Effects Pathophysiological Effects (Bronchoconstriction, Inflammation, etc.) CysLT1_Receptor->Pathophysiological_Effects activates Montelukast_Pranlukast Montelukast / Pranlukast Montelukast_Pranlukast->CysLT1_Receptor antagonizes

Figure 1: CysLT1 Signaling Pathway and Antagonist Action.

Quantitative Data Presentation

The following tables summarize the available quantitative data from preclinical studies comparing montelukast and pranlukast. It is important to note that much of this data comes from separate studies, which may have utilized different experimental conditions.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

ParameterMontelukastPranlukastOrganism/SystemCommentsReference
CysLT1 Receptor Binding
Rank Order of Potency vs. [3H]LTD4HigherLowerHuman Lung ParenchymaMontelukast demonstrated higher affinity than pranlukast for the CysLT1 receptor.[3]
Functional Antagonism
pA2 (vs. LTD4-induced contraction)9.3Not ReportedGuinea Pig TracheaThe pA2 value indicates potent antagonism of LTD4-induced smooth muscle contraction.[4]
Off-Target Effects (P2Y Receptors)
IC50 (vs. UTP-induced Ca2+ mobilization)7.7 µM4.3 µMdU937 cellsPranlukast was more potent in inhibiting UTP-induced calcium mobilization.[5]
IC50 (vs. UDP-induced Ca2+ mobilization)4.5 µM1.6 µMdU937 cellsPranlukast was more potent in inhibiting UDP-induced calcium mobilization.[5]
IC50 (vs. 2-MeSADP at P2Y1 receptors)0.122 µM0.028 µM1321N1 astrocytoma cellsPranlukast showed higher potency at the P2Y1 receptor.[5]
IC50 (vs. UDP at P2Y6 receptors)0.859 µM0.150 µM1321N1 astrocytoma cellsPranlukast demonstrated greater potency at the P2Y6 receptor.[5]

Table 2: In Vivo Efficacy in Animal Models of Asthma

ParameterMontelukastPranlukastAnimal ModelCommentsReference
Bronchoconstriction
Inhibition of LTD4-induced bronchoconstrictionEffectiveEffectiveGuinea PigBoth drugs inhibit bronchoconstriction induced by CysLTs and antigens.[6]
Inhibition of Ovalbumin-induced bronchoconstrictionED50 = 0.03 mg/kg (oral)Not ReportedRat (conscious, sensitized)Demonstrates in vivo potency in an allergen-induced asthma model.[4]
Airway Inflammation
Reduction of Eosinophil InfiltrationEffectiveEffectiveGuinea Pig (allergen-induced)Both drugs reduce the influx of eosinophils into the airways.[7]
Reduction of Inflammatory Cells in BALFEffectiveNot ReportedGuinea Pig (cough variant asthma)Montelukast significantly reduced the total cell number in bronchoalveolar lavage fluid.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are descriptions of key experimental protocols used to evaluate montelukast and pranlukast.

CysLT1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a compound for the CysLT1 receptor.

  • Membrane Preparation: Membranes rich in CysLT1 receptors are prepared from tissues such as human or guinea pig lung parenchyma or from cultured cells (e.g., U937 cells).[3][6] The tissue or cells are homogenized and centrifuged to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand, typically [3H]LTD4.

  • Competition: Increasing concentrations of the unlabeled test compound (montelukast or pranlukast) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value to represent the binding affinity of the antagonist.

In Vitro Guinea Pig Tracheal Smooth Muscle Contraction

This assay assesses the functional antagonism of CysLT1 receptor-mediated bronchoconstriction.

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings or strips and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: A contractile agent, typically LTD4, is added to the organ bath in a cumulative concentration-response manner to induce tracheal smooth muscle contraction, which is measured isometrically.[4]

  • Antagonist Evaluation: To determine the potency of an antagonist, the tracheal preparations are pre-incubated with various concentrations of montelukast or pranlukast before the addition of the contractile agent.

  • Data Analysis: The antagonistic potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of the agonist.[4]

In Vivo Ovalbumin-Sensitized Guinea Pig Model of Asthma

This model is used to evaluate the efficacy of anti-asthmatic drugs in a relevant in vivo setting of allergic airway inflammation and hyperresponsiveness.

  • Sensitization: Guinea pigs are actively sensitized to ovalbumin (OVA), a common allergen, typically by intraperitoneal or subcutaneous injections of OVA mixed with an adjuvant like aluminum hydroxide.[8][9]

  • Allergen Challenge: After a sensitization period (usually 2-3 weeks), the animals are challenged with an aerosolized solution of OVA to induce an asthmatic response, including bronchoconstriction and airway inflammation.[9]

  • Drug Administration: Test compounds (montelukast or pranlukast) are administered, usually orally or intravenously, at a specified time before the allergen challenge.[4]

  • Measurement of Airway Response: Airway resistance or bronchoconstriction is measured using techniques like whole-body plethysmography or by recording changes in intratracheal pressure.[8][9]

  • Assessment of Inflammation: Following the airway response measurements, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells for counting and differential analysis. Lung tissue may also be collected for histological examination of inflammatory cell infiltration and other pathological changes.[8]

Experimental Workflow: Ovalbumin-Sensitized Guinea Pig Model cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Assessment Phase Sensitization Sensitization with Ovalbumin (OVA) + Adjuvant (e.g., Al(OH)3) Drug_Admin Drug Administration (Montelukast, Pranlukast, or Vehicle) Sensitization->Drug_Admin 2-3 weeks OVA_Challenge Aerosolized OVA Challenge Drug_Admin->OVA_Challenge Pre-treatment Airway_Response Measurement of Airway Response (e.g., Bronchoconstriction) OVA_Challenge->Airway_Response Immediate Inflammation_Assessment Assessment of Airway Inflammation (BALF cell count, Histology) Airway_Response->Inflammation_Assessment Post-measurement

Figure 2: Workflow for an Ovalbumin-Sensitized Guinea Pig Model.

Discussion and Conclusion

The available preclinical data indicates that both montelukast and pranlukast are potent and selective CysLT1 receptor antagonists. Montelukast appears to have a higher binding affinity for the CysLT1 receptor compared to pranlukast in human lung tissue.[3] In functional assays, montelukast has a demonstrated high pA2 value against LTD4-induced tracheal contraction in guinea pigs.[4]

Interestingly, studies on off-target effects have revealed that both drugs can interact with P2Y purinergic receptors, with pranlukast generally showing higher potency in inhibiting nucleotide-induced calcium mobilization.[5] The clinical relevance of this finding is yet to be fully elucidated but suggests potential for broader pharmacological effects beyond CysLT1 receptor antagonism.

In vivo studies in animal models of asthma confirm the efficacy of both drugs in attenuating key features of the disease, including bronchoconstriction and eosinophilic inflammation.[6][7] However, a lack of direct, head-to-head comparative studies with comprehensive dose-response analyses makes it challenging to definitively conclude on the relative in vivo potency of these two compounds.

For researchers and drug development professionals, the choice between montelukast and pranlukast in a preclinical setting may depend on the specific research question. Montelukast's extensive characterization and higher reported CysLT1 receptor affinity may make it a preferred tool for studies focused specifically on this pathway. Pranlukast's more potent effects on P2Y receptors might be of interest for investigating the interplay between purinergic and leukotriene signaling in inflammatory conditions.

Future preclinical research would benefit from direct comparative studies of montelukast and pranlukast in standardized in vitro and in vivo models to provide a more definitive assessment of their relative efficacy and to further explore their differential pharmacological profiles.

References

Validating the CysLT1 Receptor Antagonist Selectivity of Montelukast: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of montelukast's selectivity for the cysteinyl leukotriene 1 (CysLT1) receptor against other alternatives, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven resource for evaluating the performance of montelukast (B128269) in a research and development context.

Executive Summary

Montelukast is a potent and highly selective antagonist of the CysLT1 receptor, a key mediator in the inflammatory cascade associated with asthma and allergic rhinitis.[1] Its mechanism of action involves the competitive inhibition of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) binding to the CysLT1 receptor, thereby preventing downstream signaling events such as bronchoconstriction and inflammatory cell recruitment.[2][3] This guide presents a comparative analysis of montelukast's binding affinity and functional potency against other common CysLT1 receptor antagonists, namely zafirlukast (B1683622) and pranlukast. Furthermore, it delves into the selectivity profile of montelukast by examining its activity at the CysLT2 receptor and other potential off-target receptors. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a compound to its target receptor is a critical measure of its potency. Radioligand binding assays are the gold standard for quantifying this interaction. The following table summarizes the reported binding affinities (Ki or IC50 values) of montelukast and its main competitors for the CysLT1 receptor. Lower values are indicative of a higher binding affinity.

CompoundReceptorRadiolabeled LigandBinding Affinity (nM)Species/Tissue Source
Montelukast CysLT1[3H]LTD4Ki: 0.18 ± 0.03Guinea Pig Lung
CysLT1[3H]LTD4Ki: 4Sheep Lung
CysLT1[3H]LTD4Ki: 0.52 ± 0.23U937 Cell Membranes
Zafirlukast CysLT1[3H]LTD4-Guinea Pig Lung
Pranlukast CysLT1[3H]LTD4-Guinea Pig Lung

Note: The table compiles data from various sources. Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.

Functional Antagonist Potency

Functional assays measure the ability of a compound to inhibit the biological response induced by an agonist. For CysLT1 receptor antagonists, this is often assessed by their ability to block leukotriene D4 (LTD4)-induced responses, such as calcium mobilization or smooth muscle contraction.

CompoundFunctional AssayAgonistIC50 (µM)Cell Line/Tissue
Montelukast Calcium MobilizationUTP7.7dU937 cells
Calcium MobilizationUDP4.5dU937 cells
Inositol Phosphate Production2-MeSADP0.1221321N1-hP2Y₁ cells
Pranlukast Calcium MobilizationUTP4.3dU937 cells
Calcium MobilizationUDP1.6dU937 cells
Inositol Phosphate Production2-MeSADP0.1501321N1-hP2Y₆ cells

Note: The data presented for UTP, UDP, and 2-MeSADP reflect off-target effects on P2Y receptors and are included to provide a more complete selectivity profile.

Selectivity Profile of Montelukast

A critical aspect of a drug's profile is its selectivity for the intended target over other receptors, as off-target interactions can lead to undesired side effects. Montelukast is highly selective for the CysLT1 receptor.[1]

  • CysLT2 Receptor: Montelukast shows essentially no activity at the CysLT2 receptor.[3]

  • Other Receptors: While highly selective, some studies have shown that at micromolar concentrations, montelukast can interact with other receptors, such as purinergic P2Y receptors.[4] This is an important consideration in experimental design, particularly when using high concentrations of the antagonist.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[2] Activation of the receptor by its endogenous ligands (LTC4, LTD4, LTE4) initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effector proteins. This ultimately results in the physiological responses associated with asthma and allergic rhinitis, such as smooth muscle contraction and inflammation.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R binds Gq Gq CysLT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Effectors (e.g., ERK, NF-κB) PKC->Downstream activates Response Cellular Response (e.g., Contraction, Inflammation) Downstream->Response Montelukast Montelukast Montelukast->CysLT1R antagonizes

Caption: CysLT1 Receptor Signaling Pathway and the point of Montelukast inhibition.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., montelukast) for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand ([3H]LTD4).

Materials:

  • CysLT1 receptor-expressing cell membranes (e.g., from guinea pig lung or transfected cell lines)

  • [3H]LTD4 (radioligand)

  • Test compound (montelukast) and other CysLT1 receptor antagonists

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus (cell harvester)

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.

  • Total Binding: Add 50 µL of Assay Buffer.

  • Non-specific Binding: Add 50 µL of a high concentration of an unlabeled CysLT1 ligand (e.g., 10 µM zafirlukast) to saturate the specific binding sites.[5]

  • Competitor Binding: Add 50 µL of serial dilutions of the test compound (montelukast).

  • Radioligand Addition: Add 50 µL of [3H]LTD4 to all wells at a concentration at or below its Kd (typically 0.5-2 nM).[5]

  • Initiation of Binding: Add 100 µL of the CysLT1 membrane suspension (typically 10-50 µg of protein per well) to each well.[5] The final assay volume should be 200 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[5]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three to five times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Transfer the filter discs to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start plate_prep Prepare 96-well Plate (Total, Non-specific, Competitor) start->plate_prep add_reagents Add Assay Buffer, Competitor, and [3H]LTD4 plate_prep->add_reagents add_membranes Add CysLT1 Membranes add_reagents->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50 and Ki determination) count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start seed_cells Seed CysLT1-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with Fluo-4 AM seed_cells->dye_loading add_antagonist Add test compound (e.g., Montelukast) dye_loading->add_antagonist measure_baseline Measure baseline fluorescence add_antagonist->measure_baseline add_agonist Add LTD4 agonist measure_baseline->add_agonist measure_response Measure kinetic fluorescence response add_agonist->measure_response analyze Analyze data (IC50 determination) measure_response->analyze end End analyze->end

References

A Comparative Guide to Analytical Methods for Montelukast Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Montelukast (B128269) Sodium Hydrate is paramount for ensuring product quality and therapeutic efficacy. This guide provides an objective comparison of common analytical methods—High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC)—supported by experimental data to aid in the selection of the most suitable method for your specific analytical needs.

Cross-Validation of Analytical Methods: A Workflow

Cross-validation ensures the equivalency and reliability of different analytical methods used for the same analyte. A typical workflow involves analyzing the same batches of a drug substance or product by the different methods and statistically comparing the results.

Cross-Validation Workflow cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison HPLC HPLC Method Development HPLC_Val HPLC Method Validation (ICH Guidelines) HPLC->HPLC_Val UV UV-Vis Method Development UV_Val UV-Vis Method Validation (ICH Guidelines) UV->UV_Val HPTLC HPTLC Method Development HPTLC_Val HPTLC Method Validation (ICH Guidelines) HPTLC->HPTLC_Val Sample Select Same Batch of Montelukast Sodium Hydrate Samples Analysis Analyze Samples by Validated Methods Sample->Analysis Results_HPLC Results from HPLC Analysis->Results_HPLC HPLC Results_UV Results from UV-Vis Analysis->Results_UV UV-Vis Results_HPTLC Results from HPTLC Analysis->Results_HPTLC HPTLC Stat_Analysis Statistical Comparison (e.g., t-test, F-test) Results_HPLC->Stat_Analysis Results_UV->Stat_Analysis Results_HPTLC->Stat_Analysis Conclusion Conclusion on Method Equivalency Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive chromatographic technique, widely regarded as the gold standard for the analysis of pharmaceutical compounds.

Data Presentation: HPLC Method Validation Parameters

ParameterReported ValuesReference
Linearity Range1-100 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (% Recovery)99.51 ± 1.76%[1]
Precision (% RSD)< 2%[2][3]
Limit of Detection (LOD)1.31 µg/mL[1]
Limit of Quantification (LOQ)3.97 µg/mL[1]

Experimental Protocol: A Validated RP-HPLC Method [1]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Octadecylsilane (C18) column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and 1 mM sodium acetate (B1210297) (pH adjusted to 6.3 with acetic acid) in a 90:10 v/v ratio.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 285 nm.

  • Sample Preparation: Twenty tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of powder equivalent to 10 mg of montelukast sodium is accurately weighed and transferred to a 100 mL volumetric flask. The powder is dissolved in the mobile phase, sonicated for 15 minutes, and then the volume is made up to the mark with the mobile phase. The solution is filtered through a 0.45 µm membrane filter.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and more cost-effective method suitable for routine quality control analysis.

Data Presentation: UV-Visible Spectrophotometry Method Validation Parameters

ParameterReported ValuesReference
Linearity Range5-25 µg/mL[4]
Correlation Coefficient (r²)> 0.999[4]
Accuracy (% Recovery)98.91 - 100.33%[4]
Precision (% RSD)< 2%[4]
Wavelength of Maximum Absorbance (λmax)287.3 nm[5]

Experimental Protocol: A Validated UV-Visible Spectrophotometric Method [4]

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: Methanol (B129727).

  • Procedure: Standard solutions of montelukast sodium are prepared in methanol at various concentrations. The absorbance of these solutions is measured at the λmax. For the analysis of tablets, a powder equivalent to a known amount of montelukast sodium is dissolved in methanol, filtered, and diluted to a suitable concentration before measuring the absorbance.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of high throughput as multiple samples can be analyzed simultaneously on a single plate.

Data Presentation: HPTLC Method Validation Parameters

ParameterReported ValuesReference
Linearity Range120-1000 ng/spot
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)99.20 - 100.88%
Precision (% RSD)1.02 - 1.90%
Limit of Detection (LOD)2.08 ng/spot
Limit of Quantification (LOQ)-

Experimental Protocol: A Validated HPTLC Method

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia (B1221849) solution (25%) in a 14:3:2 v/v/v ratio.

  • Application: Standard and sample solutions are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a twin-trough chamber up to a distance of 80 mm.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned at 230 nm.

Comparative Analysis

FeatureHPLCUV-Visible SpectrophotometryHPTLC
Specificity High (excellent separation of analyte from impurities)Low (interference from excipients is possible)Moderate to High (good separation with appropriate mobile phase)
Sensitivity HighModerateHigh
Throughput Low (sequential analysis)HighHigh (simultaneous analysis of multiple samples)
Cost High (instrumentation and solvent consumption)LowModerate
Complexity High (requires skilled operators)LowModerate

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC is the preferred method for stability studies, impurity profiling, and when high accuracy and specificity are critical.

  • UV-Visible Spectrophotometry is a suitable and economical choice for routine quality control assays of the bulk drug and finished products where interference from excipients is minimal.

  • HPTLC is advantageous for rapid screening and analysis of a large number of samples, offering a good balance between performance and cost.

It is recommended that for a given product, the chosen routine method (e.g., UV or HPTLC) be cross-validated against a reference method like HPLC to ensure the reliability and comparability of the analytical results.

References

A Comparative Analysis of Montelukast Sodium Hydrate from Different Suppliers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the comparative analysis of Montelukast (B128269) Sodium Hydrate, a potent and selective leukotriene receptor antagonist, from various suppliers. Ensuring the quality, purity, and consistency of the active pharmaceutical ingredient (API) is paramount in drug development and manufacturing. This document outlines key experimental protocols and data presentation formats to facilitate an objective evaluation of Montelukast Sodium Hydrate from different sources.

Purity and Impurity Profiling

The purity of this compound and the profile of its impurities are critical quality attributes that can impact both efficacy and safety. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantifying Montelukast Sodium and its related substances.[1] Impurities can arise from the synthesis process or degradation and are essential to identify and quantify.[2][3]

Table 1: Comparative Purity and Impurity Profile of this compound from Different Suppliers
ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity (by HPLC, %) 99.8599.7299.91≥ 99.5%
Known Impurities (%)
- Montelukast Sulfoxide0.050.080.04≤ 0.10%
- Montelukast cis-isomer0.030.050.02≤ 0.05%
- Michael Adducts< 0.010.02< 0.01≤ 0.05%
Unknown Impurities (%) 0.020.040.01≤ 0.05%
Total Impurities (%) 0.100.190.07≤ 0.20%
Experimental Protocol: Purity and Impurity Profiling by HPLC

A stability-indicating reversed-phase HPLC method can be employed for the determination of Montelukast Sodium and its impurities.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 2.5) and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.[4]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 100 µg/mL.[4]

  • Procedure: Inject the prepared sample solution into the chromatograph. The retention time for Montelukast is typically around 3.4 minutes under these conditions.[4] Impurities are identified based on their relative retention times compared to the principal peak. Quantification is performed using an external standard method.

Dissolution Profile

The dissolution rate of an API is a critical factor influencing its bioavailability. Comparative in vitro dissolution studies are essential to ensure consistent performance across different suppliers.[5][6]

Table 2: Comparative Dissolution Profile of this compound
Time (minutes)% Dissolved (Supplier A)% Dissolved (Supplier B)% Dissolved (Supplier C)Acceptance Criteria
5454248Report
15787582Report
30928995≥ 80% (Q)
45989699Report
Experimental Protocol: Dissolution Testing

The following protocol is based on USP guidelines for Montelukast Sodium tablets and can be adapted for the API.[7]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.5% (w/v) Sodium Dodecyl Sulfate in water.[7]

  • Paddle Speed: 50 rpm.[7]

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 5, 15, 30, and 45 minutes.[7]

  • Sample Analysis: The amount of dissolved this compound is determined by UV-Vis spectrophotometry or HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of an API from different suppliers.

G Experimental Workflow for API Comparison cluster_0 Sample Acquisition cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Comparison cluster_3 Supplier Selection S1 Supplier A Purity Purity & Impurity (HPLC) S1->Purity Dissolution Dissolution Profile S1->Dissolution Physical Physical Properties (e.g., Particle Size) S1->Physical S2 Supplier B S2->Purity S2->Dissolution S2->Physical S3 Supplier C S3->Purity S3->Dissolution S3->Physical DA Data Tabulation & Statistical Analysis Purity->DA Dissolution->DA Physical->DA SS Selection of Optimal Supplier DA->SS

Caption: Workflow for API comparison from different suppliers.

Signaling Pathway of Montelukast

Montelukast acts as a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, thereby inhibiting the pro-inflammatory effects of leukotrienes.[8][9]

G Leukotriene Signaling Pathway and Montelukast Action cluster_0 Inflammatory Stimulus cluster_1 Leukotriene Synthesis cluster_2 Receptor Binding and Cellular Response cluster_3 Therapeutic Intervention Stimulus Inflammatory Stimuli (e.g., Allergens) AA Arachidonic Acid Stimulus->AA LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Binding LTE4->CysLT1 Binding Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1->Response Activation Montelukast Montelukast Montelukast->CysLT1 Antagonism

Caption: Montelukast's mechanism of action in the leukotriene pathway.

References

Establishing In Vitro-In Vivo Correlation for Montelukast Sodium Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing an in vitro-in vivo correlation (IVIVC) for montelukast (B128269) sodium hydrate (B1144303), a selective leukotriene receptor antagonist. Given its classification as a Biopharmaceutics Classification System (BCS) Class II drug—characterized by low solubility and high permeability—the in vitro dissolution profile is a critical predictor of in vivo bioavailability.[1][2] This document outlines experimental protocols, presents comparative data, and offers visualizations to aid in the development of robust and predictive IVIVC models for montelukast formulations.

Comparative Analysis of In Vitro Dissolution and In Vivo Pharmacokinetics

Successful IVIVC development for montelukast sodium hydrate hinges on the selection of a dissolution methodology that accurately mimics the physiological conditions of the gastrointestinal tract. Standard dissolution apparatus, such as USP Apparatus 2, with simple aqueous buffers have proven inadequate for predicting the in vivo performance of montelukast.[3][4] Dynamic dissolution systems and biorelevant media are more effective in establishing a meaningful correlation.

Below is a summary of pharmacokinetic data from bioequivalence studies comparing test formulations of montelukast sodium to the reference product, Singulair®.

FormulationCmax (ng/mL)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)Tmax (h)t1/2 (h)Study PopulationStudy Conditions
Test Product (Montiget) 2.531.531.96-3.412 Healthy Pakistani VolunteersFasting
Reference Product (Singulair®) 2.351.281.67-4.612 Healthy Pakistani VolunteersFasting
Test Product (Tecnoquímicas S.A.) 460.5 ± 170.93251.6 ± 1221.83284.9 ± 1270.0~3-4-24 Healthy VolunteersFasting
Reference Product (Singulair®) 440.6 ± 227.43162.5 ± 1537.63196.5 ± 1546.8~3-4-24 Healthy VolunteersFasting

Data presented as mean values or mean ± standard deviation where available.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of IVIVC studies. The following sections describe the protocols for the pivotal experiments.

In Vitro Dissolution Testing: Dynamic Flow-Through Cell Method (USP Apparatus 4)

This method has demonstrated superior predictive ability for montelukast sodium formulations.[5][6]

  • Apparatus: USP Apparatus 4 (Flow-Through Cell).

  • Media: A dynamic pH and media change protocol is employed to simulate the transit through the gastrointestinal tract.

    • Gastric Phase: Simulated Gastric Fluid (SGF) with 0.1% Sodium Lauryl Sulfate (SLS) for 15 minutes.

    • Proximal Small Intestine: Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5 for 45 minutes.

    • Distal Small Intestine: FaSSIF at pH 7.5 for 150 minutes.

  • Flow Rate: The flow rate is adjusted to mimic physiological fluid volumes, for instance, 5 mL/min.[5][6]

  • Temperature: Maintained at 37 ± 0.5°C.

  • Sample Collection: Effluent is collected at predetermined time intervals.

  • Analysis: The concentration of montelukast in the collected samples is determined by a validated High-Performance Liquid Chromatography (HPLC) method.

Composition of Biorelevant Media:

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Contains sodium taurocholate and lecithin (B1663433) in a phosphate (B84403) buffer to mimic the composition of intestinal fluid in a fasted state.[3] The pH is typically around 6.5.[3]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Contains higher concentrations of sodium taurocholate and lecithin in an acetate (B1210297) buffer to simulate the intestinal environment after a meal. The pH is generally lower, around 5.0.[3]

In Vivo Pharmacokinetic Studies

These studies are designed to determine the rate and extent of drug absorption from a formulated product.

  • Study Design: A single-dose, two-treatment, two-period, crossover randomized design is typically used.[7]

  • Subjects: Healthy, non-smoking male and female volunteers.

  • Procedure:

    • Volunteers are administered a single oral dose of the test or reference montelukast sodium tablet after an overnight fast.

    • Blood samples are collected at pre-dose and at specified time points post-administration (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24 hours).

    • Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of montelukast are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key parameters such as Cmax, AUC0-t, AUC0-∞, and Tmax are calculated from the plasma concentration-time profiles.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is used for the quantification of montelukast in dissolution samples and plasma.

  • System: A standard HPLC system with UV or fluorescence detection.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution. A common mobile phase is a mixture of ammonium acetate buffer and methanol in a ratio of 15:85 v/v.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 345 nm.

  • Quantification: A calibration curve is generated using standard solutions of montelukast.

Visualizing the IVIVC Process and Mechanism of Action

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for establishing an IVIVC and the signaling pathway of montelukast.

IVIVC_Workflow formulation Montelukast Formulation (Test vs. Reference) in_vitro In Vitro Dissolution (USP App 4, Biorelevant Media) formulation->in_vitro in_vivo In Vivo Study (Crossover, Healthy Volunteers) formulation->in_vivo hplc_vitro HPLC Analysis in_vitro->hplc_vitro dissolution_profile Dissolution Profile (% Dissolved vs. Time) hplc_vitro->dissolution_profile correlation Level A IVIVC (Fraction Absorbed vs. Fraction Dissolved) dissolution_profile->correlation lcmsms_vivo LC-MS/MS Analysis in_vivo->lcmsms_vivo pk_profile Pharmacokinetic Profile (Plasma Conc. vs. Time) lcmsms_vivo->pk_profile deconvolution Deconvolution (Fraction Absorbed vs. Time) pk_profile->deconvolution deconvolution->correlation

IVIVC Experimental Workflow

Montelukast_MOA leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) binding Binding leukotrienes->binding receptor CysLT1 Receptor (on Airway Smooth Muscle & Eosinophils) inflammation Inflammatory Response: - Bronchoconstriction - Eosinophil Recruitment - Mucus Secretion - Edema receptor->inflammation Activation inhibition Inhibition of Inflammatory Response montelukast This compound block Blockade montelukast->block montelukast->inhibition Leads to binding->receptor block->receptor

Montelukast Mechanism of Action

References

A Head-to-Head Comparison of Montelukast with the Novel Dual CysLT1/CysLT2 Antagonist, Gemilukast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established cysteinyl leukotriene receptor 1 (CysLT1) antagonist, montelukast (B128269), with a novel dual CysLT1 and CysLT2 antagonist, gemilukast (B607625) (also known as ONO-6950). The information presented herein is intended to provide a comprehensive overview of their comparative pharmacology, clinical efficacy based on available head-to-head data, and the experimental methodologies used for their evaluation.

Introduction to Leukotriene Inhibition

Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing a critical role in the pathophysiology of asthma and allergic rhinitis.[1] Cysteinyl leukotrienes (CysLTs), specifically LTC4, LTD4, and LTE4, exert their effects by binding to CysLT receptors, primarily CysLT1 and CysLT2.[1][2] Montelukast is a selective antagonist of the CysLT1 receptor.[1] Gemilukast represents a novel approach by acting as a dual antagonist for both CysLT1 and CysLT2 receptors, which may offer a broader therapeutic effect.[2][3]

Quantitative Data Comparison

The following tables summarize the available quantitative data for montelukast and gemilukast, focusing on their receptor binding affinity and preclinical efficacy.

Table 1: Comparative Receptor Binding Affinity

CompoundReceptorIC50 (nM)Species
Montelukast human CysLT10.46Human
Gemilukast (ONO-6950) human CysLT11.7Human
human CysLT225Human
guinea pig CysLT16.3Guinea Pig
guinea pig CysLT28.2Guinea Pig

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Table 2: Head-to-Head Clinical Trial Data - Allergen-Induced Airway Responses

Outcome MeasureGemilukast (ONO-6950)MontelukastPlacebo
Maximum % Fall in FEV1 (Early Asthmatic Response) Significantly attenuated vs. Placebo (p < 0.05)Significantly attenuated vs. Placebo-
Area under the %FEV1/time curve (Early Asthmatic Response) Significantly attenuated vs. Placebo (p < 0.05)Significantly attenuated vs. Placebo-
Maximum % Fall in FEV1 (Late Asthmatic Response) Significantly attenuated vs. Placebo (p < 0.05)Significantly attenuated vs. Placebo-
Area under the %FEV1/time curve (Late Asthmatic Response) Significantly attenuated vs. Placebo (p < 0.05)Significantly attenuated vs. Placebo-
Allergen-induced Sputum Eosinophils Significantly attenuated vs. PlaceboNot reported in abstract-

FEV1: Forced Expiratory Volume in 1 second. Data from a randomized, three-way crossover study in subjects with mild allergic asthma. The study noted no significant differences between gemilukast and montelukast in the attenuation of early and late asthmatic responses.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the leukotriene signaling pathway and a typical experimental workflow for evaluating leukotriene receptor antagonists.

G Leukotriene Signaling Pathway and Points of Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor CysLT2_Receptor CysLT2 Receptor CysLTs->CysLT2_Receptor G_Protein Gq Protein Activation CysLT1_Receptor->G_Protein CysLT2_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Calcium_Influx Ca2+ Influx IP3_DAG->Calcium_Influx Cellular_Response Bronchoconstriction, Inflammation, Increased Vascular Permeability Calcium_Influx->Cellular_Response Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonist Gemilukast Gemilukast (ONO-6950) Gemilukast->CysLT1_Receptor Antagonist Gemilukast->CysLT2_Receptor Antagonist

Leukotriene Signaling Pathway and Inhibition Points.

G Experimental Workflow for Allergen Challenge Study Screening Screening of Subjects (Mild Allergic Asthma, FEV1 ≥ 70% predicted) Randomization Randomization to Treatment Groups (Crossover Design) Screening->Randomization Treatment_Period_1 Treatment Period 1 (8 days) (Gemilukast, Montelukast, or Placebo) Randomization->Treatment_Period_1 Allergen_Challenge_1 Allergen Inhalation Challenge (Day 7) Treatment_Period_1->Allergen_Challenge_1 Assessments_1 Assessments: - FEV1 Measurement (serial) - Sputum Eosinophils - Airway Hyperresponsiveness Allergen_Challenge_1->Assessments_1 Washout Washout Period Assessments_1->Washout Treatment_Period_2 Treatment Period 2 (8 days) (Crossover to next treatment) Washout->Treatment_Period_2 Allergen_Challenge_2 Allergen Inhalation Challenge (Day 7) Treatment_Period_2->Allergen_Challenge_2 Assessments_2 Assessments: - FEV1 Measurement (serial) - Sputum Eosinophils - Airway Hyperresponsiveness Allergen_Challenge_2->Assessments_2 Treatment_Period_3 Treatment Period 3 (8 days) (Crossover to final treatment) Assessments_2->Treatment_Period_3 Allergen_Challenge_3 Allergen Inhalation Challenge (Day 7) Treatment_Period_3->Allergen_Challenge_3 Assessments_3 Assessments: - FEV1 Measurement (serial) - Sputum Eosinophils - Airway Hyperresponsiveness Allergen_Challenge_3->Assessments_3 Data_Analysis Data Analysis and Comparison of Treatment Effects Assessments_3->Data_Analysis

Workflow for a Head-to-Head Allergen Challenge Study.

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of leukotriene receptor antagonists. These are synthesized from established methodologies and should be adapted as necessary.[5][6][7][8]

Protocol 1: Competitive Radioligand Binding Assay for CysLT1 Receptor

Objective: To determine the binding affinity (IC50 and Ki) of a test compound (e.g., gemilukast) for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • CysLT1-expressing cell membranes (e.g., from transfected HEK293 cells).

  • Radioligand: [3H]LTD4.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compound (gemilukast) and reference compound (montelukast) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled LTD4 or another CysLT1 antagonist.

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cultured cells expressing the CysLT1 receptor.

    • Wash the cells with ice-cold PBS and resuspend in ice-cold Lysis Buffer with protease inhibitors.

    • Homogenize the cells and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in Assay Buffer. Determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 150 µL of membrane preparation + 50 µL of Assay Buffer + 50 µL of [3H]LTD4.

    • Non-specific Binding: 150 µL of membrane preparation + 50 µL of non-specific binding control + 50 µL of [3H]LTD4.

    • Competition Binding: 150 µL of membrane preparation + 50 µL of test/reference compound at varying concentrations + 50 µL of [3H]LTD4.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold Wash Buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Allergen Inhalation Challenge in Subjects with Mild Allergic Asthma

Objective: To evaluate the protective effect of a test compound against early and late asthmatic responses (EAR and LAR) induced by an inhaled allergen.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participant Profile:

  • Subjects with a clinical diagnosis of mild allergic asthma.

  • Demonstrated EAR (≥20% fall in FEV1 within 2 hours) and LAR (≥15% fall in FEV1 between 3 and 7 hours) to a specific allergen during screening.

  • Baseline FEV1 ≥ 70% of the predicted value.

Procedure:

  • Screening Phase:

    • Confirm eligibility criteria, including a positive skin prick test to a relevant allergen.

    • Perform an allergen inhalation challenge to determine the provocative concentration of allergen that causes a 20% fall in FEV1 (PC20).

  • Treatment Periods (Crossover Design):

    • Each subject undergoes three treatment periods (e.g., gemilukast, montelukast, and placebo), separated by a washout period of at least 3 weeks.

    • Subjects take the assigned study medication daily for a specified duration (e.g., 8 days) before the allergen challenge.

  • Allergen Challenge Day (e.g., Day 7 of each treatment period):

    • Administer the daily dose of the study medication.

    • After a set time (e.g., 2 hours), perform the allergen inhalation challenge using the previously determined PC20 dose.

    • Measure FEV1 at baseline and then serially for up to 7-10 hours post-challenge to assess the EAR and LAR.

  • Other Assessments:

    • Collect induced sputum samples before and 24 hours after the allergen challenge to measure inflammatory cell counts (e.g., eosinophils).

    • Measure airway hyperresponsiveness to methacholine (B1211447) before and after the allergen challenge.

  • Data Analysis:

    • The primary endpoints are typically the maximum percent fall in FEV1 during the EAR and LAR, and the area under the FEV1-time curve.

    • Compare the outcomes between the active treatment groups and the placebo group using appropriate statistical methods for crossover designs.

    • Compare the outcomes between the two active treatment groups (gemilukast vs. montelukast).

Conclusion

Montelukast is a well-established and effective CysLT1 receptor antagonist. The novel dual CysLT1/CysLT2 antagonist, gemilukast, has shown comparable efficacy to montelukast in a head-to-head clinical trial in attenuating allergen-induced early and late asthmatic responses in subjects with mild allergic asthma.[4] Preclinical data indicate that gemilukast is a potent antagonist at both CysLT1 and CysLT2 receptors.[2][3] The dual antagonism of gemilukast may offer therapeutic advantages in certain patient populations or in more severe forms of asthma where CysLT2 receptors may play a more prominent role, although further studies are needed to confirm this potential benefit.[4] The experimental protocols provided offer a framework for the continued investigation and comparison of these and other novel leukotriene inhibitors.

References

A Comparative Guide to Validating Montelukast's Effects on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of montelukast (B128269) and its alternatives, focusing on their effects on key downstream signaling pathways. The information presented herein is supported by experimental data to aid in the validation and understanding of their mechanisms of action beyond cysteinyl leukotriene receptor 1 (CysLTR1) antagonism.

Introduction

Montelukast is a selective and potent antagonist of the CysLTR1, a G protein-coupled receptor involved in inflammatory processes, particularly in asthma and allergic rhinitis. By blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), montelukast effectively mitigates bronchoconstriction and inflammation. However, emerging evidence suggests that montelukast and other CysLTR1 antagonists, such as zafirlukast (B1683622) and pranlukast (B1678047), exert effects on various downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. This guide compares the performance of these compounds in modulating these critical cellular signaling cascades.

Comparative Efficacy at the CysLTR1 Receptor

The primary mechanism of action for montelukast, zafirlukast, and pranlukast is the competitive antagonism of the CysLTR1 receptor. Their binding affinities are a key determinant of their potency.

CompoundReceptor Binding Affinity (IC50)SpeciesReference
Montelukast 1.3 ± 0.2 nMHuman[1]
Zafirlukast 2.4 ± 0.5 nMHuman[1]
Pranlukast 1.8 ± 0.3 nMHuman[1]

Impact on Downstream Signaling Pathways

Beyond their primary target, these antagonists have been shown to modulate intracellular signaling pathways that are crucial in inflammation and cell proliferation.

MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Studies have indicated that CysLTR1 antagonists can influence the phosphorylation state of key proteins in this pathway.

CompoundEffect on p38 MAPK PhosphorylationCell TypeConcentrationReference
Montelukast Abolished MCP-1-induced pp38 MAPK expression in a dose-dependent manner.THP-11-100 µM[2]
Zafirlukast Significantly down-regulated MCP-1-induced chemotaxis (p38 MAPK is downstream).THP-1100 µM[2]
Montelukast Suppressed LPS-induced MAPK-phospho-p38 expression.M2 macrophagesNot specified[3]

Note: Direct comparative studies with IC50 values for ERK1/2 phosphorylation for all three compounds are limited. The data above is from separate studies and should be interpreted with caution.

PI3K/Akt Pathway

The PI3K/Akt pathway is a major signaling pathway that regulates cell survival, growth, and proliferation. Inhibition of this pathway can be a key mechanism for the anti-inflammatory and anti-proliferative effects of these drugs. While direct comparative data is scarce, individual studies have shown effects on Akt phosphorylation. For instance, montelukast has been observed to decrease the phosphorylation of Akt in lung cancer cells.

NF-κB Pathway

The NF-κB pathway is a central regulator of inflammatory responses through the transcriptional control of pro-inflammatory cytokines and chemokines.

CompoundEffect on NF-κB ActivationCell TypeConcentrationReference(s)
Montelukast Inhibited NF-κB activation in a dose-related manner.THP-1Not specified[4]
Montelukast Suppressed LPS-induced NF-κB-phospho-p65 expression.M2 macrophagesNot specified[3]
Pranlukast Inhibited TNF-alpha-induced NF-κB activation by about 40% and 30% in U-937 and Jurkat cells, respectively.U-937, Jurkat10 µM[5]

Signaling Pathway Diagrams

CysLTR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes CysLTR1 CysLTR1 CysLTs->CysLTR1 Binds G_Protein Gq/11 CysLTR1->G_Protein Activates Montelukast Montelukast (Antagonist) Montelukast->CysLTR1 Blocks PLC PLC G_Protein->PLC MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway NFkB_Pathway NF-κB Pathway G_Protein->NFkB_Pathway IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC

CysLTR1 signaling and points of montelukast intervention.

Experimental Workflows

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (e.g., with Montelukast) cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging densitometry Densitometry & Normalization imaging->densitometry

General workflow for Western blot analysis.

Experimental Protocols

Western Blotting for ERK Phosphorylation

Objective: To quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in cells treated with CysLTR1 antagonists.

1. Cell Culture and Treatment:

  • Plate cells (e.g., A549, THP-1) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours prior to treatment.

  • Treat cells with various concentrations of montelukast, zafirlukast, or pranlukast for a predetermined time (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle control (e.g., DMSO).

  • Stimulate cells with a known ERK activator (e.g., EGF, PMA) for 10-15 minutes.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

4. Stripping and Re-probing for Total ERK:

  • Strip the membrane using a mild stripping buffer.

  • Block the membrane again and probe with a primary antibody against total ERK1/2.

  • Repeat the secondary antibody and detection steps.

5. Data Analysis:

  • Quantify the band intensity using densitometry software (e.g., ImageJ).

  • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

In Vitro PI3K Kinase Assay

Objective: To measure the direct inhibitory effect of CysLTR1 antagonists on PI3K activity.

1. Reagents and Materials:

  • Purified recombinant PI3K enzyme.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • PI(4,5)P2 substrate.

  • ATP.

  • Test compounds (montelukast, zafirlukast, pranlukast) at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the PI3K enzyme, kinase buffer, and the test compound or vehicle.

  • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.

  • Incubate for 1-2 hours at 37°C.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to quantify the amount of ADP produced (which is proportional to PI3K activity).

3. Data Analysis:

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Plot the percentage of PI3K activity versus the log concentration of the inhibitor.

  • Calculate the IC50 value for each compound using non-linear regression analysis.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of CysLTR1 antagonists on NF-κB transcriptional activity.

1. Cell Culture and Transfection:

  • Plate HEK293T or a similar cell line in a 24-well plate.

  • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Allow the cells to express the plasmids for 24-48 hours.

2. Cell Treatment and Stimulation:

  • Pre-treat the transfected cells with various concentrations of montelukast, zafirlukast, or pranlukast for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for 6-8 hours.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

  • Determine the IC50 value for each compound.

Conclusion

Montelukast and its alternatives, zafirlukast and pranlukast, demonstrate potent antagonism at the CysLTR1 receptor. Furthermore, available evidence strongly suggests that these compounds can modulate key downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. This guide provides a framework for researchers to validate these effects through established experimental protocols. While direct head-to-head comparative data on the downstream effects of these antagonists is still emerging, the provided information and methodologies will facilitate a more comprehensive understanding of their molecular mechanisms of action. Further research with direct comparative studies is warranted to fully elucidate the relative potencies of these compounds on these important signaling cascades.

References

Safety Operating Guide

Proper Disposal of Montelukast Sodium Hydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Montelukast sodium hydrate (B1144303) is a critical component of laboratory and pharmaceutical safety protocols. Improper disposal can lead to environmental contamination and pose unnecessary risks.[1][2][3] This guide provides a step-by-step procedure for the proper handling and disposal of Montelukast sodium hydrate, designed for researchers, scientists, and drug development professionals.

The primary directive for the disposal of this compound is to adhere strictly to all national and local environmental regulations. Chemical waste generators are responsible for correctly classifying waste and ensuring its disposal follows legal requirements.[4]

Summary of Safety and Disposal Classifications

While some safety data sheets (SDS) may classify Montelukast sodium as non-hazardous, others identify it as a substance that can cause serious eye damage and may be classified as hazardous waste.[5][6] This variability underscores the importance of consulting local regulations. The U.S. Environmental Protection Agency (EPA) regulates certain pharmaceuticals as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8]

ParameterInformationSource
Hazard Classification May cause serious eye damage (GHS Category 1).[5][6]MedChemExpress SDS[5], Fisher Scientific SDS[6]
Disposal Regulation Must be disposed of in accordance with national and local regulations.Sigma-Aldrich SDS
Environmental Precautions Do not let product enter drains or be released into the environment.Sigma-Aldrich SDS, Fisher Scientific SDS
Container Handling Keep in original, suitable, closed containers for disposal. Do not mix with other waste.Sigma-Aldrich SDS, Fisher Scientific SDS
Required PPE Eye protection, protective gloves, respiratory protection (if dusts are generated).[5][9]Sigma-Aldrich SDS, MedChemExpress SDS[5], PCCA SDS[9]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for safely disposing of this compound waste.

1. Waste Characterization and Segregation:

  • Identify: Clearly identify the waste as this compound.

  • Consult Regulations: Refer to your institution's safety officer and local, state, or national environmental regulations to determine if this compound is classified as a hazardous waste in your jurisdiction.

  • Segregate: Keep this compound waste separate from other chemical and general laboratory waste. Do not mix it with other substances.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][9]

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator is required.[4]

  • Protective Clothing: Wear a lab coat and other protective clothing to prevent skin contact.

3. Containment and Labeling:

  • Primary Container: Store the waste material in its original container whenever possible, ensuring it is tightly closed.[9]

  • Secondary Container: If the original container is compromised, transfer the waste to a suitable, sealed, and non-reactive container. Keep it in a suitable, closed container for disposal.[4]

  • Labeling: Clearly label the container with the chemical name ("this compound Waste") and appropriate hazard warnings in accordance with your facility's procedures and regulatory standards.

4. Storage Prior to Disposal:

  • Store the sealed waste container in a designated, secure waste accumulation area.

  • This area should be away from incompatible materials, particularly strong oxidizing agents.[10]

  • Ensure the storage conditions are dry and protected from light, as the material can be hygroscopic and light-sensitive.[4][6]

5. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste management contractor.

  • Prohibited Methods: Do not dispose of this compound by pouring it down the drain or placing it in the regular trash.[4] Improper disposal can introduce active pharmaceutical ingredients into waterways, which wastewater treatment facilities may not be equipped to remove, leading to environmental harm.[2][11][12] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[8][13]

6. Spill Management:

  • In the event of a spill, avoid generating dust.[9]

  • Wear full PPE, including respiratory protection.

  • Carefully sweep or vacuum up the spilled solid material. Use a vacuum cleaner equipped with a HEPA filter.[10]

  • Place the collected material into a sealed container for disposal as hazardous waste.[4][10]

  • Clean the affected area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Montelukast Sodium Hydrate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe contain Secure in a Labeled, Sealed Container ppe->contain store Store in Designated Secure Area contain->store check_hazard Consult Local Regulations: Is it Hazardous Waste? non_haz Dispose via Approved Non-Hazardous Pharmaceutical Waste Stream check_hazard->non_haz No haz Dispose via Licensed Hazardous Waste Contractor check_hazard->haz Yes document Complete Waste Disposal Manifest non_haz->document haz->document store->check_hazard end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Montelukast Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory handling of Montelukast sodium hydrate (B1144303), ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals engaged in pharmaceutical research and development, the safe handling of active pharmaceutical ingredients is paramount. This guide provides detailed procedural information for the use of Personal Protective Equipment (PPE) when working with Montelukast sodium hydrate, alongside comprehensive operational and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of PPE and engineering controls is necessary to minimize exposure. The following table summarizes the recommended protective measures.

Exposure ControlRecommended Equipment and PracticesCitations
Engineering Controls Ensure adequate ventilation. Use in a well-ventilated area, such as a fume hood or a vented balance enclosure, especially for tasks generating dust. Facilities should be equipped with an accessible eyewash station and a safety shower.[1][2][3][4]
Eye Protection Wear safety goggles with side-shields or chemical safety goggles. A face shield may be required for supplementary protection during bulk handling or when there is a risk of splashing.[1][2][3][4][5][6][7]
Hand Protection Wear protective gloves. Nitrile or low-protein, powder-free latex rubber gloves are recommended. Double gloving should be considered. Always wash hands thoroughly after handling and before leaving the laboratory.[1][2][5][6][7]
Respiratory Protection A suitable respirator is required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator if exposure limits are exceeded or if irritation is experienced.[1][3][4][5]
Skin and Body Protection Wear impervious clothing, such as a lab coat. Protective shoe covers and a head covering are also recommended. For tasks with a higher risk of exposure, additional garments like sleevelets, aprons, or disposable suits should be used to prevent skin contact.[1][2][5][6]

It is important to note that no occupational exposure limit values have been established for this compound[1][3][8]. Therefore, a conservative approach to exposure control is highly recommended.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step procedure outlines the key stages of working with this compound.

1. Preparation:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Verify that the fume hood or other ventilation system is functioning correctly.

  • Confirm the immediate availability of an eyewash station and safety shower.

  • Assemble all necessary materials and equipment.

  • Put on all required PPE as detailed in the table above.

2. Handling:

  • Avoid all personal contact, including inhalation of dust and contact with eyes and skin[2][4][5][9].

  • When weighing or transferring the powder, perform these actions in a fume hood or a vented enclosure to minimize dust generation[4].

  • Use dry, clean-up procedures and avoid generating dust[4][5].

  • Keep containers securely sealed when not in use[5].

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Remove PPE carefully to avoid cross-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water.

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_transfer Weigh & Transfer in Ventilated Area don_ppe->weigh_transfer avoid_contact Avoid Personal Contact weigh_transfer->avoid_contact decontaminate Decontaminate Surfaces avoid_contact->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_waste Dispose of Waste & Contaminated PPE wash_hands->dispose_waste

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

Emergency and Disposal Protocols

Accidental Exposure Plan:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][9][10]

  • Skin Contact: Remove contaminated clothing immediately. Flush skin with plenty of running water and soap if available. Seek medical attention if irritation persists.[1][2][3][5][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if discomfort persists.[1][2][3][9]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2][9]

Spill Management:

  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid breathing dust[4][5].

    • Use dry clean-up procedures to avoid generating dust. Dampen with water to prevent dusting before sweeping if necessary[5].

    • Vacuum or sweep up the material and place it in a suitable, sealed container for disposal. Use a vacuum cleaner fitted with a HEPA filter[5].

  • Major Spills:

    • Alert emergency responders and advise them of the location and nature of the hazard[4][5].

    • Control personal contact by wearing appropriate protective clothing[4].

Disposal Plan:

  • Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations[1].

  • For unused or expired medication, a drug take-back program is the preferred method of disposal[11][12]. Check with local pharmacies, law enforcement agencies, or community centers for available programs[11][12].

  • If a take-back program is not accessible, the medication can be disposed of in the household trash by following these steps:

    • Remove the medicine from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or kitty litter[12][13].

    • Place the mixture in a sealed plastic bag or other container that will not leak[12][13].

    • Throw the container in the trash, out of reach of children and pets[12].

  • Do not flush down the toilet unless specifically instructed to do so on the product labeling[12][13].

Emergency Response Logic

cluster_exposure Accidental Exposure cluster_spill Spill cluster_action Immediate Action cluster_medical Medical Attention eye_contact Eye Contact flush_eyes Flush Eyes with Water eye_contact->flush_eyes skin_contact Skin Contact wash_skin Wash Skin with Soap & Water skin_contact->wash_skin inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse Mouth ingestion->rinse_mouth minor_spill Minor Spill clean_up Contain & Clean Up minor_spill->clean_up major_spill Major Spill alert_emergency Alert Emergency Services major_spill->alert_emergency seek_medical Seek Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A diagram showing the logical relationships for responding to accidental exposure and spills of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.